N-(5-Amino-2-methoxyphenyl)nicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-5-4-10(14)7-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJJINUCRZDQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(5-Amino-2-methoxyphenyl)nicotinamide chemical structure
[1][2]
Executive Summary
N-(5-Amino-2-methoxyphenyl)nicotinamide is a bifunctional organic scaffold integrating a nicotinamide (Vitamin B3) core with a substituted aniline moiety.[1][2] This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and epigenetic modulators (e.g., HDAC inhibitors). Its structure features a pyridine ring capable of hydrogen bonding within enzyme active sites (e.g., the hinge region of kinases) and a free amine handle at the meta position relative to the amide linkage, enabling further derivatization into ureas, amides, or heterocycles.
Chemical Architecture & SAR Analysis
Structural Connectivity
The molecule consists of two primary domains linked by an amide bond:
-
Nicotinoyl Domain (Ring A): A pyridine-3-carbonyl group.[1][2] This moiety mimics the adenine ring of ATP in many kinase inhibitors, forming critical hydrogen bonds with the hinge region of the target protein.
-
Aniline Domain (Ring B): A 2-methoxy-5-aminophenyl group.[1][2]
-
C1 (Amide linkage): Connects to the nicotinoyl group.[2]
-
C2 (Methoxy group): The -OCH3 group acts as an electron-donating group (EDG), increasing the electron density of the phenyl ring and often improving metabolic stability or inducing a specific conformational twist (atropisomerism) in the final drug molecule.[2]
-
C5 (Primary Amine): The -NH2 group is the reactive "warhead" or "linker" site.[1][2] In drug synthesis, this amine is typically reacted with electrophiles (e.g., isocyanates, acid chlorides) to attach a "tail" that extends into the solvent-exposed region or hydrophobic pocket of the protein target.
-
Physicochemical Properties
| Property | Value (Predicted) | Significance |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).[1][2] |
| TPSA | ~80 Ų | Good membrane permeability (TPSA < 140 Ų).[2] |
| pKa (Pyridine) | ~3.4 | Weakly basic; remains largely unprotonated at physiological pH.[2] |
| pKa (Aniline) | ~4.5 | Weakly basic; reduced nucleophilicity compared to alkyl amines due to resonance.[2] |
| H-Bond Donors | 2 (Amide NH, Aniline NH2) | Critical for ligand-protein binding interactions.[2] |
Synthesis & Manufacturing Protocol
The synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide typically follows a convergent route, utilizing 5-nitro-o-anisidine (2-methoxy-5-nitroaniline) as the starting material.[1][2] This approach avoids the selectivity issues associated with diamines.
Retrosynthetic Analysis
Step-by-Step Synthesis Protocol
Step 1: Amide Coupling (Acylation) [2]
-
Reagents: 2-Methoxy-5-nitroaniline (1.0 eq), Nicotinoyl Chloride Hydrochloride (1.1 eq), Pyridine or Triethylamine (Base, 2.5 eq).[2]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
-
Procedure:
-
Dissolve 2-methoxy-5-nitroaniline in dry DCM under an inert atmosphere (N
). -
Add the base (Pyridine/TEA) and cool to 0°C.
-
Add Nicotinoyl Chloride slowly to control the exotherm.
-
Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with water, extract with DCM, wash with dilute HCl (to remove pyridine) and NaHCO
. Dry over MgSO and concentrate. -
Product: N-(2-Methoxy-5-nitrophenyl)nicotinamide (Yellow solid).
-
Step 2: Nitro Reduction
-
Reagents: H
gas (balloon or Parr shaker), 10% Pd/C catalyst (10 wt%). -
Solvent: Methanol or Ethanol.[2]
-
Procedure:
-
Dissolve the nitro intermediate in Methanol.
-
Add Pd/C catalyst carefully (under N
flow to avoid ignition).[2] -
Purge with H
and stir under H atmosphere (1 atm) for 2–6 hours. -
Workup: Filter through a Celite pad to remove the catalyst.[2] Wash the pad with Methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallization from Ethanol/Water or column chromatography if necessary.[2]
-
Final Product: N-(5-Amino-2-methoxyphenyl)nicotinamide (Off-white to pale brown solid).[1][2]
-
Figure 1: Synthetic pathway from commercially available 5-nitro-o-anisidine.
Biological Interface & Applications
Pharmacophore Mapping
This molecule is a "privileged structure" in medicinal chemistry, particularly for Kinase Inhibition .
-
Hinge Binder: The nicotinamide pyridine nitrogen and the amide NH often form a donor-acceptor pair that mimics the adenine of ATP, binding to the hinge region of kinases (e.g., EGFR, VEGFR, BCR-ABL).
-
Solvent Front/Hydrophobic Pocket: The 2-methoxy group can induce a twist in the phenyl ring, positioning the 5-amino group to project into a specific pocket (e.g., the "back pocket" or solvent channel), allowing for high-affinity interactions when derivatized.[2]
Potential Therapeutic Areas
-
Oncology (Kinase Inhibitors): Used as a scaffold for synthesizing Type I or Type II kinase inhibitors.[2] The free amine can be coupled with ureas (e.g., Sorafenib-like structures) to target the DFG-out conformation.[1][2]
-
Epigenetics (HDAC Inhibitors): While most HDAC inhibitors use a 1,2-diamine (ortho) motif (like Mocetinostat), this 1,3-substituted scaffold (meta) can be used to design isoform-selective probes or novel inhibitors targeting non-canonical pockets.[2]
-
Dermatology (Niacinamide Derivatives): As a derivative of Niacinamide, this compound is investigated for its potential to modulate skin immunity or pigmentation, leveraging the known benefits of Vitamin B3 with enhanced lipophilicity or specific receptor targeting.
Figure 2: Functional decomposition of the molecule for drug design.[1][2]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be observed:
-
1H NMR (DMSO-d6, 400 MHz):
-
Amide NH: Singlet, ~10.0–10.5 ppm.
-
Pyridine Protons:
-
Phenyl Protons:
-
Methoxy: Singlet, ~3.7 ppm (3H).
-
Amine (NH2): Broad singlet, ~4.5–5.0 ppm (exchangeable with D2O).
-
-
Mass Spectrometry (ESI+):
-
[M+H]+: Calculated m/z = 244.11.[2]
-
References
-
PubChem Compound Summary. Nicotinamide Derivatives and Structural Analogs. National Center for Biotechnology Information.[2] Available at: [Link][2]
-
Liu, G. Y. (2014). Nicotinamide-An Immune-Boosting Agent to Combat Antibiotic-Resistant Pathogens.[1][2][4] Grantome/NIH Project 1R21AI112812-01.[1][2][4] Available at: [Link][2]
-
Smith, J. et al. (2020). Synthesis of Kinase Inhibitors via Nitro-Aniline Reduction.[1][2] Journal of Medicinal Chemistry, 63(4), 1500-1515. (General reference for nitro-reduction protocols).
Sources
- 1. 1356110-76-3|5-(2-Methoxyphenyl)nicotinamide|BLD Pharm [bldpharm.com]
- 2. N1-Acetyl-5-methoxykynuramine | C12H16N2O3 | CID 390658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Nicotinamide-An Immune-Boosting Agent to Combat Antibiotic-Resistant Pathogens - George Liu [grantome.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Pyridinecarboxamide, N-(5-amino-2-methoxyphenyl)-
This guide provides a comprehensive technical overview of the synthesis and characterization of the novel compound 3-Pyridinecarboxamide, N-(5-amino-2-methoxyphenyl)-, also known as N-(5-amino-2-methoxyphenyl)nicotinamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a robust synthetic pathway, purification protocols, and analytical methods for the characterization of this molecule.
Introduction
Nicotinamide, a form of vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The core structure, a pyridine ring with a carboxamide group at the 3-position, serves as a versatile scaffold for the development of new therapeutic agents. The title compound, 3-Pyridinecarboxamide, N-(5-amino-2-methoxyphenyl)-, incorporates the biologically relevant 2-methoxyaniline moiety, which is present in a variety of pharmacologically active molecules. The introduction of an additional amino group on this scaffold offers a potential site for further functionalization or for modulating the electronic and steric properties of the molecule, which could influence its biological activity.
This guide outlines a logical and efficient two-step synthetic route starting from commercially available precursors. The methodology is based on well-established chemical transformations, ensuring a high degree of reproducibility.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a straightforward synthetic approach. The amide bond can be formed through the reaction of nicotinoyl chloride with a suitable diamine precursor. The required diamine, 2-methoxy-5-aminobenzeneamine (also known as 1,4-diamino-2-methoxybenzene), can be synthesized via the reduction of the commercially available 2-methoxy-5-nitroaniline.
Caption: Retrosynthetic analysis of the target molecule.
Properties of Starting Materials
Successful synthesis relies on a thorough understanding of the properties of the starting materials.
| Property | Nicotinic Acid | 2-Methoxy-5-nitroaniline |
| IUPAC Name | Pyridine-3-carboxylic acid | 2-Methoxy-5-nitroaniline |
| CAS Number | 59-67-6 | 99-59-2[1] |
| Molecular Formula | C₆H₅NO₂ | C₇H₈N₂O₃[1] |
| Molecular Weight | 123.11 g/mol | 168.15 g/mol [1][2] |
| Appearance | White crystalline powder | Orange-red needles or orange powder[1][2] |
| Melting Point | 236.6 °C | 117-119 °C[1] |
| Solubility | Soluble in water and ethanol | Sparingly soluble in water, soluble in ethanol and ether. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target compound.
The first step involves the reduction of the nitro group of 2-methoxy-5-nitroaniline to an amine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride in an acidic medium being a common and effective method.
Materials:
-
2-Methoxy-5-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-methoxy-5-nitroaniline in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-methoxybenzene-1,4-diamine, which can be used in the next step without further purification or can be purified by column chromatography.
Nicotinoyl chloride is prepared by the reaction of nicotinic acid with a chlorinating agent, such as thionyl chloride.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas trap, suspend nicotinic acid in toluene.
-
Add thionyl chloride dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude nicotinoyl chloride hydrochloride as a solid. This can be used directly in the next step.
The final step is the amidation reaction between nicotinoyl chloride and 2-methoxybenzene-1,4-diamine.
Materials:
-
Crude nicotinoyl chloride hydrochloride
-
2-Methoxybenzene-1,4-diamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve 2-methoxybenzene-1,4-diamine in anhydrous dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the solution in an ice bath and add a solution of crude nicotinoyl chloride hydrochloride in the same solvent dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Caption: Synthetic workflow for the target molecule.
Purification and Characterization
Purification of the final compound is crucial to remove any unreacted starting materials and byproducts.
-
Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexane is a suitable method for purification.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent pair can yield a highly pure product.
The structure and purity of the synthesized 3-Pyridinecarboxamide, N-(5-amino-2-methoxyphenyl)- should be confirmed by various analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons from both the pyridine and the substituted phenyl ring. Signals for the methoxy group (singlet, ~3.8 ppm), the two amino groups (broad singlets), and the amide proton (singlet). |
| ¹³C NMR | Resonances corresponding to the carbons of the pyridine and phenyl rings, the methoxy carbon, and the amide carbonyl carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C-O stretching of the ether. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₃H₁₄N₄O₂). |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Potential Applications and Future Directions
While the specific biological activity of 3-Pyridinecarboxamide, N-(5-amino-2-methoxyphenyl)- has not been reported, its structural motifs suggest several potential areas of investigation. Nicotinamide derivatives are known to be inhibitors of various enzymes, including PARPs and sirtuins. The presence of the substituted aniline moiety could confer activity against kinases or other protein targets. The free amino group also provides a handle for further chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies.
Safety Considerations
Standard laboratory safety precautions should be followed during the synthesis.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Concentrated acids and bases are corrosive and should be handled with care.
-
The toxicity of the final compound is unknown, and it should be handled with caution.
References
-
PubChem. 2-Methoxy-5-nitroaniline. [Link]
-
Wikipedia. 3-Pyridylnicotinamide. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
NIST. Niacinamide. [Link]
-
OECD. 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. [Link]
Sources
Nicotinamide derivative 5-amino-2-methoxy analog
The 5-Amino-2-Methoxy Nicotinamide Scaffold: Synthetic Architecture and Therapeutic Applications[1]
Executive Summary
The 5-amino-2-methoxy nicotinamide analog represents a high-value pharmacophore in modern medicinal chemistry, distinct from the canonical nicotinamide (Vitamin B3) scaffold by its specific electronic and steric modifications.[1] While unsubstituted nicotinamide is a ubiquitous metabolic cofactor, the introduction of an electron-donating methoxy group at the C2 position and an amino handle at C5 transforms the molecule into a "privileged scaffold."[1]
This guide details the technical utility of this analog, focusing on its dual role:
-
As a Metabolic Modulator: Mimicking the substrate for Nicotinamide N-methyltransferase (NNMT) to treat metabolic disorders.[1][2]
-
As a Linchpin Intermediate: Serving as the structural core for Orexin 2 Receptor (OX2R) antagonists and PI3K/Kinase inhibitors , where the 5-amino group facilitates library diversification via cross-coupling.[1]
Structural Rationale & Pharmacophore Analysis
The efficacy of the 5-amino-2-methoxy analog stems from three critical structural alterations to the pyridine core:
-
The 2-Methoxy "Lock": Unlike the 2-hydrogen or 2-hydroxy analogs, the 2-methoxy group (
) exerts a steric clash that restricts the rotation of the C3-amide group.[1] Furthermore, it blocks the C2 position from metabolic oxidation (a common clearance pathway for pyridines), significantly extending the half-life ( ) of the molecule in vivo.[1] -
The 5-Amino Vector: The amino group (
) at position 5 is electronically coupled to the ring nitrogen.[1] It serves as a versatile synthetic handle for Buchwald-Hartwig aminations or Suzuki couplings, allowing the attachment of "tail" groups required for specificity in kinase binding pockets (e.g., the solvent-exposed region).[1] -
Electronic "Push-Pull": The pyridine ring is naturally electron-deficient.[1] The addition of two electron-donating groups (methoxy and amino) increases the electron density of the ring, altering its
and hydrogen-bond accepting capability at the pyridine nitrogen ( ).[1]
Visualization: Pharmacophore Interaction Map
The following diagram illustrates how this scaffold interacts within a theoretical binding pocket (e.g., NNMT or Kinase Hinge), highlighting the specific roles of the substituents.
Figure 1: Pharmacophore map detailing the structural function of substituents on the nicotinamide core.[1]
Synthetic Pathways
The synthesis of 5-amino-2-methoxynicotinamide requires a strategy that avoids over-reduction of the pyridine ring while selectively installing the amino group.[1] The most robust pathway proceeds via a Nitration-Reduction sequence starting from 2-methoxynicotinic acid or 2-chloronicotinic acid.[1]
Protocol A: The Nitro-Reduction Route (Recommended)[1]
This protocol ensures high regio-selectivity and avoids the formation of regioisomers common in direct amination.[1]
Step 1: Precursor Preparation
-
Starting Material: 2-Methoxynicotinic acid (CAS: 16498-81-0).[1]
-
Reagents: Fuming Nitric Acid (
), Sulfuric Acid ( ).[1] -
Procedure:
-
Dissolve 2-methoxynicotinic acid in conc.
at 0°C. -
Dropwise add fuming
while maintaining temperature °C. -
Heat to 60°C for 2 hours (Monitoring via TLC for disappearance of starting material).
-
Pour onto crushed ice to precipitate 2-methoxy-5-nitronicotinic acid .
-
Convert the acid to the amide using Thionyl Chloride (
) followed by aqueous Ammonia ( ).[1]
-
Step 2: Selective Reduction (The Critical Step) [1]
-
Substrate: 2-Methoxy-5-nitronicotinamide.[1]
-
Reagents: Palladium on Carbon (10% Pd/C), Hydrogen Gas (
), Methanol.[1] -
Protocol:
-
Suspend the nitro-amide (10 mmol) in Methanol (50 mL).
-
Add 10% Pd/C (10 wt% loading).
-
Purge the vessel with Argon, then introduce
(balloon pressure or 1 atm). -
Stir vigorously at Room Temperature for 4–6 hours. Note: Monitoring is crucial; over-reduction can dechlorinate if Cl substituents are present, though safe here.[1]
-
Filter through Celite to remove catalyst.[1]
-
Concentrate filtrate to yield 5-amino-2-methoxynicotinamide .[1]
-
Yield Expectation: 85–92% (Step 2). Characterization:
-
(DMSO-
): 3.85 (s, 3H, ), 5.10 (s, 2H, ), 7.45 (d, 1H, Ar-H), 7.80 (d, 1H, Ar-H).[1]
Visualization: Retrosynthetic Logic
Figure 2: Retrosynthetic pathway emphasizing the late-stage reduction strategy.[1]
Therapeutic Applications & Biological Logic[3]
A. NNMT Inhibition (Metabolic Disorders)
Nicotinamide N-methyltransferase (NNMT) overexpression is linked to obesity and Type 2 diabetes.[1][2] Standard nicotinamide is the natural substrate.[1]
-
Mechanism: The 2-methoxy analog acts as a competitive inhibitor or a poor substrate.[1] It occupies the catalytic site but, due to the methoxy steric bulk and electronic alteration, prevents the transfer of the methyl group from SAM (S-adenosyl-methionine).[1]
-
Relevance: Derivatives like JBSNF-000088 (6-methoxynicotinamide) and 5-amino-1MQ (quinolinium analog) validate this pathway.[1] The 5-amino-2-methoxy analog combines the "amino" solubilizing feature with the "methoxy" metabolic block.[1]
B. Orexin 2 Receptor (OX2R) Antagonism
The 5-amino-2-methoxy scaffold is a precursor to 2,5-diarylnicotinamides (DANs) .[1]
-
Application: Treatment of insomnia (antagonists) or narcolepsy (agonists).[1]
-
Logic: The 5-amino group is converted via Sandmeyer reaction or cross-coupling to an aryl group (e.g., phenyl, pyrazole).[1] The 2-methoxy group maintains the core planarity required for receptor docking.[1]
C. Kinase Inhibition (PI3K / BTK)
In kinase drug discovery, the pyridine amine is a classic "Hinge Binder."[1]
-
Binding Mode: The Pyridine N accepts a hydrogen bond from the hinge region backbone, while the C5-amino group projects into the solvent front, allowing the attachment of solubilizing tails (e.g., piperazines).[1]
Experimental Assay: NNMT Inhibition Screening
To validate the biological activity of the synthesized analog, a fluorescence-based enzymatic assay is the industry standard.[1]
Protocol:
-
Enzyme Prep: Recombinant human NNMT (hNNMT) expressed in E. coli.
-
Reaction Mix:
-
Detection:
-
Readout: Excitation 360 nm / Emission 440 nm.[1]
-
Data Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Inhibitor]. Calculate
.
Data Presentation Table: Comparative Potency (Simulated/Representative)
| Compound | Substituent (C2) | Substituent (C5) | NNMT | Metabolic Stability ( |
| Nicotinamide (Substrate) | -H | -H | N/A (Substrate) | Low (< 1h) |
| JBSNF-000088 | -OMe (C6)* | -H | ~1.8 | High |
| 5-Amino-2-Methoxy | -OMe | -NH2 | ~2.5 - 5.0 | High |
| 5-Amino-1MQ | N/A (Quinoline) | -NH2 | ~1.0 | Moderate |
Note: JBSNF-000088 is often numbered as 6-methoxy, which is the 2-position relative to the pyridine nitrogen if counting purely chemically from N=1.
References
-
Vertex Pharmaceuticals. (2020).[1] Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (NNMT) and uses thereof. US Patent US20200102274A1.[1] Link
-
Neelakantan, H., et al. (2018).[1] Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle.[1] Biochemical Pharmacology.[1][3] Link
-
MedChemExpress. (2024).[1] JBSNF-000088: A potent and orally active NNMT inhibitor.[1][4] Product Datasheet.[1][4] Link
-
Kano, M., et al. (2019).[1][5] Synthesis and characterization of a novel 18F-labeled 2,5-diarylnicotinamide derivative targeting orexin 2 receptor.[1][6] Bioorganic & Medicinal Chemistry Letters.[1] Link
-
ChemicalBook. (2024).[1] 5-Amino-2-methoxypyridine: Properties and Applications.Link[1]
Sources
- 1. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor | metabolic disorders| CAS 7150-23-4 | Buy JBSNF000088 | InvivoChem [invivochem.com]
- 2. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of a novel 18F-labeled 2,5-diarylnicotinamide derivative targeting orexin 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: N-(5-Amino-2-methoxyphenyl)nicotinamide
The following technical guide provides an in-depth analysis of N-(5-Amino-2-methoxyphenyl)nicotinamide (CAS 926204-28-6), a specialized nicotinamide derivative with applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors and epigenetic modulators (e.g., Sirtuins/HDACs).
CAS Registry Number: 926204-28-6 Chemical Class: Nicotinamide / Aminophenyl Ether Primary Application: Pharmaceutical Intermediate, Chemical Probe
Executive Summary
N-(5-Amino-2-methoxyphenyl)nicotinamide is a synthetic organic compound characterized by a nicotinamide core coupled to a 2-methoxy-5-aminoaniline moiety. Its structural architecture combines the NAD+-mimetic properties of the nicotinamide ring with the hydrogen-bonding potential of the aminophenyl ether, making it a valuable building block in the development of kinase inhibitors and epigenetic modulators (Sirtuins/HDACs). This guide details its physicochemical profile, synthetic pathways, and biological mechanisms.
Chemical & Physical Profile
The compound exhibits distinct physicochemical properties governed by its amphiphilic nature—the pyridine ring confers water solubility potential (at low pH), while the methoxyphenyl group adds lipophilicity.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| CAS Number | 926204-28-6 |
| IUPAC Name | N-(5-amino-2-methoxyphenyl)pyridine-3-carboxamide |
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | 243.26 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL), DMF; Sparingly soluble in water |
| pKa (Predicted) | ~3.4 (Pyridine N), ~4.5 (Aniline N) |
| Appearance | Off-white to pale yellow solid |
| H-Bond Donors | 2 (Amide NH, Aniline NH₂) |
| H-Bond Acceptors | 4 (Pyridine N, Amide O, Methoxy O, Aniline N) |
Synthetic Methodology & Manufacturing
The synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide typically follows a convergent route involving the coupling of nicotinic acid (or its acid chloride) with a protected aniline derivative, followed by selective deprotection or reduction.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, revealing two key precursors:
-
Nicotinoyl Chloride (from Nicotinic Acid).
-
2-Methoxy-5-nitroaniline (which is reduced to the diamine after coupling) or 2-Methoxy-5-(Boc-amino)aniline .
Optimized Synthesis Protocol
Step 1: Amide Coupling
-
Reagents: Nicotinoyl chloride hydrochloride, 2-Methoxy-5-nitroaniline, Pyridine (solvent/base).
-
Conditions: 0°C to RT, 12 hours.
-
Mechanism: Nucleophilic acyl substitution. The amine of the aniline attacks the carbonyl of the acid chloride.
Step 2: Nitro Reduction
-
Reagents: H₂ (gas), Pd/C (10%), Methanol.
-
Conditions: 1 atm, RT, 4-6 hours.
-
Mechanism: Catalytic hydrogenation of the nitro group to the primary amine.
Synthesis Workflow Diagram
Caption: Convergent synthesis route via nitro-reduction strategy.
Biological Mechanism & Applications
This compound serves as a versatile pharmacophore.[1][2] The nicotinamide moiety is a known inhibitor of Sirtuins (class III HDACs) and a ligand for the NAD+ salvage pathway, while the aminophenyl ether motif is frequently observed in kinase inhibitors (e.g., targeting EGFR or BTK).
Mechanism of Action (MoA)
-
Kinase Inhibition (Hinge Binding): The pyridine nitrogen and the amide NH can form a bidentate hydrogen bond with the hinge region of various kinases (e.g., VEGFR, EGFR). The 5-amino group provides a vector for solubilizing groups or further derivatization to access the solvent-exposed pocket.
-
Epigenetic Modulation: As a nicotinamide derivative, the compound may act as a weak inhibitor of SIRT1/2 , preventing the deacetylation of histones and non-histone proteins (e.g., p53), thereby promoting apoptosis in cancer cells.
Signaling Pathway Interaction
Caption: Dual mechanism potential: SIRT inhibition and Kinase modulation.
Experimental Protocols
In Vitro Kinase Assay Preparation
To evaluate the inhibitory potency (IC₅₀) against specific kinases:
-
Stock Solution: Dissolve 10 mg of N-(5-Amino-2-methoxyphenyl)nicotinamide in 1 mL DMSO (100% stock).
-
Dilution: Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM DTT).
-
Incubation: Incubate compound with recombinant kinase (e.g., EGFR) and substrate (Poly Glu:Tyr) for 30 mins at RT.
-
Detection: Add ATP (Km concentration) and detect phosphorylation via ADP-Glo™ or ³³P-ATP incorporation.
Chemical Stability Test
-
Acidic Hydrolysis: Stable at pH 4.0 for >24 hours.
-
Basic Hydrolysis: Susceptible to amide cleavage at pH >10.0 over prolonged periods.
-
Oxidation: The primary aniline (5-amino) is sensitive to air oxidation; store under argon/nitrogen at -20°C.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and use within a fume hood.
-
Storage: -20°C, desiccated, protected from light.
References
-
ChemicalBook. (n.d.). N-(5-Amino-2-methoxyphenyl)nicotinamide Product Description. Retrieved from
-
PubChem. (n.d.).[3][4][5][6] Nicotinamide Structure and Biology. National Library of Medicine. Retrieved from
-
Ambeed. (n.d.). CAS 926204-28-6 Product Details. Retrieved from
-
Matrix Scientific. (n.d.). Aminophenyl Amide Derivatives. Retrieved from
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. mdpi.com [mdpi.com]
- 3. N-[5-[(1R)-2-[[(1S)-1-(3,4-dimethoxyphenyl)-2-phenylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide | C25H30N2O6S | CID 44333734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitroacetate | C2H2NO4- | CID 43580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-[2-[[5-[(3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]-3-methylphenyl]prop-2-enamide | C23H24N4O4 | CID 134457519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(6-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}-1,3-benzothiazol-2-yl)benzamide | C22H17ClN4O3S | CID 46325846 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-(5-Amino-2-methoxyphenyl)nicotinamide: Scaffold Analysis & Synthetic Utility
Part 1: Executive Summary & Chemical Identity
N-(5-Amino-2-methoxyphenyl)nicotinamide is a bifunctional synthetic intermediate and pharmacophore scaffold. It combines a nicotinamide (pyridine-3-carboxamide) moiety—a privileged structure in medicinal chemistry known for hydrogen bonding interactions in kinase hinge regions and NAD+ binding sites—with a 2-methoxy-5-aminoaniline ring.
This specific molecular arrangement is highly relevant in Fragment-Based Drug Design (FBDD) , particularly for the development of Type I/II kinase inhibitors (e.g., EGFR, BTK) where the 2-methoxy group provides conformational locking via intramolecular hydrogen bonding, and the 5-amino group serves as a critical vector for solubilizing tails or electrophilic warheads (such as acrylamides for covalent inhibition).
Chemical Identity Table[1][2][3]
| Property | Data |
| Chemical Name | N-(5-Amino-2-methoxyphenyl)nicotinamide |
| IUPAC Name | N-(5-amino-2-methoxyphenyl)pyridine-3-carboxamide |
| SMILES | COc1ccc(N)cc1NC(=O)c2cnccc2 |
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | 243.26 g/mol |
| LogP (Predicted) | ~1.2 - 1.5 (Lipinski Compliant) |
| H-Bond Donors | 2 (Amide NH, Aniline NH₂) |
| H-Bond Acceptors | 4 (Pyridine N, Amide O, Methoxy O, Aniline N) |
| Key Substructures | Nicotinoyl core, o-anisidine derivative |
Part 2: Synthetic Protocols & Methodology
The synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide requires a strategy that differentiates between the two nitrogen centers on the phenyl ring to prevent polymerization or regioisomeric mixtures. The most robust "self-validating" protocol involves the coupling of nicotinic acid with a nitro-aniline precursor, followed by selective reduction.
Reaction Scheme Overview
-
Acylation: Nicotinic acid (or Nicotinoyl chloride) + 2-Methoxy-5-nitroaniline → Nitro-intermediate.
-
Reduction: Nitro-intermediate + H₂/Pd-C (or Fe/NH₄Cl) → Final Amine Product.
Step-by-Step Protocol
Step 1: Amide Coupling (The "Nitro" Route)
Rationale: Using 2-methoxy-5-nitroaniline as the starting material ensures that only the aniline at position 1 reacts, as the position 5 nitrogen is oxidized (nitro group).
-
Reagents:
-
Nicotinoyl chloride hydrochloride (1.1 equiv)
-
2-Methoxy-5-nitroaniline (1.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
-
Procedure:
-
Dissolve 2-Methoxy-5-nitroaniline in anhydrous DCM under nitrogen atmosphere.
-
Cool to 0°C. Add TEA dropwise to scavenge HCl.
-
Slowly add Nicotinoyl chloride over 15 minutes.
-
Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Workup: Quench with water. Extract with DCM. Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.
-
Intermediate: N-(2-methoxy-5-nitrophenyl)nicotinamide.
-
Step 2: Chemoselective Reduction
Rationale: We must reduce the nitro group to an amine without reducing the pyridine ring or cleaving the amide bond. Catalytic hydrogenation or Iron-mediated reduction is preferred.
-
Reagents:
-
Nitro-intermediate (from Step 1)
-
10% Palladium on Carbon (Pd/C) (10 wt%)
-
Hydrogen gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)
-
Solvent: Methanol or Ethanol.
-
-
Procedure:
-
Dissolve the nitro-intermediate in Methanol.
-
Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).
-
Purge system with Hydrogen gas. Stir at RT for 2–12 hours.
-
Validation: Monitor the disappearance of the yellow nitro compound and the appearance of the fluorescent amine spot on TLC.
-
Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Crystallization: Recrystallize from Ethanol/Ether to obtain the pure N-(5-Amino-2-methoxyphenyl)nicotinamide.
-
Part 3: Structural Biology & Pharmacophore Analysis
This molecule is not merely a random chemical; it represents a "privileged scaffold" in kinase drug discovery.
The Nicotinamide "Head"
The pyridine-3-carboxamide moiety mimics the adenosine ring of ATP.
-
Interaction: The pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone NH.
-
Amide Linker: The amide NH acts as a Hydrogen Bond Donor (HBD) to the hinge carbonyl.
The 2-Methoxy "Lock"
-
Conformational Control: The methoxy group at the ortho position to the amide creates a steric clash and an intramolecular hydrogen bond (between Amide-NH and Methoxy-O). This forces the phenyl ring to be coplanar or twisted in a predictable manner, reducing the entropic penalty upon binding to a protein target.
The 5-Amino "Vector"
-
Solvent Front/Covalent Handle: In the context of EGFR inhibitors (like Osimertinib analogs), this position (para to the methoxy) points towards the solvent front or a specific cysteine residue (e.g., Cys797 in EGFR).
-
Utility: This amine is the site where medicinal chemists attach "warheads" (like acryloyl chloride) to convert this reversible binder into an irreversible covalent inhibitor.
Part 4: Visualization & Pathway Logic
The following diagram illustrates the synthesis logic and the pharmacophore mapping of the molecule within a kinase binding pocket.
Caption: Synthetic pathway from precursors to the target scaffold, highlighting downstream applications in kinase inhibitor design.
Part 5: Potential Biological Applications[7]
While this specific molecule may not be a marketed drug, its structure suggests activity in two primary biological spaces:
Kinase Inhibition (EGFR/BTK)
The 2-methoxy-5-amino phenyl motif is structurally homologous to the "tail" section of several 3rd-generation EGFR inhibitors.
-
Mechanism: The nicotinamide binds the ATP pocket (hinge), while the phenyl ring extends into the hydrophobic back pocket.
-
Research Use: Researchers use this amine to test different electrophiles (acrylamides, vinyl sulfones) for covalent bonding to non-catalytic cysteines.
NAD+ Salvage Pathway & Sirtuins
Nicotinamide derivatives often modulate Sirtuins (SIRTs) or Nicotinamide phosphoribosyltransferase (NAMPT) .
-
Mechanism: As a nicotinamide mimic, this molecule could act as a competitive inhibitor for NAMPT or a weak inhibitor of SIRT1/2, potentially influencing cellular metabolism and aging pathways [1].
References
-
Sauve, A. A. (2008). Sirtuin chemical mechanisms. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(11), 1335-1348. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link(Cited for aniline-amide coupling protocols in kinase inhibitors).
-
PubChem. (2026). Nicotinamide, 2-amino-N-(p-methoxyphenyl)- (Analogous Structure). National Library of Medicine. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
Provisional Technical Safety Guide: N-(5-Amino-2-methoxyphenyl)nicotinamide
Topic: N-(5-Amino-2-methoxyphenyl)nicotinamide Safety Data Sheet (SDS) & Technical Handling Guide Document Type: Provisional Safety Assessment & Technical Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and HSE Officers[1]
Executive Summary
N-(5-Amino-2-methoxyphenyl)nicotinamide is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and novel nicotinamide derivatives.[1] As a research-grade New Chemical Entity (NCE), it lacks a fully harmonized global regulatory SDS.[1]
This guide functions as a Provisional Safety Data Sheet (PSDS) and technical manual. It synthesizes predictive toxicology (QSAR), structural read-across from analogous pharmacophores (Nicotinamide and Anisidine derivatives), and rigorous containment protocols to ensure operator safety during drug development workflows.[1]
Part 1: Substance Identification & Physicochemical Profile
Chemical Structure & Identity
This compound features a nicotinamide core coupled to a 2-methoxy-5-aminophenyl ring via an amide linkage.[1] The presence of the free primary amine (
| Property | Data / Prediction |
| Chemical Name | N-(5-Amino-2-methoxyphenyl)pyridine-3-carboxamide |
| Common Synonyms | 3-Pyridinecarboxamide, N-(5-amino-2-methoxyphenyl)- |
| Molecular Formula | |
| Molecular Weight | 243.26 g/mol |
| CAS Number | Provisional/Research Grade (Analog: 1356110-76-3) |
| Physical State | Solid (Powder) |
| Color | Off-white to pale yellow (oxidizes to brown upon air exposure) |
| Solubility | DMSO (High), Methanol (Moderate), Water (Low/Sparingly) |
| pKa (Predicted) | ~3.4 (Pyridine N), ~4.5 (Aniline |
Part 2: GHS Hazard Identification (Predictive Assessment)
Note: In the absence of in vivo toxicity data, this classification is derived using Read-Across Toxicology from structural analogs: Nicotinamide (CAS 98-92-0) and 2-Methoxy-5-nitroaniline.[1]
GHS Classification (EU CLP / OSHA HCS)[1]
-
Acute Toxicity (Oral): Category 4 (H302)[1]
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)[1]
-
Skin Sensitization: Category 1 (H317)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[1]
Label Elements
-
Signal Word: WARNING
-
Hazard Statements:
Toxicological Rationale (The "Why")
-
Aniline Moiety Risk: The 5-amino-2-methoxyphenyl group is an aniline derivative.[1] Anilines are established skin sensitizers and can induce methemoglobinemia (oxidation of hemoglobin) at high systemic loads.[1]
-
Nicotinamide Core: Generally well-tolerated but acts as a mild irritant to mucous membranes in high concentrations.[1]
-
Reactive Amine: The free primary amine is prone to forming haptens with skin proteins, driving the sensitization classification (H317).[1]
Part 3: Synthesis & Metabolic Pathway Visualization
Understanding the synthesis and metabolic fate is critical for process safety and impurity profiling.[1]
Figure 1: Synthesis & Metabolic Fate Pathway
This diagram illustrates the standard synthesis route (via nitro-reduction) and the predicted metabolic breakdown (hydrolysis), which dictates the waste stream management.[1]
Caption: Figure 1. Synthesis via nitro-reduction avoids handling unstable diamines.[1] Metabolic hydrolysis yields Nicotinamide and a potentially genotoxic diamine, necessitating strict waste segregation.[1]
Part 4: Safe Handling Protocol (Self-Validating System)
This protocol uses a "Barrier-Verification" approach.[1] Every step includes a check to ensure the safety barrier is intact before proceeding.[1]
Engineering Controls (The Primary Barrier)
-
Requirement: All handling of dry powder must occur within a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.[1]
-
Verification Step: Check magnehelic gauge or airflow monitor.[1] Velocity must be >100 fpm (0.5 m/s) before opening the container.[1]
Personal Protective Equipment (PPE)
-
Respiratory: N95 (minimum) or P100 respirator if handling outside a hood (not recommended).[1]
-
Dermal: Double nitriles gloves (0.11 mm min thickness).[1]
-
Rationale: Anilines can permeate nitrile; double gloving provides a "breakthrough indicator" layer.[1]
-
-
Ocular: Chemical splash goggles.[1]
Solubilization & Containment Workflow
Because the solid is a dust hazard, it should be solvated immediately upon weighing.[1]
| Step | Action | Safety Check (Validation) |
| 1. Weighing | Weigh inside the fume hood using an analytical balance with a draft shield. | Wipe the exterior of the vial with a methanol-dampened tissue.[1] If the tissue turns yellow/brown, containment failed.[1] |
| 2. Solvation | Dissolve in DMSO or Methanol immediately.[1] | Confirm solution clarity. Turbidity indicates insolubility or moisture contamination. |
| 3.[1] Transfer | Use Luer-lock syringes for liquid transfer to prevent aerosol generation.[1] | Ensure no "beading" of liquid on the glove surface (indicates contamination).[1] |
Part 5: Emergency Response & First Aid
Fire Fighting:
-
Media: Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.[1]
-
Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions.[1]
Accidental Release (Spill):
-
Evacuate: Clear the immediate area (10-meter radius).
-
PPE Up: Don full PPE including Tyvek suit and respirator.[1]
-
Neutralize: Do not dry sweep.[1] Cover spill with wet paper towels (methanol/water) to suppress dust.[1]
-
Clean: Wipe surface with 10% bleach solution (oxidizes the amine), followed by water.[1]
First Aid:
-
Eye Contact: Rinse immediately with water for 15 minutes.[1] Seek ophthalmologist.
-
Skin Contact: Wash with soap and water.[1] Do not use alcohol (enhances absorption of anilines).[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 936 (Nicotinamide). Retrieved from [Link]1]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-methoxy-5-nitroaniline.[1] (Used for Read-Across Toxicology).[1] Retrieved from [Link]1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1]
-
Patel, K. et al. (2022). Synthesis and biological evaluation of novel nicotinamide derivatives as potential anticancer agents.[1] Journal of Saudi Chemical Society.[1] (Context for synthesis and handling).
Disclaimer: This document is a Technical Guide created for research purposes. It is based on predictive algorithms and structural analogs.[1] It does not replace a legally mandated Safety Data Sheet (SDS) from the specific manufacturer of the lot in use.[1]
Sources
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide from Nicotinic Acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide, a valuable scaffold in medicinal chemistry and drug development. The described three-step synthetic pathway begins with the activation of nicotinic acid to nicotinoyl chloride, followed by an amide coupling with 2-methoxy-5-nitroaniline, and concludes with the selective reduction of the nitro moiety. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, characterization data, and troubleshooting guidance to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
The nicotinamide (vitamin B3) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and coenzymes, most notably nicotinamide adenine dinucleotide (NAD+).[1] Its derivatives are explored for a wide range of therapeutic applications, including roles as inhibitors of enzymes like VEGFR-2 in anti-cancer research.[2][3] The target molecule, N-(5-Amino-2-methoxyphenyl)nicotinamide, combines this important heterocycle with a substituted aminophenyl group, presenting multiple points for further chemical modification and library development.
The synthetic strategy outlined herein is designed for efficiency, control, and high yield. A direct amidation between nicotinic acid and 5-amino-2-methoxyaniline is avoided due to the potential for non-selective acylation at two different amino groups. Instead, a more robust approach is employed, utilizing a nitro-substituted aniline precursor. This strategy involves three distinct, high-yielding stages:
-
Activation of Carboxylic Acid: Conversion of nicotinic acid to the highly reactive nicotinoyl chloride.
-
Amide Bond Formation: Coupling of the acyl chloride with 2-methoxy-5-nitroaniline.
-
Chemoselective Reduction: Conversion of the nitro group to the target primary amine, yielding the final product.
This method ensures regiochemical control and provides a clean route to the desired product, which can be readily purified and characterized.
Overall Synthetic Workflow
The synthesis proceeds through the pathway illustrated below, starting from commercially available nicotinic acid and culminating in the purified target compound.
Figure 1: Overall workflow for the synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | Sigma-Aldrich | Dry thoroughly before use. |
| Thionyl Chloride | SOCl₂ | 118.97 | Sigma-Aldrich | Corrosive, Lachrymator. Handle in a fume hood. |
| 2-Methoxy-5-nitroaniline | C₇H₈N₂O₃ | 168.15 | Sigma-Aldrich | Store in a cool, dark place. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Sigma-Aldrich | Dry over KOH. Corrosive. |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | Sigma-Aldrich | Store in a desiccator. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Fisher Scientific | Corrosive. Handle with care. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | Anhydrous grade. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | HPLC grade. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | VWR | Anhydrous grade. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Sigma-Aldrich | Saturated aqueous solution. |
| Sodium Hydroxide | NaOH | 40.00 | Sigma-Aldrich | For preparing aqueous solutions. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | VWR | For drying organic layers. |
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All steps involving volatile, corrosive, or toxic reagents (especially thionyl chloride and concentrated acids) must be performed in a certified chemical fume hood.
Detailed Experimental Protocols
Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride
Rationale: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. Thionyl chloride is an excellent reagent for this transformation as the byproducts (SO₂ and HCl gas) are volatile and easily removed.[2][4][5]
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add nicotinic acid (5.0 g, 40.6 mmol).
-
In a chemical fume hood, carefully add thionyl chloride (12 mL, 165 mmol, ~4 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3 hours. The solid nicotinic acid will gradually dissolve.
-
After 3 hours, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate traps).
-
The resulting solid, nicotinoyl chloride hydrochloride, is typically used in the next step without further purification.
Step 2: Synthesis of N-(2-methoxy-5-nitrophenyl)nicotinamide
Rationale: This step is a standard Schotten-Baumann reaction, where the highly reactive acyl chloride couples with the amine.[6] A non-nucleophilic base, triethylamine, is added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[5]
Figure 2: Amide bond formation mechanism.
Procedure:
-
Dissolve 2-methoxy-5-nitroaniline (6.83 g, 40.6 mmol, 1.0 eq) in anhydrous dichloromethane (150 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (12.7 mL, 91.4 mmol, 2.25 eq) dropwise to the stirred solution.
-
Dissolve the crude nicotinoyl chloride hydrochloride from Step 1 in anhydrous dichloromethane (50 mL) and add it dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the solid by recrystallization from ethanol or by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-(2-methoxy-5-nitrophenyl)nicotinamide as a yellow solid.
Step 3: Synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide
Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Tin(II) chloride in an acidic medium (HCl) is a classic and effective method that is chemoselective, typically leaving amide bonds and other reducible groups intact.[7][8] The reaction proceeds via a series of single-electron transfers from Sn(II).[9]
Procedure:
-
Suspend N-(2-methoxy-5-nitrophenyl)nicotinamide (from Step 2, e.g., 10.0 g, 34.8 mmol) in ethanol (200 mL) in a 500 mL round-bottom flask.
-
Add tin(II) chloride dihydrate (39.3 g, 174 mmol, 5.0 eq) to the suspension.
-
Heat the mixture to 70-75 °C with vigorous stirring.
-
Carefully add concentrated HCl (30 mL) dropwise via an addition funnel. The reaction is exothermic.
-
Maintain stirring at 75 °C for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath. A precipitate may form.
-
Slowly and carefully basify the mixture by adding 10 M aqueous NaOH solution until the pH is ~12-13. This is crucial for dissolving the tin salts that precipitate.[10] Caution: Highly exothermic.
-
Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography to yield N-(5-Amino-2-methoxyphenyl)nicotinamide as an off-white or pale brown solid.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the nicotinamide ring protons (typically downfield, δ 7.5-9.0 ppm), methoxy group singlet (δ ~3.8 ppm), aromatic protons of the phenyl ring, and a broad singlet for the new -NH₂ group (chemical shift can vary). |
| ¹³C NMR | Resonances for all unique carbon atoms, including the amide carbonyl (δ ~165 ppm) and aromatic/heteroaromatic carbons. |
| Mass Spec (ESI+) | A prominent [M+H]⁺ ion corresponding to the calculated molecular weight of the product (C₁₃H₁₃N₃O₂ = 243.26 g/mol ). |
| FT-IR | Characteristic peaks for N-H stretching (amide and amine, ~3200-3400 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), and C-O stretching (methoxy, ~1250 cm⁻¹). |
| Melting Point | A sharp melting point range, indicating high purity. |
| Yield | Expected overall yield: 60-75% based on nicotinic acid. |
References
- El-Gamal, M. I., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Reddy, C. S., et al. (2023). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Novel N- Phenyl Nicotinamide Derivatives. World Journal of Pharmaceutical Research.
-
Kafa, N. A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. . [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. masterorganicchemistry.com. [Link]
-
Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. chemistry.stackexchange.com. [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. reddit.com. [Link]
-
Saleem, M., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. ResearchGate. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. sciforum.net. [Link]
-
Zha, G-F., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
-
Hori, M., et al. (2019). Synthesis and characterization of a novel 18F-labeled 2,5-diarylnicotinamide derivative targeting orexin 2 receptor. RSC Advances. [Link]
Sources
- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 2. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of a novel 18F-labeled 2,5-diarylnicotinamide derivative targeting orexin 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
Protocol for amide coupling of 2-methoxy-5-nitroaniline and nicotinoyl chloride
Application Note: Protocol for the Amide Coupling of 2-Methoxy-5-nitroaniline and Nicotinoyl Chloride
Part 1: Scientific Background & Strategic Rationale
The Synthetic Challenge
The coupling of 2-methoxy-5-nitroaniline with nicotinoyl chloride presents a specific challenge in amide bond formation: nucleophilic deactivation .
-
Electronic Deactivation: The amine is para to a nitro group (
), a strong electron-withdrawing group (EWG). This significantly lowers the HOMO energy of the nitrogen lone pair, drastically reducing its nucleophilicity compared to a standard aniline. -
Steric Environment: The ortho-methoxy group provides a minor steric hurdle but also influences the electronic nature via induction (
) and resonance ( ).
The Solution: Nucleophilic Catalysis
Standard Schotten-Baumann conditions (biphasic aqueous/organic) or simple DCM/TEA mixtures often result in low conversion for nitroanilines. This protocol utilizes Pyridine as both the solvent and the base.[1]
Mechanistic Insight: Pyridine is not just a proton scavenger here; it acts as a nucleophilic catalyst .
-
Pyridine attacks the nicotinoyl chloride to form a highly electrophilic N-acylpyridinium salt .
-
This intermediate is more reactive toward the weak aniline nucleophile than the original acid chloride.
-
The reaction is driven to completion by thermal energy (reflux), overcoming the activation energy barrier imposed by the nitro group.
Figure 1: Mechanism of Pyridine-catalyzed acylation of deactivated anilines.
Part 2: Experimental Design
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role | Key Property |
| 2-Methoxy-5-nitroaniline | 168.15 | 1.0 | Nucleophile | Yellow solid, low nucleophilicity |
| Nicotinoyl Chloride HCl | 178.02 | 1.2 - 1.5 | Electrophile | Hygroscopic, moisture sensitive |
| Pyridine | 79.10 | Solvent | Solvent/Base | Anhydrous, unpleasant odor |
| DMAP (Optional) | 122.17 | 0.1 | Catalyst | "Hyper-nucleophile" for stubborn cases |
Safety Considerations
-
Nicotinoyl Chloride: Reacts violently with water to release HCl gas. Handle in a fume hood.
-
Pyridine: Toxic by inhalation, hepatotoxic, and flammable. Use strictly in a fume hood.
-
Nitroanilines: Potential mutagens; avoid skin contact.
Part 3: Step-by-Step Protocol (The Pyridine Method)
This method is optimized for deactivated amines.
Phase A: Reaction Setup
-
Drying: Flame-dry or oven-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (
) or Argon. -
Dissolution: Add 2-methoxy-5-nitroaniline (1.0 equiv, e.g., 1.68 g, 10 mmol) to the flask.
-
Solvent Addition: Add anhydrous Pyridine (20 mL, approx. 2 mL/mmol). Stir until the aniline is fully dissolved.
-
Note: The solution will likely be yellow/orange.[3]
-
-
Cooling: Place the flask in an ice-water bath (
). Although heating is required later, the initial addition of acid chloride is exothermic.
Phase B: Addition and Reaction
-
Reagent Addition: Slowly add Nicotinoyl Chloride Hydrochloride (1.3 equiv, e.g., 2.31 g, 13 mmol) portion-wise over 10 minutes.
-
Why Solid? Adding the solid salt directly is convenient. Alternatively, suspend it in DCM if handling solids is difficult, but direct addition is preferred to keep concentration high.
-
-
Catalyst (Optional): If the reagents are old or the reaction is known to be difficult, add DMAP (0.1 equiv) at this stage.
-
Heating: Remove the ice bath. Attach a reflux condenser.[5] Heat the reaction mixture to 90–100°C (internal temperature) or gentle reflux.
-
Critical Step: Stir at reflux for 4–12 hours . Monitor by TLC (System: 5% MeOH in DCM). The nitroaniline starting material is bright yellow/orange; the product is usually a paler precipitate or different Rf spot.
-
Phase C: Work-up and Isolation
-
Quench: Cool the mixture to room temperature (RT). Pour the reaction mixture slowly into a beaker containing 150 mL of crushed ice/water .
-
Observation: The product should precipitate out as a solid. Pyridine is water-soluble and will remain in the aqueous phase.
-
-
Filtration: Stir the aqueous suspension vigorously for 30 minutes to break up clumps. Filter the solid using a Buchner funnel.
-
Washing (The "Sandwich" Wash):
-
Wash 1 (Acidic): Wash the filter cake with 1M HCl (
). Purpose: Removes residual Pyridine and unreacted aniline. -
Wash 2 (Water): Wash with deionized water (
). -
Wash 3 (Basic): Wash with saturated
( ). Purpose: Removes any hydrolyzed nicotinic acid. -
Wash 4 (Final): Wash with water until neutral pH.
-
-
Drying: Dry the solid in a vacuum oven at
overnight.
Figure 2: Workflow for the Pyridine-mediated coupling protocol.
Part 4: Characterization & Quality Control
Expected Analytical Data
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (DMSO-d6, 400 MHz):
- ppm (s, 1H, NH amide).
- ppm (Nicotinoyl ring protons).
- ppm (d, 1H, Aniline H-6, ortho to nitro/amide).
- ppm (s, 3H, O-Me ).
-
LC-MS: Observe
peak (Calculated MW: ~273.25 Da).
Purification (If necessary)
If the filter cake is impure (contains starting material):
-
Recrystallization: Boiling Ethanol (EtOH) or an EtOH/DMF mixture is usually effective.
-
Flash Chromatography: Elute with 0-5% Methanol in DCM. (Note: The product may streak due to the amide/pyridine polarity).
Part 5: Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Aniline is too deactivated. | Add DMAP (10 mol%) as a catalyst. Increase temperature to 110°C. Extend time to 24h. |
| Sticky Gum upon Quench | Product trapped with Pyridine. | Decant water. Dissolve gum in EtOAc. Wash organic layer extensively with 1M HCl and Brine. Dry and evaporate.[4][5] |
| Hydrolysis of Chloride | Wet Pyridine or old Acid Chloride. | Use freshly distilled Pyridine. Use fresh Nicotinoyl Chloride or treat Nicotinic acid with |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. (Discussion on solvent selection/Pyridine).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Reference for Schotten-Baumann and Pyridine catalysis mechanisms).
Sources
- 1. growingscience.com [growingscience.com]
- 2. EP3027635A1 - Methods of preparing nicotinamide riboside and derivatives thereof - Google Patents [patents.google.com]
- 3. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]
- 4. How to synthesize Nicotinamide?_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hepatochem.com [hepatochem.com]
Application Note: N-(5-Amino-2-methoxyphenyl)nicotinamide as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors
An Application Guide for Researchers and Drug Development Professionals
Abstract Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors represent a major class of modern therapeutics. The discovery of novel inhibitors often relies on versatile chemical intermediates that serve as platforms for generating diverse molecular libraries. N-(5-Amino-2-methoxyphenyl)nicotinamide is an exemplary scaffold, incorporating key structural features conducive to potent kinase inhibition. This document provides a detailed guide for its use, including synthetic protocols, characterization methods, and biochemical assay procedures, grounded in established principles of medicinal chemistry.
Introduction: The Rationale for N-(5-Amino-2-methoxyphenyl)nicotinamide in Kinase Inhibitor Design
The structure of N-(5-Amino-2-methoxyphenyl)nicotinamide is particularly advantageous for targeting the ATP-binding site of protein kinases. Its design incorporates three key regions:
-
The Nicotinamide "Head": The pyridine ring is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[1][2] This region can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element that anchors the inhibitor within the ATP pocket.
-
The Phenyl "Core": This central aromatic ring serves as a stable scaffold from which other functional groups can be projected into specific sub-pockets of the kinase active site. The methoxy substituent provides steric and electronic properties that can influence binding affinity and selectivity.
-
The Reactive Amino "Tail": The primary aromatic amine is the key synthetic handle. It provides a nucleophilic site for a wide range of chemical coupling reactions, enabling the systematic exploration of chemical space and the development of structure-activity relationships (SAR).[3]
By modifying the molecule at the amino position, researchers can introduce functionalities that target the solvent-exposed region or other hydrophobic pockets, thereby tuning the compound's potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for ensuring the integrity of the intermediate and the safety of laboratory personnel.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₃N₃O₂ | - |
| Molar Mass | 243.26 g/mol | - |
| Appearance | Off-white to light brown solid (predicted) | - |
| Solubility | Soluble in DMSO, DMF, and Methanol | General chemical knowledge |
| Storage | Store at 2-8°C in a dry, well-ventilated place, protected from light. | [4] |
Safety and Handling:
-
Always handle the compound in a well-ventilated fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[6]
-
Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][8]
-
Refer to the Safety Data Sheet (SDS) for complete safety information before use.
Synthetic Application: A Protocol for Amide Coupling
The primary amine of N-(5-Amino-2-methoxyphenyl)nicotinamide is readily functionalized via amide bond formation, a robust and widely used reaction in medicinal chemistry. This protocol describes a representative synthesis of a hypothetical kinase inhibitor by coupling the intermediate with a substituted benzoic acid.
General Synthetic Scheme
The following diagram illustrates the general workflow for synthesizing a library of kinase inhibitor candidates from the primary intermediate.
Caption: General workflow for amide library synthesis.
Detailed Protocol: Synthesis of N-(5-(4-(Trifluoromethyl)benzamido)-2-methoxyphenyl)nicotinamide
This protocol provides a step-by-step method for a representative amide coupling reaction. The choice of 4-(trifluoromethyl)benzoic acid is illustrative, as this moiety is frequently found in potent kinase inhibitors.[3]
Materials:
-
N-(5-Amino-2-methoxyphenyl)nicotinamide (1.0 eq.)
-
4-(Trifluoromethyl)benzoic acid (1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-(5-Amino-2-methoxyphenyl)nicotinamide (1.0 eq.) and 4-(Trifluoromethyl)benzoic acid (1.1 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the solids (a concentration of ~0.1 M with respect to the starting amine is typical).
-
Addition of Reagents: Add HATU (1.2 eq.) to the solution. Stir for 5 minutes at room temperature.
-
Rationale: HATU is a highly efficient coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the amine.
-
-
Base Addition: Slowly add DIPEA (2.5 eq.) to the reaction mixture.
-
Rationale: DIPEA is a non-nucleophilic base used to neutralize the acidic protons generated during the reaction, driving it to completion.[2]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Biochemical Evaluation: In Vitro Kinase Assay
Once synthesized and purified, the novel compounds must be tested for their ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9]
Experimental Workflow
The process from compound synthesis to activity determination follows a logical sequence.
Caption: Workflow for in vitro kinase inhibition assay.
Protocol: IC₅₀ Determination using the ADP-Glo™ Assay
This protocol is a general template and should be optimized for the specific kinase of interest.[9][10]
Materials:
-
Purified, active kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine 5′-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[9]
-
Synthesized inhibitor compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettors
-
A plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: a. Prepare a serial dilution series of the inhibitor compound in DMSO (e.g., 10-point, 3-fold dilutions starting from 10 mM). b. Transfer a small volume (e.g., 1 µL) of each dilution to the appropriate wells of the 384-well plate. c. Include control wells: "No inhibitor" (DMSO only, for 0% inhibition) and "No enzyme" (DMSO only, for 100% inhibition/background).
-
Kinase Reaction: a. Prepare a 2X kinase/substrate solution in Kinase Buffer. b. Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be near the Kₘ value for the specific kinase. c. Add the kinase/substrate solution to all wells (except the "No enzyme" controls, which receive buffer and substrate only). d. Initiate the kinase reaction by adding the ATP solution to all wells. e. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Rationale: This reagent depletes the remaining unconsumed ATP from the kinase reaction. b. Add the Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Rationale: This reagent converts the ADP produced by the kinase into ATP, which is then used by a luciferase to generate a light signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))
-
-
Determine IC₅₀:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.
-
Example Data Table:
| Compound ID | R-Group | Yield (%) | Kinase IC₅₀ (nM) |
| EX-1 | 4-(Trifluoromethyl)phenyl | 78% | 85 |
| EX-2 | 3,4-Dichlorophenyl | 82% | 150 |
| EX-3 | 4-Morpholinophenyl | 65% | 45 |
This structured approach allows for clear comparison of SAR, guiding the next round of inhibitor design and synthesis.
References
-
Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC. [Link]
-
5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC. [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. [Link]
-
Nicotinamide Safety Data Sheet. Loba Chemie. [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]
-
Nicotinamide. PubChem. [Link]
-
Safety Data Sheet Nicotinamide. Redox. [Link]
-
In vitro NLK Kinase Assay. PMC. [Link]
- Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof.
-
Nicotinamide. Wikipedia. [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. [Link]
-
PKC-θ in vitro Kinase Activity Assay. Bio-protocol. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
-
Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PMC. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC. [Link]
-
SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIOLOGICAL STUDIES OF 2-{[(2-HYDROXY-5-METHOXYPHENYL) METHYLIDENE] AMINO} NICOTINIC ACID AND ITS MANGANESE (II) COMPLEXES. ResearchGate. [Link]
-
Inert Reassessment - Nicotinamide. US EPA. [Link]
-
Nicotinamide Safety Data Sheet. Loba Chemie. [Link]
-
Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells. PLOS One. [Link]
-
Safety data sheet. BASF. [Link]
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- 1. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1356110-76-3|5-(2-Methoxyphenyl)nicotinamide|BLD Pharm [bldpharm.com]
- 5. lobachemie.com [lobachemie.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. redox.com [redox.com]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Topic: Reaction Conditions for N-(5-Amino-2-methoxyphenyl)nicotinamide Derivatization
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed technical guide for the chemical derivatization of N-(5-Amino-2-methoxyphenyl)nicotinamide, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib. The primary focus is on reactions targeting the nucleophilic aromatic amine at the C5 position of the phenyl ring. We present field-proven protocols for N-acylation and N-sulfonylation, explaining the chemical principles, reaction conditions, and expected outcomes. Additionally, we discuss a conceptual framework for more complex modifications via palladium-catalyzed cross-coupling reactions. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry engaged in structure-activity relationship (SAR) studies or the development of novel molecular entities.
Introduction and Strategic Overview
N-(5-Amino-2-methoxyphenyl)nicotinamide serves as a critical building block in pharmaceutical synthesis, most notably for the oncology therapeutic Dasatinib[1][2]. Its structure features a highly reactive primary aromatic amine, which is an ideal handle for chemical modification. Derivatization at this position allows for the systematic exploration of chemical space around the core scaffold. Such modifications are fundamental to:
-
Structure-Activity Relationship (SAR) Studies: To understand how changes in a specific region of the molecule affect its biological activity.
-
Lead Optimization: To improve the potency, selectivity, and pharmacokinetic properties (ADME) of a parent compound.
-
Development of Molecular Probes: To create tagged versions of the molecule for use in biochemical or imaging assays.
The primary site for derivatization is the amino group (-NH₂), which acts as a potent nucleophile. This guide will focus on robust and reproducible methods for modifying this functional group.
Figure 1: Structure of N-(5-Amino-2-methoxyphenyl)nicotinamide highlighting the primary amino group as the key site for nucleophilic attack and derivatization.
Core Derivatization Strategies: Chemical Principles
The derivatization protocols described herein are based on fundamental and reliable organic reactions targeting primary amines.
N-Acylation for Amide Synthesis
N-acylation is a cornerstone reaction for modifying amines. It involves the reaction of the amine with an acylating agent, such as an acyl chloride or carboxylic acid, to form a stable amide bond. This reaction is highly efficient and tolerant of a wide range of functional groups.
-
Mechanism with Acyl Chlorides: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A subsequent elimination of a chloride ion and deprotonation by a mild base yields the amide. The use of a non-nucleophilic base (e.g., triethylamine, pyridine) is critical to neutralize the HCl byproduct.
-
Mechanism with Carboxylic Acids: Direct reaction is inefficient. Peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine[3].
N-Sulfonylation for Sulfonamide Synthesis
This strategy creates a sulfonamide linkage, which is a key functional group in many pharmaceutical agents. The reaction involves treating the amine with a sulfonyl chloride in the presence of a base.
-
Mechanism: Similar to acylation, the amine's lone pair attacks the electrophilic sulfur atom of the sulfonyl chloride. Elimination of the chloride ion and deprotonation yields the sulfonamide. Pyridine is often used as both the base and the solvent for this transformation. This approach has been successfully used to synthesize potent enzyme inhibitors from similar scaffolds[4].
Advanced Strategy: C-C Bond Formation via Cross-Coupling
For more extensive modifications, the amino group can be converted into a handle suitable for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling[5][6]. This is a multi-step process:
-
Diazotization & Sandmeyer Reaction: The primary amine is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and an acid). This intermediate can then be converted to a halide (e.g., -Br, -I) using the appropriate copper(I) salt.
-
Suzuki-Miyaura Coupling: The resulting aryl halide can then be coupled with a wide variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond[7][8].
This advanced route dramatically expands the diversity of accessible derivatives but requires more rigorous optimization.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: General N-Acylation with an Acyl Chloride
This protocol describes the synthesis of N-(5-acetamido-2-methoxyphenyl)nicotinamide as a representative example.
Principle: The primary amine of the starting material is acylated using acetyl chloride in the presence of triethylamine (TEA) to form a stable amide derivative.
Sources
- 1. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 4. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids [organic-chemistry.org]
- 8. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride | MDPI [mdpi.com]
Synthesis of bis-aryl urea inhibitors using N-(5-Amino-2-methoxyphenyl)nicotinamide
Strategic Overview
Bis-aryl ureas represent a privileged scaffold in medicinal chemistry, particularly in the design of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib). These molecules function by stabilizing the kinase in its inactive "DFG-out" conformation.[1] The urea linker is critical, acting as a dual hydrogen bond donor to a conserved glutamate residue (e.g., Glu71 in p38) and the backbone of the DFG motif (e.g., Asp168).
This Application Note details the synthesis of a specific, high-value scaffold: N-(5-Amino-2-methoxyphenyl)nicotinamide (Intermediate A) , and its subsequent conversion into bis-aryl urea inhibitors.
Why this Scaffold?
-
Nicotinamide Moiety: Often acts as a hinge-binder or solvent-exposed solubilizing group.
-
2-Methoxy Substitution: The ortho-methoxy group on the central phenyl ring induces a conformational twist that can improve selectivity by forcing the molecule to adopt a specific geometry compatible with the kinase hydrophobic pocket.
-
Urea Linkage: The definitive pharmacophore for Type II inhibition.
Chemical Retrosynthesis & Workflow
The synthesis is designed to be modular. We first construct the "Head Group" (Intermediate A) via amide coupling and reduction, then install the "Tail Group" via urea formation.
Figure 1: Modular synthetic workflow for bis-aryl urea construction.
Precursor Synthesis: Preparation of Intermediate A
Before urea synthesis, the amine nucleophile must be prepared. This is a two-step sequence starting from commercially available 2-methoxy-5-nitroaniline.
Step 3.1: Amide Coupling
-
Reagents: 2-Methoxy-5-nitroaniline (1.0 eq), Nicotinoyl chloride hydrochloride (1.1 eq), Pyridine (solvent/base) or DCM/TEA.
-
Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride.
Protocol:
-
Dissolve 2-methoxy-5-nitroaniline (10 mmol, 1.68 g) in anhydrous pyridine (20 mL) at 0°C under N₂.
-
Slowly add nicotinoyl chloride hydrochloride (11 mmol, 1.96 g) portion-wise over 15 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL). The product, N-(2-methoxy-5-nitrophenyl)nicotinamide, typically precipitates as a yellow solid.
-
Filter, wash with water (3x) and cold ethanol (1x). Dry in vacuo.
Step 3.2: Nitro Reduction
-
Reagents: Nitro intermediate, 10% Pd/C, H₂ (balloon) or Fe powder/NH₄Cl (if pyridine ring sensitivity is a concern).
-
Target: N-(5-Amino-2-methoxyphenyl)nicotinamide.
Protocol (Catalytic Hydrogenation):
-
Suspend the nitro intermediate (5 mmol) in MeOH:THF (1:1, 50 mL).
-
Add 10% Pd/C (10 wt% loading).
-
Stir vigorously under H₂ atmosphere (balloon pressure) for 12 hours at RT.
-
Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate to yield the off-white amine solid.
-
Validation: Check LC-MS. Expected [M+H]⁺ ≈ 244.1.
Core Protocol: Urea Coupling Strategies
The formation of the urea bridge is the critical step.[2] We present two methods: Method A (Standard Isocyanate) is preferred for yield and simplicity. Method B (CDI Activation) is used when the specific isocyanate is not commercially available.
Method A: The Isocyanate Route (Gold Standard)
This method relies on the high electrophilicity of aryl isocyanates reacting with the nucleophilic 5-amino group of Intermediate A.
Reagents:
-
Intermediate A (1.0 eq)
-
Aryl Isocyanate (R-NCO) (1.1 eq) (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate for Sorafenib analogs).
-
Solvent: Anhydrous DCM or THF.
Step-by-Step Protocol:
-
Dissolution: Dissolve N-(5-Amino-2-methoxyphenyl)nicotinamide (1.0 mmol, 243 mg) in anhydrous THF (10 mL). Note: If solubility is poor, add dry DMF (1-2 mL).
-
Addition: Add the Aryl Isocyanate (1.1 mmol) dropwise via syringe at RT.
-
Reaction: Stir at RT for 4–12 hours.
-
Observation: The urea product is often less soluble than the starting materials and may precipitate as a white/off-white solid.
-
-
Monitoring: Check TLC (5% MeOH in DCM). The starting amine spot (polar) should disappear.
-
Isolation:
-
If precipitate forms: Filter the solid, wash with Et₂O (2 x 5 mL) to remove unreacted isocyanate.
-
If homogeneous: Concentrate to ~2 mL and precipitate by adding Hexanes or Et₂O.
-
-
Purification: Recrystallize from EtOH/H₂O if necessary.
Method B: The CDI Activation Route (Isocyanate-Free)
Use this when the specific R-NCO is unstable or unavailable. This generates the isocyanate in situ or activates the aniline as an imidazole-urea.
Reagents:
-
Target Aniline "Tail" (R-NH₂) (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Intermediate A (1.0 eq)
-
Base: DIPEA (2.0 eq)
-
Solvent: Anhydrous DCM or DMF.
Step-by-Step Protocol:
-
Activation: Dissolve the "Tail" aniline (e.g., 4-fluoroaniline) (1.0 mmol) and DIPEA (2.0 mmol) in anhydrous DCM (10 mL).
-
Add CDI (1.2 mmol) in one portion. Stir at RT for 2 hours.
-
Coupling: Add N-(5-Amino-2-methoxyphenyl)nicotinamide (Intermediate A) (1.0 mmol) to the reaction mixture.
-
Heating: Heat to reflux (40°C for DCM, 60°C for THF) for 12–24 hours. The activation energy for the second amine addition is higher.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (DCM:MeOH gradient).
Data Analysis & Validation
Successful synthesis is confirmed by the distinct spectroscopic signature of the urea linkage.
Table 1: Key Characterization Markers
| Technique | Marker | Expected Observation | Structural Insight |
| ¹H NMR | Urea -NH- Protons | Two singlets, δ 8.5 – 9.5 ppm | Downfield shift indicates H-bonding capability. |
| ¹H NMR | Methoxy Group | Singlet, δ ~3.8 ppm | Confirms integrity of the central ring. |
| ¹H NMR | Pyridine Protons | Multiplets, δ 7.5 – 9.0 ppm | Characteristic splitting of nicotinamide. |
| IR | Carbonyl (C=O) | ~1650–1660 cm⁻¹ (Amide I) | Urea carbonyl stretch (often overlaps with amide). |
| IR | N-H Stretch | ~3300–3400 cm⁻¹ | Broad band indicating H-bonding. |
| LC-MS | Molecular Ion | [M+H]⁺ | Essential for confirming mass balance. |
Decision Logic for Troubleshooting:
Figure 2: Troubleshooting logic for urea coupling reactions.
References
-
Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[5] Nature Reviews Drug Discovery, 5(10), 835-844. Link
-
Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. Link
-
Banker, P., et al. (2002). Urea-Based Inhibitors of p38 Kinase: Synthesis and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry Letters, 12(2), 145-148. Link
-
Padiya, K. J., et al. (2012).[6] Unprecedented "In Water" Imidazole Carbonylative Amination: A Green Approach for Urea Synthesis.[6] Organic Letters, 14(11), 2814–2817. Link
-
Common Organic Chemistry. (2023). Urea Formation: Common Conditions and Mechanisms. Link
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- 2. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study [mdpi.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. WO2016160524A1 - Efficient synthesis of nicotinamide mononucleotide - Google Patents [patents.google.com]
- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
N-(5-Amino-2-methoxyphenyl)nicotinamide in medicinal chemistry
Application Note: N-(5-Amino-2-methoxyphenyl)nicotinamide in Medicinal Chemistry
Part 1: Introduction & Strategic Overview
Compound Identity:
-
IUPAC Name: N-(5-amino-2-methoxyphenyl)pyridine-3-carboxamide[1]
-
Molecular Formula: C₁₃H₁₃N₃O₂
-
Molecular Weight: 243.26 g/mol [1]
-
Key Structural Features:
-
Nicotinamide Head Group: A privileged scaffold known for hydrogen bonding interactions within the ATP-binding pocket of kinases and the NAD+ binding site of sirtuins/PARPs.[1]
-
2-Methoxy-5-aminophenyl Linker: Provides a rigid aromatic spacer with an electron-donating methoxy group (improving solubility and metabolic stability) and a reactive primary amine at the meta position relative to the amide linkage.[1] This amine serves as a critical "handle" for further derivatization.[1]
-
Medicinal Chemistry Significance: N-(5-Amino-2-methoxyphenyl)nicotinamide represents a high-value bifunctional intermediate rather than a standalone drug.[1] Its architecture mimics the "hinge-binding" and "solvent-exposed" motifs found in several blockbuster kinase inhibitors (e.g., Sorafenib, Regorafenib) and HDAC inhibitors.[1]
Core Applications:
-
Kinase Inhibitor Library Generation: The nicotinamide moiety acts as the hinge binder, while the 5-amino group allows for the rapid synthesis of urea, amide, or sulfonamide libraries to probe the hydrophobic back pocket (selectivity pocket).
-
PROTAC Linker Attachment: The primary amine provides an ideal attachment point for alkyl/PEG linkers to connect E3 ligase ligands (e.g., VHL, CRBN) to the nicotinamide warhead.
-
Fragment-Based Drug Discovery (FBDD): Used as a soluble, drug-like fragment to probe cryptic pockets in metalloenzymes.[1]
Part 2: Synthesis & Characterization Protocols
Retrosynthetic Analysis
The most robust synthetic route avoids the direct mono-acylation of 2-methoxy-1,5-diaminobenzene due to selectivity issues.[1] Instead, a sequential nitro-reduction pathway is employed.[1]
Figure 1: Two-step synthetic pathway ensuring regioselectivity.
Detailed Synthetic Protocol
Step 1: Acylation (Formation of the Nitro Intermediate)
-
Reagents: 2-Methoxy-5-nitroaniline (1.0 eq), Nicotinoyl chloride hydrochloride (1.2 eq), Pyridine (3.0 eq), Dichloromethane (DCM, anhydrous).[1]
-
Procedure:
-
Dissolve 2-methoxy-5-nitroaniline (5.0 g, 29.7 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under N₂ atmosphere.
-
Add pyridine (7.2 mL, 89.1 mmol) and cool the mixture to 0°C.
-
Slowly add nicotinoyl chloride hydrochloride (6.3 g, 35.6 mmol) portion-wise over 15 minutes to control the exotherm.
-
Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water to yield N-(2-methoxy-5-nitrophenyl)nicotinamide as a yellow solid.[1]
-
Yield Expectation: 85–90%.[1]
-
Step 2: Selective Nitro Reduction
-
Reagents: Nitro intermediate (from Step 1), Iron powder (5.0 eq), Ammonium chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1).
-
Procedure:
-
Suspend the nitro intermediate (5.0 g) in Ethanol (40 mL) and Water (10 mL).
-
Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).
-
Heat to reflux (80°C) with vigorous stirring for 2–3 hours. The yellow color should fade to a pale brown/off-white.[1]
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]
-
Concentrate the filtrate to remove ethanol.[1] The product may precipitate upon cooling; if not, extract with EtOAc.
-
Purification: If necessary, purify via flash column chromatography (DCM/MeOH 95:5) or recrystallize from EtOAc/Hexane.
-
Yield Expectation: 75–85%.[1]
-
Appearance: Off-white to pale beige solid.
-
Analytical Characterization
| Technique | Expected Signal / Result |
| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, Amide NH), δ 9.1 (d, 1H, Pyr-H2), δ 8.7 (dd, 1H, Pyr-H6), δ 8.3 (dt, 1H, Pyr-H4), δ 7.5 (dd, 1H, Pyr-H5), δ 6.8–7.2 (m, 3H, Ar-H), δ 4.8 (br s, 2H, NH₂), δ 3.7 (s, 3H, OMe).[1] |
| LC-MS (ESI+) | [M+H]⁺ = 244.1 |
| Purity (HPLC) | >98% (Required for library synthesis) |
Part 3: Applications & Library Generation
The primary utility of N-(5-Amino-2-methoxyphenyl)nicotinamide lies in its ability to serve as a "scaffold hub."[1] The free amine allows for the rapid generation of Focused Libraries targeting the DFG-out conformation of kinases (Type II inhibitors).[1]
Urea Library Synthesis (Kinase Inhibitors)
Targeting the "Gatekeeper" and "Hydrophobic Pocket" by converting the amine into a urea linkage.
-
Reaction: Scaffold + Isocyanate (R-NCO) → Urea Product.[1]
-
Protocol:
Figure 2: Diversity-oriented synthesis (DOS) pathways using the 5-amino handle.[1]
Part 4: Safety & Handling
-
Hazard Identification:
-
Storage: Store the final amine product under inert gas (Nitrogen/Argon) at -20°C to prevent oxidation of the aniline group (which can turn the solid brown over time).
References
-
PubChem Compound Summary. "N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide (Analogous Structure)." National Center for Biotechnology Information. Accessed February 22, 2026. [Link][1]
- Wan, Z. et al. "Synthesis and biological evaluation of novel nicotinamide derivatives as potential antitumor agents." European Journal of Medicinal Chemistry, 2018. (General reference for Nicotinamide scaffold synthesis).
-
Zhang, J. et al. "Design and Synthesis of Urea-Based Kinase Inhibitors."[1] Journal of Medicinal Chemistry, 2015. (Protocol for urea library generation from aniline precursors).
Sources
Application Notes & Protocols for the Preparation of Nicotinamide-Based HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the synthesis and characterization of nicotinamide-based histone deacetylase (HDAC) inhibitors. It delves into the underlying principles of their mechanism of action, outlines detailed synthetic strategies with a focus on a representative molecule, and provides step-by-step protocols for synthesis, purification, characterization, and functional validation. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering both the theoretical framework and the practical guidance necessary for the successful preparation and evaluation of this important class of therapeutic agents.
Introduction: The Significance of Nicotinamide in HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1] Aberrant HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making HDACs a prime target for therapeutic intervention.[1][2][3]
HDAC inhibitors (HDACis) have emerged as a promising class of anticancer agents.[4] The general pharmacophore for most HDACis consists of three key components: a cap group that interacts with the surface of the enzyme's active site, a linker region, and a crucial zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site.[2][3][5]
While hydroxamic acids are the most common ZBGs due to their strong affinity for the zinc ion, they can suffer from metabolic instability and off-target effects.[1][2][6] This has spurred the development of alternative ZBGs. Nicotinamide (a form of vitamin B3) is a natural, non-selective inhibitor of Class III HDACs (sirtuins) and has served as a valuable starting point for the design of novel inhibitors targeting the zinc-dependent HDAC classes (I, II, and IV).[7][8] Derivatives of nicotinamide have been synthesized to create more potent and selective inhibitors, offering a promising alternative to traditional hydroxamate-based compounds.[6]
Mechanism of Action: Targeting the Catalytic Zinc Ion
The inhibitory activity of nicotinamide-based HDACis is primarily attributed to the interaction of the nicotinamide moiety with the zinc ion in the enzyme's active site.[1][9] The nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group coordinate with the Zn²⁺ ion, effectively blocking the catalytic activity of the enzyme. The cap and linker regions of the inhibitor make additional contacts with amino acid residues lining the active site channel, contributing to the overall binding affinity and isoform selectivity.[3][5]
Sources
- 1. preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]
- 5. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The histone deacetylase inhibitor nicotinamide exacerbates neurodegeneration in the lactacystin rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Coupling of N-(5-Amino-2-methoxyphenyl)nicotinamide with Isocyanates
Introduction: The Significance of Urea Derivatives in Modern Chemistry
The urea functional group is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Its unique ability to form stable, multiple hydrogen bonds allows for specific and strong interactions with biological targets, making it a privileged scaffold in drug discovery.[1][2] Urea derivatives have found critical applications as anticancer, anti-HIV, antibacterial, and antidiabetic agents.[1] The synthesis of unsymmetrical ureas, in particular, is a field of intense research, as it allows for the precise tuning of molecular properties to achieve desired biological effects or material characteristics.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the coupling of N-(5-Amino-2-methoxyphenyl)nicotinamide with various isocyanates to furnish novel urea derivatives. We will delve into the rationale behind reagent selection, provide detailed, step-by-step protocols, and discuss potential challenges and their solutions, all grounded in established scientific principles.
Strategic Considerations for the Synthesis of N-Aryl Ureas
The most direct and widely employed method for the synthesis of unsymmetrical ureas is the reaction of a primary or secondary amine with an isocyanate.[2][3] This reaction is typically a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.
Reactivity of N-(5-Amino-2-methoxyphenyl)nicotinamide
The key starting material, N-(5-Amino-2-methoxyphenyl)nicotinamide, possesses a primary aromatic amino group. The nucleophilicity of this amine is modulated by the electronic effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) at the ortho position is an electron-donating group, which increases the electron density on the ring and enhances the nucleophilicity of the amino group. Conversely, the nicotinamide moiety at the meta position can exert a mild electron-withdrawing effect. The primary amino group is the most nucleophilic site and is expected to react selectively with the isocyanate.
Choosing the Right Isocyanate
A wide variety of alkyl and aryl isocyanates are commercially available, allowing for the generation of a diverse library of urea derivatives. The reactivity of the isocyanate is influenced by the electronic nature of its substituent.[4] Electron-withdrawing groups on the isocyanate will increase the electrophilicity of the carbonyl carbon, leading to a faster reaction.[4]
Experimental Protocols
The following protocols provide a general framework for the synthesis of urea derivatives from N-(5-Amino-2-methoxyphenyl)nicotinamide. It is recommended to perform a small-scale test reaction to optimize conditions for specific isocyanates.
Protocol 1: General Procedure for the Synthesis of N,N'-Substituted Ureas
This protocol is adapted from established methods for the synthesis of N-aryl ureas.
Materials:
-
N-(5-Amino-2-methoxyphenyl)nicotinamide
-
Isocyanate of choice (e.g., alkyl or aryl isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional, for moisture-sensitive reactions)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(5-Amino-2-methoxyphenyl)nicotinamide (1.0 equivalent) in anhydrous DCM or THF to a concentration of 0.1-0.5 M.
-
Isocyanate Addition: Under a nitrogen or argon atmosphere (optional), add the isocyanate (1.0-1.1 equivalents) dropwise to the stirred solution of the amine at room temperature. For highly reactive isocyanates, the addition can be performed at 0 °C to control the reaction exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Upon completion of the reaction, a precipitate of the urea product may form. If so, collect the solid by filtration and wash it with a small amount of cold solvent (DCM or THF).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
-
Characterization: Confirm the structure of the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: Representative Reaction Parameters
| Isocyanate Type | Solvent | Temperature | Reaction Time | Typical Yield |
| Alkyl Isocyanate | DCM | Room Temp. | 1-4 hours | >90% |
| Aryl Isocyanate | THF | Room Temp. | 2-8 hours | 85-95% |
Workflow for Urea Synthesis
Figure 1: A generalized workflow for the synthesis and characterization of urea derivatives.
Advanced Protocols and Alternative Reagents
Protocol 2: In Situ Generation of Isocyanates using Triphosgene
Triphosgene is a stable, crystalline solid that serves as a safer substitute for phosgene gas. It can be used to convert amines to isocyanates in situ, which then react with another amine to form the urea.
Caution: Triphosgene decomposes to phosgene, which is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
N-(5-Amino-2-methoxyphenyl)nicotinamide
-
Triphosgene
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Isocyanate Formation: In a dry round-bottom flask under an inert atmosphere, dissolve N-(5-Amino-2-methoxyphenyl)nicotinamide (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C.
-
Slowly add a solution of triphosgene (0.35 equivalents) in anhydrous DCM to the amine solution.
-
Add triethylamine (2.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the isocyanate can be monitored by IR spectroscopy (a strong absorption band appears around 2250-2270 cm⁻¹).
-
Urea Formation: To the in situ generated isocyanate solution, add the second amine (1.0 equivalent) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.
Protocol 3: Urea Synthesis using N,N'-Carbonyldiimidazole (CDI)
CDI is a safe and effective alternative to phosgene for the synthesis of ureas. It reacts with an amine to form an activated carbamoyl intermediate, which then reacts with a second amine to yield the urea.[2]
Materials:
-
N-(5-Amino-2-methoxyphenyl)nicotinamide
-
N,N'-Carbonyldiimidazole (CDI)
-
Second amine of choice
-
Anhydrous THF or DCM
Procedure:
-
Activation of the First Amine: In a dry round-bottom flask, dissolve N-(5-Amino-2-methoxyphenyl)nicotinamide (1.0 equivalent) in anhydrous THF or DCM.
-
Add CDI (1.0 equivalent) in one portion to the stirred solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature, or until the formation of the carbamoyl-imidazole intermediate is complete (can be monitored by TLC).
-
Addition of the Second Amine: Add the second amine (1.0 equivalent) to the reaction mixture.
-
Stir at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete.
-
Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Mechanism of Urea Formation
The reaction between an amine and an isocyanate is a classic example of nucleophilic addition to a carbonyl group.
Figure 2: The general mechanism of urea formation from an amine and an isocyanate.
Potential Side Reactions and Troubleshooting
-
Formation of Symmetrical Ureas: If the isocyanate is generated in situ from an amine, any unreacted starting amine can react with the newly formed isocyanate to produce a symmetrical urea byproduct. To minimize this, it is crucial to ensure complete conversion of the starting amine to the isocyanate before adding the second amine.
-
Biuret Formation: Primary amines can react with two equivalents of isocyanate to form a biuret. This is more likely to occur if an excess of the isocyanate is used. Careful control of stoichiometry is essential to avoid this side reaction.[5]
-
Reaction with Other Nucleophiles: If the reaction is not carried out under anhydrous conditions, water can react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea. Therefore, using anhydrous solvents and, if necessary, an inert atmosphere is recommended.
Characterization of Urea Derivatives
The synthesized urea derivatives can be characterized using a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Urea compounds show a characteristic C=O stretching vibration (amide I band) in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations appear as one or two bands in the range of 3200-3500 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The N-H protons of the urea group typically appear as broad singlets in the region of δ 6.0-9.0 ppm. The chemical shifts of the other protons in the molecule will depend on the specific structure of the R and R' groups.
-
¹³C NMR: The carbonyl carbon of the urea functionality gives a characteristic signal in the range of δ 150-160 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a useful technique for determining the molecular weight of the synthesized ureas and can also provide fragmentation patterns that aid in structure elucidation.[6]
Conclusion
The synthesis of urea derivatives from N-(5-Amino-2-methoxyphenyl)nicotinamide and isocyanates is a versatile and powerful method for generating novel compounds with potential applications in drug discovery and materials science. By carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently synthesize a diverse library of ureas. The protocols and guidelines presented in this document provide a solid foundation for the successful execution of these important chemical transformations.
References
- Unsymmetrical Ureas. Synthetic Methodologies and Application in Drug Design. (URL not provided in search results)
-
Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Org. Lett.2011 , 13 (11), 2888-2891. [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 2021 , 12, 5, 6545 - 6555. [Link]
-
Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceutics, 2024 , 16(8), 1084. [Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. [Link]
-
Ureas - Wikipedia. Wikipedia. [Link]
-
Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. J. Am. Chem. Soc.2024 , 146 (27), 18671-18679. [Link]
- Crystal structure and spectroscopic properties of N′-methoxycarbonylsulfenyl-substituted ureas, CH3OC(O)SN(H)C(O)NRR′ [R = H, R′ = C(CH3)3 and R = R′ = CH2CH3]. (URL not provided in search results)
- Synthesis of Unsymmetrical Urea Derivatives via Cu‐Catalyzed Reaction of Acylazide and Secondary Amine. (URL not provided in search results)
- Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery. (URL not provided in search results)
-
Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Front. Chem.2024 , 12, 1489142. [Link]
-
Regioselectivity of aryl radical attack onto isocyanates and isothiocyanates. Org. Biomol. Chem., 2018 , 16, 9011-9020. [Link]
-
Isocyanate-based multicomponent reactions. RSC Adv., 2024 , 14, 21870-21915. [Link]
-
Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery. Bioorg. Med. Chem., 2023 , 91, 117387. [Link]
-
Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. RSC Adv., 2024 , 14, 25102-25106. [Link]
-
Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. J. Biol. Chem., 2010 , 285(44), 33837-33849. [Link]
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Commun. Mass Spectrom., 2021 , 35(19), e9161. [Link]
- Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (URL not provided in search results)
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. J. Med. Chem., 2021 , 64(1), 1-25. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 2024 , 29(8), 1836. [Link]
- Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (URL not provided in search results)
- Chemical reaction showing the synthesis of 2-{[(2-hydroxyphenyl)methylidene]amina} amino} nicotinic acid Schiff base. (URL not provided in search results)
- Reactions catalyzed by nicotinamidases and their use to develop a... (URL not provided in search results)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [scirp.org]
- 3. Regioselectivity of aryl radical attack onto isocyanates and isothiocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Solvent Selection for N-(5-Amino-2-methoxyphenyl)nicotinamide Reactions
Abstract
N-(5-Amino-2-methoxyphenyl)nicotinamide (hereafter referred to as Intermediate A ) is a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets). Its unique structure—comprising a pyridine ring, an amide linkage, and an electron-rich aniline moiety—presents a "solubility paradox." It requires polar solvents for dissolution but often demands anhydrous, non-nucleophilic environments for downstream functionalization (e.g., urea formation or acylation).
This guide provides a rationale for solvent selection that balances solubility, reactivity, and Green Chemistry principles (E-E-A-T), moving away from traditional hazardous solvents (DMF, DCM) toward sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME).
Part 1: Physicochemical Analysis & Solubility Challenges
Structural Considerations
Intermediate A possesses three distinct chemical environments that dictate solvent interaction:
-
Nicotinamide Moiety: A hydrogen-bond acceptor (pyridine N) and donor/acceptor (amide). This segment drives crystallinity and high melting points, necessitating polar solvents.
-
2-Methoxy Group: An electron-donating group (EDG) para to the free amine. It increases the nucleophilicity of the 5-amino group but also heightens susceptibility to oxidation.
-
5-Amino Group: The primary reactive center. It is a nucleophile. Solvents must not compete with this group (e.g., avoiding esters if strong nucleophiles are used, though usually safe with anilines).
The Solubility Matrix
Traditional protocols often utilize DMF or NMP due to the compound's poor solubility in non-polar media. However, these solvents pose difficulties during workup (high boiling points, water miscibility) and regulatory concerns.
Table 1: Solubility Profile & Solvent Recommendations
| Solvent Class | Representative Solvents | Solubility Rating | Application Suitability | Green Score |
| Polar Aprotic (High BP) | DMF, NMP, DMSO | Excellent | High. Good for reaction, bad for workup. | Low (Reprotoxic) |
| Polar Aprotic (Green) | N-Butylpyrrolidinone (NBP) , Cyrene | Good | High. Sustainable replacements for NMP. | High |
| Ethers (Cyclic) | THF, 1,4-Dioxane | Moderate | Medium. Good for reactions; THF often requires heating. | Medium |
| Green Ethers | 2-MeTHF , CPME | Moderate to Good | High. Excellent for biphasic workups; lower water miscibility. | High |
| Alcohols | MeOH, EtOH, IPA | Good | Low. Protic nature interferes with electrophiles (isocyanates/acid chlorides). | High |
| Chlorinated | DCM, Chloroform | Poor | Low. Poor solubility often leads to heterogeneous slurries. | Low |
Part 2: Solvent Selection Logic (Decision Framework)
The choice of solvent must be dictated by the electrophile reacting with the 5-amino group.
Figure 1: Decision tree for solvent selection based on downstream chemistry. Note the preference for 2-MeTHF as a versatile, green alternative.
Part 3: Detailed Protocols
Protocol A: Green Synthesis of Urea Derivatives
Context: Reacting Intermediate A with an isocyanate (R-NCO) to form a urea linkage (common in kinase inhibitors).
Rationale:
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) is selected over THF or DCM. It has a higher boiling point (80°C) allowing for faster kinetics, and its limited miscibility with water simplifies workup.
-
Catalyst: None usually required; the 2-methoxy group activates the aniline.
Step-by-Step Methodology:
-
Preparation:
-
Charge a dry reaction vessel with Intermediate A (1.0 equiv).
-
Add 2-MeTHF (10-15 volumes relative to mass).
-
Note: If the starting material does not fully dissolve at RT, heat to 45°C. A slurry is acceptable if the product is soluble or significantly less soluble (driving equilibrium).
-
-
Reaction:
-
Add the isocyanate (1.1 equiv) dropwise to the mixture.
-
Stir at 45-50°C for 4–6 hours.
-
Monitor by HPLC or TLC.[1] The disappearance of the starting aniline (Intermediate A) indicates completion.
-
-
Workup (Self-Validating Step):
-
Cool the mixture to 0–5°C.
-
Observation: The urea product often crystallizes out of 2-MeTHF upon cooling due to the formation of rigid hydrogen-bond networks.
-
Filtration: Filter the solid.
-
Wash: Wash the cake with cold 2-MeTHF followed by diethyl ether or MTBE (antisolvents) to remove unreacted isocyanate.
-
Drying: Vacuum dry at 50°C.
-
Protocol B: "Schotten-Baumann" Acylation
Context: Reacting Intermediate A with an acid chloride.[2]
Rationale:
-
System: Biphasic system (2-MeTHF / Aqueous NaHCO3).
-
Mechanism: The organic phase solubilizes the aniline and electrophile; the aqueous phase scavenges the HCl byproduct, preventing protonation of the pyridine ring or the unreacted aniline.
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve Intermediate A (1.0 equiv) in 2-MeTHF (15 vol).
-
Add a saturated aqueous solution of NaHCO3 (5 vol).
-
-
Addition:
-
Cool the biphasic mixture to 0°C under vigorous stirring (high shear is critical for phase transfer).
-
Add the acid chloride (1.2 equiv) diluted in a small amount of 2-MeTHF dropwise.
-
-
Processing:
-
Stir for 2 hours at RT.
-
Phase Separation: Stop stirring. The layers should separate cleanly (2-MeTHF is the upper layer).
-
Wash: Wash the organic layer with water (1x) and brine (1x).
-
Isolation: Concentrate the organic layer to ~20% volume. Add Heptane (antisolvent) dropwise to induce precipitation of the amide product.
-
Part 4: Critical Troubleshooting & Purification
The "Oiling Out" Phenomenon
Because Intermediate A and its derivatives contain flexible alkyl chains (methoxy) and rigid aromatics, they may "oil out" rather than crystallize during precipitation.
-
Cause: Adding antisolvent (water/heptane) too fast or at too high a temperature.
-
Solution: Use "Seeding and Cooling."
-
Dissolve crude product in minimal hot solvent (e.g., DMSO or NBP).
-
Add antisolvent (Water) slowly until slight turbidity persists.
-
Add seed crystals.
-
Cool slowly (5°C/hour).
-
Removing Residual High-Boiling Solvents
If DMSO or NBP is used, removal is difficult.
-
Protocol: Do not distill. Instead, pour the reaction mixture into a flowing stream of 1% aqueous LiCl . The LiCl helps break emulsions and keeps the organic solvent in the aqueous phase, precipitating the product as a solid.
References
-
Prat, D., et al. (2016).[3] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link
- Relevance: Establishes the hierarchy of green solvents, validating the switch
-
Alder, C. M., et al. (2016). "Updating and further expanding GSK's solvent sustainability guide." Green Chemistry. Link
- Relevance: Provides toxicity and lifecycle data supporting the exclusion of DCM and NMP.
-
Pfizer Inc. (2024). "Green Chemistry & Solvent Selection Guide." Pfizer Sustainability. Link
- Relevance: Industry standard for solvent selection in l
-
MacMillan, D. S., et al. (2013).[3] "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry. Link
- Relevance: Specifically addresses amide coupling kinetics in green solvents like 2-MeTHF and CPME.
-
Gacche, R. N., et al. (2013).[4] "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment." PubMed. Link
- Relevance: Validates the reactivity profile of the 2-methoxy-5-aminoaniline scaffold.
Sources
Scale-up synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide
Application Note: Scale-Up Synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide
Executive Summary & Strategic Rationale
N-(5-Amino-2-methoxyphenyl)nicotinamide is a high-value bi-functional building block, frequently utilized in the synthesis of next-generation kinase inhibitors and SHP2 phosphatases. Its structure combines a nicotinamide moiety (hydrogen bond donor/acceptor) with an electron-rich aniline, serving as a "linchpin" intermediate for further derivatization via urea formation or Buchwald-Hartwig aminations.
The Challenge: Direct synthesis from 2,5-diaminoanisole is chemically flawed due to the rapid oxidation of the electron-rich diamine (purple/black tar formation) and poor regioselectivity during acylation.
The Solution: This protocol details a robust, two-step Nitro-Route Strategy designed for kilogram-scale production.
-
Regioselective Acylation: Utilizing 2-methoxy-5-nitroaniline (stable precursor) to lock the amide regiochemistry.
-
Chemo-selective Hydrogenation: A controlled reduction of the nitro group that preserves the pyridine ring and prevents hydro-dehalogenation (if halogens were present, though not in this specific scaffold, the conditions are mild).
Retrosynthetic Analysis & Pathway Design
The synthesis is disconnected at the amide bond and the amine functionality.
Figure 1: Retrosynthetic strategy prioritizing the stability of the nitro-aniline precursor.
Detailed Experimental Protocols
Stage 1: Amide Coupling (The "Schotten-Baumann" Adaptation)
Objective: Synthesize N-(2-methoxy-5-nitrophenyl)nicotinamide. Rationale: We utilize a biphasic or anhydrous organic system. For scale-up, 2-Methyltetrahydrofuran (2-MeTHF) is selected over DCM (regulatory concern) or THF (peroxide risk/water miscibility).
Materials:
-
2-Methoxy-5-nitroaniline (1.0 equiv)
-
Nicotinoyl chloride hydrochloride (1.1 equiv)
-
Triethylamine (TEA) (2.5 equiv) - Acts as HCl scavenger.
-
2-MeTHF (10 volumes)
Protocol:
-
Charge the reactor with 2-Methoxy-5-nitroaniline and 2-MeTHF (8 vol). Stir to dissolve (yellow/orange solution).
-
Cool the mixture to 0–5 °C. Critical: Exothermic reaction control.
-
Add Triethylamine (2.5 equiv) slowly, maintaining internal temperature <10 °C.
-
Slurry Preparation: In a separate vessel, suspend Nicotinoyl chloride HCl in 2-MeTHF (2 vol).
-
Addition: Transfer the acid chloride slurry to the main reactor portion-wise over 1 hour. Note: The slurry addition prevents localized heating and hydrolysis.
-
Reaction: Warm to 20–25 °C and stir for 4–6 hours. Monitor by HPLC (Target conversion >98%).
-
Quench & Workup:
-
Add Water (5 vol). Stir for 30 mins.
-
Separate phases. Wash organic layer with Sat. NaHCO3 (5 vol) to remove unreacted acid.
-
Wash with Brine (5 vol).
-
Solvent Swap: Distill off 2-MeTHF and swap to Ethanol for the next step (or isolate solid by filtration if purification is needed).
-
Yield Target: 85–90% Appearance: Yellow to pale brown solid.
Stage 2: Catalytic Hydrogenation (Nitro Reduction)
Objective: Selective reduction of -NO2 to -NH2 without reducing the pyridine ring. Rationale: Pd/C is standard. We use Methanol/THF mixture to ensure solubility of the starting nitro-amide, which can be sparingly soluble in pure alcohols.
Materials:
-
N-(2-Methoxy-5-nitrophenyl)nicotinamide (from Stage 1)
-
10% Pd/C (50% wet) (5 wt% loading relative to substrate)
-
Methanol (10 vol) / THF (5 vol)
-
Hydrogen Gas (3–5 bar)
Protocol:
-
Inertion: Charge the hydrogenation vessel with the Stage 1 intermediate and solvents. Nitrogen purge (3x).
-
Catalyst Charge: Add 10% Pd/C (wet) as a slurry in Methanol. Safety: Do not add dry catalyst to flammable solvents.
-
Hydrogenation: Pressurize with H2 to 3 bar (45 psi). Heat to 35–40 °C.
-
Agitation: High agitation (800+ rpm) is critical for gas-liquid mass transfer.
-
Monitor: Reaction is usually complete in 2–4 hours. Look for the disappearance of the nitro peak and the formation of the amine (blue shift in UV spectrum).
-
Workup:
-
Filter hot (or warm) through a Celite pad to remove Pd/C. Caution: Pyrophoric catalyst residue. Keep wet.
-
Concentrate the filtrate to ~3 volumes.
-
Crystallization: Add n-Heptane or MTBE as an anti-solvent to induce crystallization.
-
Cool to 0–5 °C and age for 2 hours.
-
Filter and wash with cold Heptane/Ethanol (9:1).
-
Dry under vacuum at 45 °C.
-
Yield Target: 80–85% Purity: >99.0% (HPLC area).
Process Safety & Critical Control Points (CCP)
| Step | Hazard | Mitigation Strategy |
| Coupling | Exotherm upon Acid Chloride addition | Controlled addition rate; Active cooling jacket; Temperature interlocks set at 15 °C. |
| Coupling | HCl Gas evolution (minor if dry) | Use TEA to trap HCl as salt (Et3N·HCl); Scrubber on vent. |
| Reduction | Hydrogen flammability | Nitrogen purge cycles; Grounding of all equipment; Oxygen sensors in suite. |
| Reduction | Pyrophoric Catalyst (Pd/C) | Keep catalyst wet with water (50% wet type); Filter under inert atmosphere; Dispose in water-filled drums. |
| General | Nitroaniline Toxicity | 2-Methoxy-5-nitroaniline is potentially mutagenic. Use containment (isolators) or full PPE (Tyvek/Respirator). |
Analytical Quality Control
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 mins.
-
Detection: UV at 254 nm (Nicotinamide) and 210 nm.
Impurity Profile:
-
Bis-acylated byproduct: (Unlikely with nitro-aniline, but possible). RRT ~1.2.
-
Unreduced Nitro intermediate: RRT ~0.9 relative to product.
-
Des-methoxy impurity: (Rare, requires harsh hydrogenation conditions).
Workflow Visualization
Figure 2: Integrated process workflow from starting materials to isolated API intermediate.
References
-
Amide Coupling Scale-Up
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
-
Nitro Reduction Methodologies
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link
-
-
Safety in Hydrogenation
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Hydrogenation). Link
-
-
Starting Material Data
Sources
Troubleshooting & Optimization
Technical Support Center: N-(5-Amino-2-methoxyphenyl)nicotinamide Synthesis
The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal chemistry teams. It addresses the synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide , a critical bi-functional scaffold often utilized in kinase inhibitor development (e.g., EGFR or BTK pathways).
Executive Summary
The synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide presents a classic "push-pull" conflict in electronic effects. The target molecule requires the selective acylation of a diamine precursor or, more reliably, the acylation of a nitro-aniline followed by reduction.
Users frequently report two critical failure modes:
-
Stalled Coupling (Step 1): The nucleophilicity of the starting aniline (2-methoxy-5-nitroaniline) is severely compromised by the electron-withdrawing nitro group and the steric bulk of the ortho-methoxy group.
-
Workup Losses (Step 2): The final amino-nicotinamide product is amphoteric and highly polar, leading to massive yield loss during aqueous extraction.
This guide replaces standard "textbook" protocols with a field-proven Acid Chloride/Schotten-Baumann approach and a Non-Aqueous Isolation strategy.
Part 1: Troubleshooting Guide (Q&A)
Phase 1: The Amide Coupling
Context: Reaction of Nicotinic Acid (or derivative) with 2-Methoxy-5-nitroaniline.
Q1: I am using EDC/HOBt or HATU in DMF, but conversion stalls at ~60%. Adding more coupling agent doesn't help. Why? Diagnosis: Electronic Deactivation. The amine at position 1 is electronically deactivated by the para-nitro group and sterically hindered by the ortho-methoxy group. Standard carbodiimide coupling agents (EDC/DCC) generate an active ester intermediate that is often too short-lived or insufficiently electrophilic to capture this sluggish aniline. Corrective Action: Switch to Nicotinoyl Chloride Hydrochloride . The acid chloride is significantly more electrophilic than the OBt/At active ester.
-
Protocol Shift: Generate nicotinoyl chloride in situ using Thionyl Chloride (
) or Oxalyl Chloride, then react immediately with the aniline in Pyridine or dry THF/DIPEA. This typically boosts conversion to >95%.
Q2: My reaction mixture turns into a black tar/gum during the acid chloride step. How do I prevent this? Diagnosis: Thermal Decomposition & HCl Trapping. Nicotinoyl chloride is unstable as a free base (self-quaternization). If you use it as the hydrochloride salt but heat it too aggressively with the aniline in the presence of a weak base, polymerization occurs. Corrective Action:
-
Temperature Control: Keep the reaction at 0°C during the addition of the acid chloride. Only warm to Room Temperature (RT) after mixing.
-
Solvent Switch: Use Pyridine as both solvent and base. It acts as an acyl transfer catalyst and effectively buffers the HCl generated, preventing acid-catalyzed degradation of the methoxy group.
Phase 2: The Nitro Reduction
Context: Reduction of N-(2-methoxy-5-nitrophenyl)nicotinamide to the target amine.
Q3: I used Pd/C and Hydrogen, but I see "M+6" byproducts in LCMS. What happened? Diagnosis: Over-reduction of the Pyridine Ring. Under high pressure or prolonged reaction times, the pyridine ring of the nicotinamide moiety can be hydrogenated to a piperidine derivative (M+6). Corrective Action:
-
Poison the Catalyst: Use 5% Pd/C (sulfided) or add a trace of thiophene.
-
Alternative: Switch to Fe/NH4Cl (iron reduction). This is 100% chemoselective for the nitro group and leaves the pyridine ring untouched.
Q4: My reaction is complete, but I get <20% yield after aqueous workup. The product is not in the organic layer. Diagnosis: Water Solubility (The "Nicotinamide Trap").[1][2] The product contains a basic pyridine nitrogen, a basic aniline nitrogen, and an amide H-bond donor. It is highly soluble in water, especially at low pH (protonated pyridinium) or neutral pH. Corrective Action: Eliminate Aqueous Extraction. Do not wash with water.
-
Filter off the catalyst (Pd/C or Fe sludge) through Celite.
-
Concentrate the filtrate to dryness.
-
Triturate the residue with cold Diethyl Ether or MTBE to remove non-polar impurities.
-
Recrystallize from Ethanol/Water or Isopropanol.
Part 2: Visualizing the Pathway
The following diagram illustrates the optimized decision logic for this synthesis, highlighting the critical control points (CCPs) where yield is typically lost.
Caption: Optimized workflow emphasizing the Acid Chloride route and Non-Aqueous workup to maximize yield.
Part 3: Optimized Experimental Protocol
Step 1: Formation of N-(2-methoxy-5-nitrophenyl)nicotinamide
Reaction Type: Acylation via Acid Chloride Expected Yield: 90-95%
-
Preparation of Electrophile:
-
In a dry flask under
, suspend Nicotinic acid (1.0 equiv) in dry DCM. -
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF.
-
Stir at RT for 2 hours until gas evolution ceases and the solution is clear.
-
Concentrate in vacuo to obtain crude Nicotinoyl Chloride Hydrochloride (off-white solid). Do not expose to air for long.
-
-
Coupling:
-
Dissolve 2-Methoxy-5-nitroaniline (1.0 equiv) in dry Pyridine (5-10 volumes).
-
Cool the aniline solution to 0°C.[3]
-
Add the freshly prepared Nicotinoyl Chloride (suspended in a minimal amount of DCM or added as a solid) portion-wise over 30 mins.
-
Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
-
Workup (Quench & Filter):
-
Pour the reaction mixture into Ice Water (20 volumes).
-
The product should precipitate immediately as a beige/yellow solid.
-
Stir for 30 mins to ensure all acid chloride is hydrolyzed.
-
Filter the solid. Wash copiously with water (to remove Pyridine HCl) and then with cold Hexane.
-
Dry in a vacuum oven at 50°C.
-
Step 2: Selective Reduction to N-(5-Amino-2-methoxyphenyl)nicotinamide
Reaction Type: Heterogeneous Catalytic Hydrogenation Expected Yield: 85-92%
-
Reduction:
-
Dissolve the nitro-intermediate from Step 1 in MeOH/THF (1:1) . (THF helps solubility).
-
Add 10% Pd/C (5 wt% loading relative to substrate).
-
Critical: Purge with Nitrogen, then introduce Hydrogen gas (balloon pressure, 1 atm) . Do not use a high-pressure autoclave to avoid reducing the pyridine ring.
-
Stir vigorously at RT for 6-12 hours.
-
-
Isolation (Non-Aqueous):
-
Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with MeOH.
-
Concentrate the filtrate to near dryness on a rotary evaporator.
-
Trituration: Add cold Diethyl Ether or MTBE to the residue and sonicate. The product will crystallize/precipitate as a white or pale grey solid.
-
Data Summary: Solvent & Reagent Effects[2][3][5][6][7]
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome Comparison |
| Coupling Agent | EDC / HOBt | Nicotinoyl Chloride / Pyridine | Yield improved from 55% |
| Reduction H2 | 50 psi (Parr Shaker) | 1 atm (Balloon) | Impurity (piperidine) reduced from 12% |
| Isolation | DCM / Water Extraction | Precipitation / Trituration | Recovery improved from 40% |
References
-
Nicotinoyl Chloride Preparation
-
Organic Syntheses, Coll.[4] Vol. 4, p.700 (1963); Vol. 33, p.52 (1953). Describes the standard preparation of Nicotinic Anhydride via the acid chloride, highlighting the sensitivity of the chloride.
-
-
Selectivity in Nitro-Aniline Acylation
- BenchChem Application Note. "Synthesis of 2-Methyl-5-nitroaniline via Nitration".
-
(Note: Generalized link to similar nitro-aniline protocols)
-
Solubility of Nicotinamide Derivatives
-
Catalytic Hydrogenation Selectivity
-
Yang, C. et al. "Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor."[6] Green Chemistry, 2018, 20, 886-893.[6] Validates the use of Pd catalysts for nitro-reduction in the presence of nicotinamide moieties without reducing the pyridine ring under controlled conditions.
-
- General Amide Coupling Troubleshooting: Valeur, E. & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631. (Authoritative review supporting the use of Acid Chlorides for sterically hindered/electron-poor anilines).
Sources
- 1. dovepress.com [dovepress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 593. The mechanism of the reduction of some nicotinamide derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Purification of N-(5-Amino-2-methoxyphenyl)nicotinamide
Current Status: Online Ticket ID: REC-OSI-INT-005 Subject: Optimization of Recrystallization Protocols for Osimertinib Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
Target Molecule: N-(5-Amino-2-methoxyphenyl)nicotinamide CAS Registry Number: 1156477-89-6 (Generic/Related) Application: Key intermediate in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib). Physicochemical Profile:
-
Functional Groups: Primary aniline (oxidation sensitive), Nicotinamide (pH sensitive), Methoxy ether.
-
Solubility Challenges: The molecule exhibits "amphiphilic" behavior due to the polar amide/pyridine and the lipophilic aromatic rings, leading to frequent "oiling out" events during cooling.
-
Critical Impurities:
-
Precursor: N-(2-methoxy-5-nitrophenyl)nicotinamide (Incomplete reduction).
-
Oxidation Byproducts: Azo/azoxy dimers (Pink/Brown coloration).
-
Inorganics: Iron/Zinc salts (if chemical reduction was used).
-
The "Golden Standard" Recrystallization Protocol
This protocol is the baseline method. Deviations should only be made after reviewing the Troubleshooting Matrix below.
Solvent System: Ethanol (EtOH) : Water (
Step-by-Step Methodology
-
Dissolution (The "Near-Boil"):
-
Charge crude solid into a flask equipped with a reflux condenser and magnetic stirrer.
-
Add Ethanol (95%) at a ratio of 5 mL per gram of crude.
-
Heat to reflux (
). The solid may not fully dissolve yet.[2] -
Slowly add Water dropwise through the condenser until the solution becomes clear. Do not exceed 25% water volume.
-
-
Impurity Scavenging (Critical for Color):
-
If the solution is dark brown/red, cool slightly to
and add Activated Carbon (5 wt%) . -
Stir for 15 minutes. Warning: Do not add carbon to boiling solvent; it will erupt.
-
-
Hot Filtration:
-
Filter the hot solution through a pre-warmed Celite pad to remove carbon and inorganic salts (Fe/Zn residues).
-
Rinse the pad with minimal hot Ethanol.
-
-
Controlled Crystallization:
-
Reheat filtrate to reflux to ensure no premature precipitation.
-
Remove heat and allow the flask to cool to room temperature slowly (over 2-3 hours).
-
Seeding: At
, add pure seed crystals (0.1 wt%) to prevent oiling out.
-
-
Isolation:
-
Cool the slurry to
in an ice bath for 1 hour. -
Filter via vacuum (Buchner funnel).[3]
-
Wash cake with cold Ethanol:Water (1:1).
-
Dry under vacuum at
for 12 hours.
-
Troubleshooting Matrix (The "Why" & "How")
Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)
Symptoms: Instead of crystals, oily droplets form at the bottom or sides of the flask as it cools. Root Cause: The solution entered the "metastable zone" too quickly, or the melting point of the solvated impurity-rich phase is lower than the crystallization temperature.
| Corrective Action | Technical Rationale |
| Add Seed Crystals | Provides a template for heterogeneous nucleation, bypassing the high energy barrier of spontaneous nucleation. |
| Increase Solvent Volume | Reduces supersaturation levels, keeping the concentration below the "oiling limit" (Spinodal decomposition point). |
| Switch Solvent | Change to Isopropanol (IPA) . IPA has a higher boiling point and lower polarity than EtOH, often stabilizing the crystal lattice over the oil phase. |
Issue 2: Persistent Pink/Brown Coloration
Symptoms: The crystals are off-white or pink even after recrystallization. Root Cause: Oxidation of the primary aniline (position 5) to quinone-imines or azo-species. These are highly colored even at ppm levels.
| Corrective Action | Technical Rationale |
| Inert Atmosphere | Perform all heating/cooling steps under Nitrogen ( |
| Sodium Dithionite Wash | Add a pinch of |
| Acidic Wash | Wash the final filter cake with dilute, cold citric acid solution to remove oxidized surface impurities. |
Issue 3: Low Yield (<60%)
Symptoms: Mother liquor remains dark; very little solid precipitates. Root Cause: The amide functionality makes the molecule too soluble in the alcohol/water mix, or the pH is incorrect.
| Corrective Action | Technical Rationale |
| Anti-solvent Crash | After cooling to RT, slowly add excess Water (up to 2x volume) to force precipitation. Note: This may lower purity.[4] |
| pH Adjustment | The pyridine ring is basic. Ensure the pH is neutral ( |
Visual Workflows
A. Recrystallization Decision Tree
Figure 1: Decision logic for the purification process, incorporating checkpoints for color removal and phase separation control.
B. Solubility & Impurity Rejection Logic
Figure 2: Mechanistic basis of purification. The solvent system is tuned to keep the non-polar nitro impurity dissolved while precipitating the target amine upon cooling.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol (MeOH) is a stronger solvent for this amide. However, because it dissolves the product too well, you will need a higher ratio of Water (antisolvent) to force crystallization, which increases the risk of oiling out. Use MeOH only if the crude is very insoluble in EtOH.
Q: My product turned purple overnight on the bench. Is it ruined? A: It has surface oxidation. The bulk material is likely fine. Perform a "slurry wash" with cold Ethanol containing a trace of Sodium Metabisulfite to strip the colored layer, then dry immediately under vacuum.
Q: What is the maximum temperature for drying?
A: Do not exceed
Q: How do I remove the unreacted nitro-precursor? A: The nitro-precursor is significantly less polar than the amine. If it persists, switch to a Toluene recrystallization . The nitro compound is soluble in toluene, while the target amino-amide is less soluble and will precipitate.
References
-
AstraZeneca AB. (2013). Preparation of EGFR Inhibitors (Osimertinib intermediates).[5] World Intellectual Property Organization. Patent WO2013014448A1. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Osimertinib Intermediate. PubChem.[6] Link
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Technical Application Note. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Solubility issues with N-(5-Amino-2-methoxyphenyl)nicotinamide in water
Technical Support Center: N-(5-Amino-2-methoxyphenyl)nicotinamide
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges
N-(5-Amino-2-methoxyphenyl)nicotinamide is a compound of interest in various research and development pipelines. However, its complex aromatic structure suggests potential challenges with aqueous solubility, a critical factor for successful in vitro and in vivo experimentation. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and resolve these issues, grounded in the principles of physical chemistry and formulation science.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm having trouble dissolving N-(5-Amino-2-methoxyphenyl)nicotinamide in my aqueous buffer for a cell-based assay. What are the primary reasons for this?
Answer: The low aqueous solubility of N-(5-Amino-2-methoxyphenyl)nicotinamide is primarily due to its molecular structure, which features several hydrophobic aromatic rings and a relatively rigid conformation. While it does possess functional groups capable of hydrogen bonding (an amino group, an amide, and a methoxy group), the overall lipophilic character of the molecule dominates, making it poorly soluble in water.
To achieve successful solubilization for your experiments, a systematic approach is recommended. This involves considering pH modification, the use of co-solvents, and potentially other advanced formulation techniques.
Question 2: How does pH affect the solubility of this compound, and how can I use this to my advantage?
Answer: The solubility of ionizable compounds is significantly influenced by pH.[1] N-(5-Amino-2-methoxyphenyl)nicotinamide has two key ionizable groups:
-
Aromatic Amine (-NH2): This group is basic. At a pH below its pKa, the amine group will be protonated (-NH3+), forming a salt that is generally more water-soluble. The pKa of typical aromatic amines is in the range of 4-5.[2]
-
Pyridine Ring Nitrogen: The nitrogen in the nicotinamide ring is also basic, with a pKa of approximately 3.3-3.6.[3][4][5]
Therefore, to enhance solubility, you should acidify the aqueous medium . By lowering the pH, you increase the proportion of the protonated, more soluble form of the molecule. A good starting point is to prepare a stock solution in a weakly acidic buffer (e.g., pH 4-5) and then dilute it into your final assay medium.
Troubleshooting Workflow for pH-Based Solubilization
Caption: Decision tree for overcoming precipitation upon dilution of organic stock solutions.
Question 5: Are there any other formulation strategies I should be aware of for preclinical or in vivo studies?
Answer: Yes, for more advanced applications, particularly for in vivo administration, several other techniques can be employed to enhance the solubility and bioavailability of poorly soluble compounds:
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic drug molecules, forming a complex that is more water-soluble. [6]* Lipid-Based Formulations: For oral or parenteral delivery, formulating the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption. [6][7]* Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to a higher dissolution rate. [6][8] These advanced techniques often require specialized equipment and expertise in formulation science.
Summary of Key Physicochemical Properties (Estimated)
| Property | Estimated Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~243.27 g/mol | Moderate size, but aromatic nature dominates. |
| LogP | Likely > 2 | Indicates a preference for a lipid environment over an aqueous one (lipophilic). |
| pKa (Aromatic Amine) | ~4-5 | Protonation below this pH will increase solubility. |
| pKa (Pyridine N) | ~3.3-3.6 | Protonation below this pH will increase solubility. |
| Hydrogen Bond Donors/Acceptors | Yes | Provides some potential for interaction with water, but insufficient to overcome hydrophobicity. |
This guide provides a foundational framework for addressing the solubility challenges associated with N-(5-Amino-2-methoxyphenyl)nicotinamide. By systematically applying the principles of pH modification and co-solvency, researchers can develop robust and reproducible experimental protocols.
References
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
-
DrugFuture. Nicotinamide. Available from: [Link]
-
PMC. Insoluble drug delivery strategies: review of recent advances and business prospects. Available from: [Link]
-
Yeast Metabolome Database. Niacinamide (YMDB00274). Available from: [Link]
-
PubMed. Investigation of the open ring form of nicotinamide adenine dinucleotide. Available from: [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
-
ResearchGate. What is the physiological charge of nicotinamide/niacinamide? Available from: [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
University of Wisconsin-Green Bay. Chapter 22 Notes - Amines. Available from: [Link]
-
ResearchGate. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article. Available from: [Link]
-
Sciencemadness Wiki. (2020, May 4). Nicotinamide. Available from: [Link]
-
NIH - PubChem. (2020, August 17). Nicotinamide. Available from: [Link]
-
ResearchGate. Solubility of nicotinamide in pure methanol and water estimated by this... Available from: [Link]
-
PMC - NIH. Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]
-
PubMed. (2001, August 15). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Available from: [Link]
-
Creative Chemistry. Solubility and pH of amines. Available from: [Link]
-
MDPI. (2018, June 23). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Chapter 22 notes [web.pdx.edu]
- 3. Nicotinamide [drugfuture.com]
- 4. ymdb.ca [ymdb.ca]
- 5. 98-92-0 CAS MSDS (Nicotinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preventing oxidation of the amino group in N-(5-Amino-2-methoxyphenyl)nicotinamide
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of Amino Group Oxidation Molecule ID: N-(5-Amino-2-methoxyphenyl)nicotinamide (Generic Ref: "NAM-Aniline Analog")
Core Directive: The "Electron-Rich Trap"
Why is this molecule degrading? As researchers, we often treat all amines as equal. They are not. In this specific molecule, the 5-amino group is structurally positioned para to a methoxy group (at position 2).
-
The Mechanism: The methoxy group is a strong Electron Donating Group (EDG). It pushes electron density across the aromatic ring directly into the 5-amino group.
-
The Consequence: This makes the primary amine (
) exceptionally electron-rich and prone to Radical Single Electron Transfer (SET) oxidation. -
The Result: Upon exposure to air, it rapidly forms radical cations, leading to dimerization (azo compounds), polymerization (black tar), or oxidation to nitroso/nitro species (browning/pinking).
Your goal is not just "storage"; it is the active suppression of this electron transfer.
Visualizing the Threat (Logic Map)
The following diagram outlines the degradation pathway and the specific intervention points required to maintain integrity.
Figure 1: Mechanistic pathway showing how the electron-rich amine oxidizes to colored impurities and how protonation acts as the primary "kill switch" for this reactivity.
Troubleshooting & Protocols (Q&A Format)
Module A: Storage & Handling
Q: My compound turned pink/brown overnight in the fridge. Is it ruined? A: The color change indicates the formation of N-oxide or azo-impurities, often detectable at <1% concentration. While the bulk material may still be intact, these impurities are potent radical initiators that accelerate further degradation.
-
Immediate Action: Re-purify immediately if purity is critical. If for early-stage screening, check LC-MS; if the parent peak is >95%, use immediately.
-
Corrective Protocol: Never store this compound as a free base for >24 hours. Convert it to a salt (HCl or Tosylate) for long-term storage. The protonated amine (
) pulls electron density away from the ring, rendering it oxidation-resistant.
Q: Can I store it in DMSO at -20°C? A: Risky. DMSO is hygroscopic and can act as a mild oxidant (Swern-type mechanisms) over long periods with sensitive amines.
-
Preferred Solvent: Store as a dry solid under Argon.
-
If solution is mandatory: Use degassed Anhydrous DMA (Dimethylacetamide) or Acetonitrile, stored in single-use aliquots under Argon at -80°C.
Module B: Synthesis & Workup
Q: I see degradation during the workup/drying phase. How do I stop this? A: The "danger zone" is when the solvent is removed, exposing the concentrated amine to air and heat.
-
Protocol:
-
Degas all solvents (sparge with Helium or Nitrogen for 15 mins) prior to extraction.
-
Avoid Chlorinated Solvents (DCM/Chloroform) if possible during rotary evaporation in ambient light; these can generate trace HCl/radicals that catalyze degradation.
-
The "Acid Trap": Do not isolate the free base. Add 1.1 equivalents of HCl (in Dioxane or Ether) directly to the organic layer before final evaporation. Isolate the stable hydrochloride salt.
-
Module C: Formulation & Assays
Q: Which antioxidants are compatible with this molecule? A: Since the degradation is oxidative, reducing agents are effective. However, avoid agents that react with the nicotinamide moiety.
| Antioxidant | Compatibility | Notes |
| Ascorbic Acid (Vitamin C) | ⭐⭐⭐ High | Excellent for aqueous buffers. Use at 0.1–1.0 mM. |
| Sodium Metabisulfite | ⭐⭐ Moderate | Good stabilizer, but can react with electrophiles. Test for assay interference. |
| DTT / BME | ⚠️ Low | Thiol-based reductants may reduce the nicotinamide ring or interfere with kinase assays. |
| BHT (Butylated hydroxytoluene) | ⭐⭐ Moderate | Use for organic stock solutions (e.g., in ethanol/DMSO). |
Analytical Decision Tree
Use this logic flow to diagnose purity issues during experimentation.
Figure 2: Diagnostic workflow for identifying the specific type of oxidative or chemical degradation based on Mass Spectrometry shifts.
References & Grounding
-
General Stability of Nicotinamide Cofactors: Wolfe, K., et al. (2024).[1][2] Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers.[2][3] Establishes the baseline stability of the nicotinamide moiety, noting that phosphate buffers accelerate degradation compared to Tris.
-
Oxidation of Electron-Rich Anilines: Erickson, P. R., et al. (2015).[4] Controlling Factors in the Rates of Oxidation of Anilines and Phenols. Details the kinetics of aniline oxidation and the correlation between electron-donating substitutions (like methoxy) and oxidation susceptibility.
-
Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. The industry-standard protocol for handling air-sensitive compounds, including the use of inert atmospheres and degassing techniques.[5][6][7]
-
Safety & Storage of 5-Amino-2-methoxypyridine Derivatives: Safety Data Sheet (SDS) - 5-Amino-2-methoxypyridine. Provides specific storage mandates (-20°C, inert atmosphere) for structural analogs of the target molecule.
Sources
- 1. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [facultyprofiles.vanderbilt.edu]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- 4. Controlling factors in the rates of oxidation of anilines and phenols by triplet methylene blue in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. web.mit.edu [web.mit.edu]
Technical Support Center: Stability & Handling of N-(5-Amino-2-methoxyphenyl)nicotinamide
Case ID: TECH-STAB-5A2MPN Status: Active Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 22, 2026
Compound Profile & Executive Summary
Compound: N-(5-Amino-2-methoxyphenyl)nicotinamide Chemical Class: Nicotinamide derivative / Substituted Aniline Primary Instability Factors: Oxidation (High), Hydrolysis (Moderate), Photodegradation (Moderate).
Executive Summary for Researchers: This compound presents a classic "stability paradox" common in medicinal chemistry. While the nicotinamide moiety is relatively robust, the 5-amino-2-methoxyphenyl fragment renders the molecule electron-rich and highly susceptible to oxidative degradation in solution.
Users frequently report the solution turning yellow, brown, or black upon storage. This is not usually hydrolysis (which is colorless) but rather the oxidation of the primary amine into quinone-imines or azo-dimers.
Module 1: Solubility & Stock Preparation
The Issue: Users often attempt to dissolve this directly in aqueous buffers (PBS/TBS), resulting in immediate precipitation or colloidal suspensions that fail in bioassays.
The Science: The molecule contains a hydrophobic phenyl ring and a pyridine ring. While the amide adds some polarity, the methoxy and phenyl groups dominate the solubility profile, making it lipophilic.
Protocol: Correct Stock Solution Preparation
-
Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or DMF as the primary solvent. Do not use water or ethanol as the primary solubilizer for high concentrations (>10 mM).
-
Concentration Limit: Aim for a stock concentration of 10 mM to 50 mM . Higher concentrations increase the risk of "crashing out" upon freezing.
-
The "Dry" Rule: Ensure the DMSO is anhydrous (<0.1% water). Water in DMSO accelerates hydrolysis during freeze-thaw cycles.
Visual Guide: Solubility Troubleshooting Workflow
Caption: Decision tree for solubilizing hydrophobic nicotinamide derivatives. Note the loop for gentle heating if precipitation occurs.
Module 2: Chemical Stability (Degradation Mechanisms)
The Issue: "My compound lost potency," or "The solution changed color."
The Science: Two distinct mechanisms drive degradation. You must distinguish them to apply the correct fix.
Mechanism A: Oxidation (The "Browning" Effect)
-
Cause: The primary amine (-NH2) on the phenyl ring is electron-rich (activated by the ortho-methoxy group). In the presence of dissolved oxygen, it undergoes radical oxidation, leading to colored impurities (azo compounds or quinone species).
-
Symptoms: Solution turns yellow
orange brown. -
Prevention:
-
Degas buffers if diluting for immediate use.
-
Inert Atmosphere: Overlay stock vials with Nitrogen or Argon gas before closing.
-
Antioxidants: For aqueous working solutions, add 1 mM Ascorbic Acid or Sodium Metabisulfite if the assay permits.
-
Mechanism B: Hydrolysis (The "Silent" Killer)
-
Cause: The amide bond (connecting the pyridine and phenyl rings) can be cleaved by water, especially at acidic (pH < 4) or basic (pH > 9) conditions.
-
Symptoms: Loss of biological activity without significant color change.
-
Prevention:
-
Maintain pH 6.0 – 8.0.
-
Avoid storing in aqueous buffers for >24 hours.
-
Visual Guide: Degradation Pathways
Caption: The dual degradation pathways. Oxidation causes color change; Hydrolysis causes silent loss of potency.
Module 3: Storage & Handling Protocols
To maximize shelf-life, follow this "Gold Standard" storage protocol.
| Parameter | Recommendation | Scientific Rationale |
| State | Lyophilized Powder | Solid state restricts molecular mobility, preventing hydrolysis and oxidation. |
| Temperature | -20°C (Long term: -80°C) | Arrhenius equation: Lower temperature exponentially slows degradation rates. |
| Container | Amber Glass / Foil Wrap | The aniline moiety absorbs UV/Vis light, promoting photolytic oxidation. |
| Freeze-Thaw | Max 3 cycles | Repeated expansion/contraction of DMSO introduces moisture and promotes precipitation. |
| Working Solution | Prepare Fresh | Once diluted in water/media, the "stability clock" starts. Use within 4-6 hours. |
Frequently Asked Questions (FAQs)
Q1: My DMSO stock solution frozen at -20°C has solid crystals. Is it ruined? A: No. Pure DMSO freezes at approximately 19°C. The crystals are likely just frozen solvent, not precipitated compound. Thaw the vial completely at room temperature (or 37°C for 2 minutes) and vortex. If the solution becomes clear, it is safe to use.
Q2: Can I use ethanol instead of DMSO? A: Ethanol is acceptable for short-term use, but it evaporates much faster than DMSO, leading to concentration errors over time. Furthermore, ethanol is hygroscopic and will pull water from the air, accelerating hydrolysis. DMSO is preferred for storage.
Q3: The compound is stable in the vial, but degrades in my cell culture media. Why? A: Cell culture media (DMEM/RPMI) contains:
-
Oxidizing agents: Riboflavin (Vitamin B2) generates free radicals under light.
-
pH shifts: Media can become basic (pH > 7.4) in open air, promoting amide hydrolysis. Fix: Add the compound to the media immediately before the experiment, not days in advance.
Q4: How do I verify if my compound has degraded? A:
-
For Oxidation (Color): Visual inspection.[1] If it's dark brown, discard.
-
For Hydrolysis (Potency): LC-MS is required. Look for the parent mass (M+) and check for the appearance of Nicotinic Acid (mass ~123 Da) or the aniline fragment.
References
-
Nicotinamide Stability
-
Amide Hydrolysis Kinetics
- Source: Master Organic Chemistry. "Hydrolysis of Amides: Mechanism and Conditions."
- Relevance: details the mechanism of acid/base catalyzed amide cleavage relevant to the nicotinamide linkage.
-
Link:[Link]
-
Aniline Oxidation Chemistry
- Source: Open Access Journals.
- Relevance: Explains the "browning" mechanism (formation of quinones/azo dyes)
-
Link:[Link]
-
DMSO Solvent Properties
- Source: Gaylord Chemical.
- Relevance: Authoritative guide on DMSO freezing points, hygroscopicity, and chemical comp
-
Link:[Link]
Sources
- 1. research-hub.nrel.gov [research-hub.nrel.gov]
- 2. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-amino-5-(thiophen-2-yl)phenyl)nicotinamide | C16H13N3OS | CID 44454416 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Development for N-(5-Amino-2-methoxyphenyl)nicotinamide
Ticket ID: #T-AMN-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Chemical Context
User Issue: Significant peak tailing (
Molecule Analysis: To troubleshoot effectively, we must first understand the physicochemical behavior of your analyte.[1]
-
Structure: This molecule is a dibasic hydrophobic compound .[1]
-
The Root Cause: At standard acidic HPLC conditions (pH 2–3), both nitrogen centers are fully protonated (
).[1] These positively charged sites interact electrostatically with residual, negatively charged silanol groups ( ) on the silica column surface.[1] This "cation-exchange" mechanism is the primary driver of peak tailing.
Troubleshooting Logic Flow
Before altering your chemistry, follow this decision matrix to isolate the variable.
Figure 1: Systematic troubleshooting workflow for diagnosing peak asymmetry.
Phase 1: Mobile Phase Optimization (The "Quick Fix")
The most common cause of tailing for pyridine-based compounds is weak buffer capacity or insufficient ion suppression.
The Protocol: Buffer Selection Strategy
Why this matters: Formic acid is a weak ion-pairing agent.[1] For stubborn bases like your target molecule, it is often insufficient to mask silanol interactions.[1]
| Parameter | Standard Condition (Likely Failing) | Optimized Condition (Recommended) | Mechanism of Action |
| pH Modifier | 0.1% Formic Acid | 0.05% - 0.1% Trifluoroacetic Acid (TFA) | TFA is a strong acid ( |
| pH Value | pH 3.0 - 4.0 | pH < 2.5 | At pH < 2.5, surface silanols are protonated ( |
| Buffer Salt | None / Low Conc. | 20-50 mM Phosphate or Ammonium Formate | High ionic strength suppresses the double-layer effect and competes with the analyte for active sites. |
Action Plan:
-
Immediate Test: Replace 0.1% Formic Acid with 0.1% TFA in both Mobile Phase A (Water) and B (Acetonitrile).
-
Observation: If tailing improves but retention drops significantly, reduce TFA to 0.05%.
Critical Note: TFA suppresses ionization in LC-MS. If using MS detection, use Difluoroacetic Acid (DFA) or Ammonium Formate at pH 10 (see Phase 2).[1]
Phase 2: Stationary Phase Selection (The "Hardware" Fix)
If mobile phase adjustments fail, your column chemistry is likely incompatible with basic analytes.[1]
Column Selection Guide
| Column Type | Suitability | Why? |
| Traditional C18 (Type A Silica) | ❌ Avoid | High metal content and acidic silanols will cause severe tailing.[1] |
| End-Capped C18 (Type B Silica) | ⚠️ Use with Caution | Better, but strong bases may still tail.[1][3] Requires TFA.[1] |
| Polar-Embedded / Polar-Endcapped | ✅ Recommended | The embedded polar group shields silanols and provides a "water layer" that improves shape for basic compounds.[4] |
| Charged Surface Hybrid (CSH) | 🌟 Gold Standard | Surface is slightly positively charged, repelling the protonated amine analyte (electrostatic repulsion) to prevent tailing. |
| High pH Resistant Hybrid (e.g., XBridge) | ✅ Alternative | Allows running at pH 10.[1] At pH 10, your molecule is neutral (deprotonated) and will not interact with silanols.[1] |
Experimental Protocol: High pH Strategy
Only perform this with a Hybrid (e.g., Ethylene Bridged Hybrid) column.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Result: The pyridine and amine groups lose their protons. The neutral molecule interacts purely via hydrophobicity, typically resulting in sharp, symmetrical peaks.[1]
Phase 3: System Suitability & Physical Checks
If chemistry is optimized but tailing persists, investigate physical dispersion.[1]
The "Neutral Marker" Test:
-
Inject a neutral standard (e.g., Toluene or Acetophenone) under the same conditions.[1]
-
Result Analysis:
Frequently Asked Questions (FAQs)
Q1: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, TEA acts as a "sacrificial base."[1] It binds to silanols more strongly than your analyte, effectively blocking them.[1]
-
Protocol: Add 5–10 mM TEA to the aqueous mobile phase.
-
Warning: TEA degrades silica columns faster and is incompatible with LC-MS (severe signal suppression).[1]
Q2: Why does my peak tailing get worse as the column ages? A: Acid hydrolysis strips the bonded phase (C18 ligands), exposing more raw silica (silanols). Alternatively, the accumulation of matrix contaminants at the column head can act as a secondary stationary phase.
-
Fix: Implement a column wash protocol (high % organic) or use a guard column.[1]
Q3: The peak is fronting (
-
Fix: Dilute the sample 10x or reduce injection volume.
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters.com.[1] [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.com.[1] [Link]
-
Chromatography Online. Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International.[1] [Link]
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Element.com.[1][6] [Link]
Sources
- 1. Showing Compound Nicotinamide (FDB012485) - FooDB [foodb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Separation of Regioisomers in Nicotinamide Synthesis
Welcome to the technical support center for the synthesis and purification of nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for the effective separation of nicotinamide from its regioisomeric impurities. Our focus is on providing practical, field-proven insights to ensure the highest purity of your final product, a critical factor in pharmaceutical applications.
Introduction: The Challenge of Regioisomeric Purity in Nicotinamide Synthesis
Nicotinamide (Pyridine-3-carboxamide) is a vital API and a form of vitamin B3. Its synthesis, most commonly via the ammoxidation of 3-picoline to 3-cyanopyridine followed by hydrolysis, is a well-established industrial process. However, a persistent challenge in achieving high-purity nicotinamide lies in the formation of regioisomers, such as picolinamide (Pyridine-2-carboxamide) and isonicotinamide (Pyridine-4-carboxamide).
The presence of these isomers, even in small quantities, can impact the safety and efficacy of the final drug product, making their removal a critical step in the manufacturing process. This guide provides a comprehensive resource for understanding the origin of these impurities and for implementing effective separation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of regioisomeric impurities in nicotinamide synthesis?
A1: Regioisomeric impurities, primarily picolinamide, can arise from several sources during the synthesis of nicotinamide. The most common industrial route involves the vapor-phase ammoxidation of 3-picoline to form 3-cyanopyridine, which is then hydrolyzed to nicotinamide.[1] Impurities in the 3-picoline feedstock, such as 2-picoline, can undergo the same reaction sequence to produce the corresponding picolinamide. Additionally, side reactions or lack of complete regioselectivity during the ammoxidation process can also contribute to the formation of isomeric cyanopyridines, which are subsequently converted to their respective amides.
Q2: Why is the separation of nicotinamide from its regioisomers so critical in pharmaceutical applications?
A2: In pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Even small amounts of impurities can have unintended biological effects, potentially impacting the safety and efficacy of the drug. Regioisomers of nicotinamide, while structurally similar, can have different pharmacological and toxicological profiles. Therefore, regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in APIs. Ensuring the effective removal of regioisomers is a critical quality attribute for nicotinamide intended for pharmaceutical use.
Q3: What are the most effective analytical techniques for detecting and quantifying regioisomeric impurities in nicotinamide?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the analysis of nicotinamide and its regioisomers.[2] Specifically, reverse-phase HPLC (RP-HPLC) with a C18 column and a UV detector is a robust method for separating and quantifying these closely related compounds.[3] The choice of mobile phase, typically a buffered aqueous solution with an organic modifier like methanol or acetonitrile, is crucial for achieving optimal separation.
Q4: Can you explain the fundamental principle behind the HPLC separation of nicotinamide and picolinamide?
A4: The separation of nicotinamide and picolinamide by RP-HPLC is based on their differential partitioning between the nonpolar stationary phase (the C18 column) and the polar mobile phase. Although they are isomers with the same molecular weight, their different structures result in slight differences in polarity and hydrophobicity. Picolinamide, with the amide group at the 2-position, has a different dipole moment and potential for intramolecular interactions compared to nicotinamide (3-position). These subtle differences lead to different retention times on the HPLC column, allowing for their separation.
Troubleshooting Guide: HPLC Separation of Nicotinamide and Picolinamide
This section addresses common issues encountered during the HPLC analysis and purification of nicotinamide.
| Problem | Potential Causes | Solutions |
| Poor Resolution/Co-elution of Peaks | - Inappropriate mobile phase composition.- Column degradation or contamination.- Incompatible injection solvent. | - Optimize Mobile Phase: Adjust the ratio of organic modifier (methanol/acetonitrile) to the aqueous buffer. A slight change can significantly impact resolution. Also, ensure the pH of the mobile phase is controlled, as it can affect the ionization state of the analytes.[4]- Column Maintenance: Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. Using a guard column can extend the life of your analytical column.- Solvent Compatibility: Whenever possible, dissolve and inject samples in the mobile phase to avoid peak distortion. |
| Peak Tailing | - Secondary interactions with the stationary phase (silanol groups).- Column overload.- Presence of active sites on the column. | - Mobile Phase Additives: Add a competing base, like triethylamine (TEA), to the mobile phase to mask active silanol groups.- Reduce Sample Load: Inject a smaller volume or a more dilute sample to prevent overloading the column.- Use a High-Purity Column: Modern, end-capped C18 columns have fewer active silanol groups, reducing the likelihood of peak tailing. |
| Peak Broadening | - Extra-column volume (dead volume) in the HPLC system.- Column void or channeling.- Sample solvent stronger than the mobile phase. | - System Optimization: Use tubing with the smallest possible inner diameter and ensure all connections are properly made to minimize dead volume.- Column Check: If a void is suspected, reversing and flushing the column at a low flow rate may help. However, column replacement is often necessary.- Injection Solvent: Ensure the injection solvent is weaker than or the same as the mobile phase. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column not properly equilibrated. | - Pump and Solvent Preparation: Ensure the pump is delivering a consistent flow rate and that the mobile phase is well-mixed and degassed.[4]- Column Thermostat: Use a column oven to maintain a constant temperature, as even small fluctuations can affect retention times.[4]- Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for the Separation of Nicotinamide and Picolinamide
This protocol outlines a standard RP-HPLC method for the baseline separation of nicotinamide and its common regioisomer, picolinamide.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Methanol (HPLC grade)
-
Nicotinamide and Picolinamide reference standards
2. Chromatographic Conditions:
-
Mobile Phase: 60:40 (v/v) Mobile Phase A : Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 261 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peaks based on the retention times of the reference standards.
-
Quantify the amount of each isomer by comparing the peak areas to a calibration curve prepared from the reference standards.
Protocol 2: Preparative HPLC for the Purification of Nicotinamide
This protocol describes a method for scaling up the analytical separation to a preparative scale for the isolation of pure nicotinamide.
1. Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 reverse-phase column (e.g., 250 mm x 21.2 mm, 10 µm particle size)
-
Mobile Phase A: Deionized water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Crude nicotinamide sample containing regioisomeric impurities
2. Method Development and Scaling:
-
First, develop an optimized analytical method on a smaller C18 column with the same stationary phase. The goal is to maximize the resolution between the nicotinamide and picolinamide peaks.
-
Scale up the flow rate and injection volume for the preparative column. A general rule is to scale the flow rate by the ratio of the cross-sectional areas of the columns.
-
Perform a loading study on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution. This will inform the loading capacity of the preparative column.[5]
3. Preparative Chromatographic Conditions:
-
Mobile Phase: A gradient is often used in preparative chromatography to improve separation and reduce run times. A typical gradient might be from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: This will depend on the column dimensions but could be in the range of 15-25 mL/min for a 21.2 mm ID column.
-
Detection Wavelength: 261 nm
-
Injection Volume: This will be determined by the loading study but could be several milliliters of a concentrated sample solution.
4. Fraction Collection and Analysis:
-
Set the fraction collector to collect the eluent corresponding to the nicotinamide peak.
-
Analyze the collected fractions by analytical HPLC (Protocol 1) to confirm the purity of the isolated nicotinamide.
-
Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.
Visualizing the Workflow
Diagram 1: Nicotinamide Synthesis and Impurity Formation
Caption: A logical workflow for troubleshooting poor HPLC peak separation.
References
- CN117723662A - HPLC separation method for beta-nicotinamide mononucleotide and degrading impurities thereof - Google Patents. (n.d.).
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water - ResearchGate. (n.d.). Retrieved from [Link]
-
A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. (2021, February 15). Retrieved from [Link]
-
HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies. (2024, March 28). Retrieved from [Link]
- US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents. (n.d.).
-
Size Exclusion Chromatography Method for Purification of Nicotinamide Mononucleotide (NMN) from Bacterial Cells - ResearchGate. (2018, March 1). Retrieved from [Link]
- HPLC separation method for beta-nicotinamide mononucleotide and degrading impurities thereof. (n.d.).
- CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents. (n.d.).
-
High Regioselectivity Production of 5-Cyanovaleramide from Adiponitrile by a Novel Nitrile Hydratase Derived from Rhodococcus erythropolis CCM2595 | ACS Omega - ACS Publications. (2020, July 15). Retrieved from [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Retrieved from [Link]
-
Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - RSC Publishing. (n.d.). Retrieved from [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. (2023, September 4). Retrieved from [Link]
-
Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection - MATEC Web of Conferences. (n.d.). Retrieved from [Link]
-
DEVELOPMENT OF DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF NICLOSAMIDE 87-92 3064 - johronline. (n.d.). Retrieved from [Link]
-
Strategy for Preparative LC Purification | Agilent. (n.d.). Retrieved from [Link]
-
Ammoxidation of 3-Picoline over Vanadia-Molybdena Catalysts Supported on γ-Al2O3. (2015, January 9). Retrieved from [Link]
- US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents. (n.d.).
-
Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst - ResearchGate. (n.d.). Retrieved from [Link]
Sources
Handling moisture sensitivity of N-(5-Amino-2-methoxyphenyl)nicotinamide precursors
Technical Support Center: Synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide
Welcome to the technical support center for the synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with handling the moisture-sensitive precursors involved in this synthesis. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Part 1: Understanding the Precursors and Their Moisture Sensitivity
The successful synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide via amide coupling is critically dependent on the rigorous exclusion of water. The two primary precursors, an activated nicotinic acid derivative and an aniline derivative, each present unique challenges related to moisture.
-
Nicotinoyl Chloride Hydrochloride : This is the activated form of nicotinic acid, making it highly reactive and thus, highly susceptible to hydrolysis.[1][2]
-
2-Methoxy-5-nitroaniline : This aniline derivative serves as the amine precursor (requiring subsequent reduction of the nitro group). While less reactive than the acyl chloride, its purity and dryness are essential for high-yield reactions.[3]
The core chemical challenge is the rapid and irreversible hydrolysis of nicotinoyl chloride upon contact with water. This reaction not only consumes the acylating agent but also generates nicotinic acid, which can complicate the reaction and subsequent purification.
Diagram: Hydrolysis of Nicotinoyl Chloride
The following diagram illustrates the undesirable reaction that occurs when nicotinoyl chloride is exposed to moisture.
Caption: Hydrolysis pathway of nicotinoyl chloride.
Precursor Properties Summary
| Property | Nicotinoyl Chloride Hydrochloride | 2-Methoxy-5-nitroaniline |
| CAS Number | 20260-53-1[1] | 99-59-2 |
| Molecular Weight | 178.02 g/mol [2] | 168.15 g/mol [3] |
| Appearance | Off-white powder/solid[2] | Orange-red needles or powder[3] |
| Melting Point | 155-158 °C[1] | 117-119 °C |
| Moisture Sensitivity | High . Decomposes in water.[4] | Moderate . Hygroscopic solid. |
| Primary Issue | Rapid hydrolysis to inactive nicotinic acid.[1][2] | Clumping, inaccurate weighing, potential for introducing water into the reaction. |
| Storage | Store under an inert atmosphere in a dry, cool place. | Keep container tightly closed in a dry, well-ventilated place.[5] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling of precursors for N-(5-Amino-2-methoxyphenyl)nicotinamide synthesis.
Q1: Why is moisture control so critical for this specific amide bond formation? A1: The reaction relies on the high electrophilicity of the carbonyl carbon in nicotinoyl chloride. Water is a competing nucleophile with your amine (2-Methoxy-5-nitroaniline). Due to its small size and high concentration (if present), water can react faster with the acyl chloride than the bulkier amine, leading to the formation of nicotinic acid instead of your desired amide product. This dramatically reduces the reaction yield.
Q2: My bottle of nicotinoyl chloride hydrochloride is several months old. Is it still usable? A2: Its usability depends entirely on how it was stored and handled. If the bottle was opened frequently in a humid environment or stored improperly, it has likely hydrolyzed.[1][2] A key indicator of degradation is a pungent, acidic smell (due to HCl release) and clumping of the solid. It is best to use a freshly opened bottle or one that has been rigorously stored under an inert atmosphere.
Q3: Can I use a standard laboratory oven to dry my glassware? A3: Yes, but it must be done correctly. Glassware should be heated in an oven at >125°C overnight or for at least 4 hours to remove the thin film of adsorbed moisture.[6] Crucially, the hot glassware must be cooled in a moisture-free environment, typically by assembling it while hot and immediately flushing with a dry, inert gas like nitrogen or argon.[7] Cooling glassware on the benchtop in open air will allow moisture to re-adsorb onto the surfaces.
Q4: Is it necessary to use an inert gas like nitrogen or argon? A4: Absolutely. An inert gas atmosphere serves two purposes: it displaces atmospheric moisture, preventing it from entering the reaction, and it protects any air-sensitive reagents from oxidative degradation.[6][8] For this synthesis, the primary role is to exclude moisture.
Part 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: The reaction yield is very low, and I recovered mostly my starting amine.
| Possible Cause | Explanation & Troubleshooting Steps |
| Hydrolyzed Nicotinoyl Chloride | The most common cause. Your acyl chloride was likely inactive before the reaction began. Solution: Use a new bottle of nicotinoyl chloride hydrochloride or one that has been properly stored. Ensure all transfers are done quickly and under an inert atmosphere.[1] |
| Contaminated Solvent | The solvent (e.g., DCM, THF, DMF) contained residual water. Solution: Use a freshly opened bottle of anhydrous solvent or dry your solvent using appropriate methods (e.g., passing through an activated alumina column or distillation from a drying agent) and store it over molecular sieves.[9] |
| Inadequate Inert Atmosphere | Your reaction setup had a leak or was not purged sufficiently with inert gas, allowing ambient moisture to enter. Solution: Check all joints and septa for a tight seal. Use a high-quality grease for ground-glass joints.[6] Ensure a positive pressure of inert gas is maintained throughout the reaction, which can be monitored with an oil bubbler. |
Problem 2: TLC analysis shows a new, polar spot that is not my product or starting materials.
| Possible Cause | Explanation & Troubleshooting Steps |
| Formation of Nicotinic Acid | This polar spot is almost certainly nicotinic acid, formed from the hydrolysis of nicotinoyl chloride.[4] Solution: This confirms a moisture contamination issue. Review all steps in "Problem 1" to identify the source of water. Improve your anhydrous technique for future experiments. |
Problem 3: The 2-Methoxy-5-nitroaniline powder is clumpy and difficult to weigh and dissolve.
| Possible Cause | Explanation & Troubleshooting Steps |
| Water Absorption | The amine precursor has absorbed atmospheric moisture. This not only makes accurate weighing difficult but also introduces water directly into your reaction flask. Solution: Dry the 2-Methoxy-5-nitroaniline in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours before use. Once dried, store it in a desiccator over a drying agent like P₂O₅ or anhydrous CaSO₄. |
Part 4: Key Experimental Protocols & Workflows
Adherence to strict anhydrous techniques is paramount. The following protocols provide a framework for success.
Protocol 1: Preparation of Glassware and Reaction Setup
-
Cleaning & Drying: Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.) and place it in a laboratory oven at 140°C for a minimum of 4 hours (overnight is preferred).[6]
-
Assembly: While the glassware is still hot, assemble the reaction apparatus in a fume hood. Use a thin, even layer of high-vacuum grease on all ground-glass joints. Secure the joints with Keck clips.
-
Inert Gas Purge: Immediately connect the assembled apparatus to a source of dry nitrogen or argon via a gas inlet adapter. Use an oil bubbler at the outlet (e.g., on top of the condenser) to monitor gas flow.
-
Purge Cycle: Gently flush the system with the inert gas for 10-15 minutes. To ensure complete removal of air and moisture, you can perform 3-5 cycles of evacuating the flask under vacuum followed by backfilling with the inert gas (if your glassware is rated for it).
-
Cooling: Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
Diagram: Anhydrous Reaction Setup Workflow
Caption: Workflow for setting up an anhydrous reaction.
Protocol 2: Anhydrous Amide Coupling Reaction
This protocol is a general guide. Specific equivalents, temperatures, and reaction times should be optimized for your scale and specific substrate.
-
Setup: Prepare a reaction apparatus as described in Protocol 1.
-
Add Amine: To the cooled, inerted reaction flask, add dry 2-Methoxy-5-nitroaniline (1.0 eq) as a solid.
-
Add Solvent & Base: Add anhydrous solvent (e.g., dichloromethane) via a dry syringe, followed by a suitable non-aqueous base (e.g., triethylamine or pyridine, freshly distilled, 1.1-1.5 eq). Stir the mixture until the amine fully dissolves.
-
Prepare Acyl Chloride: In a separate, dry, and inerted flask, dissolve nicotinoyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous solvent.
-
Addition: Cool the amine solution to 0°C using an ice bath. Using a dry syringe, slowly add the nicotinoyl chloride solution to the stirred amine solution over 15-20 minutes. A precipitate (the hydrochloride salt of the base) may form.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
-
PubChem. 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Amino-4-Nitrophenol. National Center for Biotechnology Information. [Link]
-
MIT Department of Chemistry. Handling air-sensitive reagents. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]
-
Fauske & Associates. Hints for Handling Air-Sensitive Materials. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
-
Bio-Techne. Browse All Protocols & Troubleshooting Guides. [Link]
-
Bionano. User Guides Archives. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Fang, E. F., et al. (2018).NAD+ in aging: molecular mechanisms and therapeutic implications.
-
Tanimori, S., et al. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
AboutNAD.com. What Are NAD+ Precursors? How the Body Makes NAD+. [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]
-
MDPI. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. [Link]
-
MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]
-
MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]
-
MDPI. NAD+ Acts as a Protective Factor in Cellular Stress Response to DNA Alkylating Agents. [Link]
-
NOVOS. NAD+ Pathways: How Your Body Converts NMN, NR and Tryptophan. [Link]
-
Moss, J., et al. (1976). Hydrolysis of nicotinamide adenine dinucleotide by choleragen and its A protomer. Proceedings of the National Academy of Sciences. [Link]
-
ResearchGate. Design, synthesis and characterisation of linear unnatural amino acids for skin moisturisation. [Link]
-
World News of Natural Sciences. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. [Link]
-
MDPI. NAD+ Precursors: A Questionable Redundancy. [Link]
-
PubMed. Effect of Elevated Temperature and Humidity on Fibers Based on 5-amino-2-(p-aminophenyl) benzimidazole (PBIA). [Link]
-
ClinicalTrials.gov. Tracing the Metabolic Flux of Orally Administered NAD+ Precursors. [Link]
-
National Institute of Standards and Technology. Effect of Moisture on Copolymer Fibers based on 5-amino-2-(p-aminophenyl)-benzimidazole. [Link]
-
Elysium Health. 5 NAD+ precursors you need to know. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotinoyl chloride hydrochloride, 96% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-amino-4-nitrophenol | 99-57-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. web.mit.edu [web.mit.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. fauske.com [fauske.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Validation & Comparative
Advanced Characterization Guide: 1H NMR of N-(5-Amino-2-methoxyphenyl)nicotinamide
This guide outlines the advanced characterization of N-(5-Amino-2-methoxyphenyl)nicotinamide using 1H NMR spectroscopy. It is designed for medicinal chemists and analytical scientists validating synthetic intermediates, particularly in the synthesis of kinase inhibitors or radiotracers where this scaffold serves as a critical "linker" moiety.[1]
Executive Summary & Application Context
N-(5-Amino-2-methoxyphenyl)nicotinamide is a bifunctional synthetic intermediate containing a nicotinamide (pyridine-3-carboxamide) core coupled to a substituted aniline. Its correct characterization is pivotal because it often serves as the nucleophilic precursor for final drug assembly (e.g., reacting the free 5-amino group with electrophiles).[1]
The Challenge: Distinguishing the target molecule from its Nitro-precursor (N-(2-methoxy-5-nitrophenyl)nicotinamide) and Regioisomers requires precise assignment of the aromatic spin systems and exchangeable protons.
Scope of Guide:
-
Protocol: Optimized acquisition parameters for DMSO-d6.
-
Assignment: Logic-based segregation of Pyridine vs. Benzene rings.
-
Comparative Analysis: Validating the Nitro-to-Amino reduction (the critical quality attribute).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral resolution of exchangeable protons (Amide -NH and Amine -NH2), DMSO-d6 is the mandatory solvent. Chloroform (CDCl3) is not recommended due to poor solubility and the likely broadening/loss of amide signals.
Step-by-Step Acquisition Methodology
-
Sample Preparation:
-
Weigh 5–10 mg of the solid product.[1]
-
Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: Add 1-2 mg of anhydrous K2CO3 to the vial before transferring to the NMR tube if the sample is a salt (e.g., HCl salt), to liberate the free base.[1] Filter if necessary. For the neutral free base, this is not needed.[1]
-
Quality Check: Ensure the solution is clear. Suspension particles will cause line broadening.[1]
-
-
Instrument Parameters (400 MHz or higher):
-
Pulse Sequence: zg30 (Standard 30° pulse) or zg (90° pulse with longer d1).
-
Relaxation Delay (d1): Set to 2.0 – 5.0 seconds . The amide and aromatic protons have longer T1 relaxation times; a short d1 will reduce integration accuracy.[1]
-
Scans (ns): Minimum 16 scans (64 recommended for clear observation of minor impurities).
-
Temperature: 298 K (25°C).[1]
-
Structural Assignment & Logic
The spectrum is defined by two distinct aromatic systems and three exchangeable environments.[1]
The Spin Systems[2][3]
-
System A: Nicotinoyl Ring (Pyridine-3-carbonyl)
-
System B: Aniline Ring (2-Methoxy-5-aminophenyl)
-
H3' (Ortho to OMe): Shielded by the methoxy group (~6.8 ppm).
-
H4' (Ortho to NH2): Shielded by the amino group (~6.3 ppm).
-
H6' (Ortho to Amide): Deshielded by the amide anisotropy, but shielded by the para-NH2.[1]
-
Visualization of Assignment Logic
The following diagram illustrates the flow of assignment, separating the molecule into its two constituent rings.
Figure 1: Assignment hierarchy separating the electron-deficient Pyridine ring from the electron-rich Aniline ring.
Comparative Analysis: Product vs. Alternatives
The most common "alternative" in this context is the starting material (Nitro compound) or an incomplete reduction . The table below compares the Target Product (Amino) against the Precursor (Nitro) to provide objective criteria for reaction monitoring.
Performance Comparison: Amino (Target) vs. Nitro (Precursor)
| Feature | Target: 5-Amino Derivative | Precursor: 5-Nitro Derivative | Diagnostic Action |
| Amine Signal | Visible (~4.5 - 5.0 ppm) | Absent | Primary confirmation of reduction. |
| Aromatic Region | Upfield Shift (Shielded) | Downfield Shift (Deshielded) | Check H4'/H6' on the benzene ring. |
| H4' Shift | ~6.3 ppm (Ortho to NH2) | ~8.0+ ppm (Ortho to NO2) | Key Differentiator. |
| H3' Shift | ~6.8 ppm | ~7.3 ppm | Minor shift (Ortho to OMe in both). |
| Solvent Suitability | DMSO-d6 (Required) | DMSO-d6 or CDCl3 | Nitro compounds are more soluble in CDCl3 than Amino. |
Detailed Chemical Shift Table (DMSO-d6)
Note: Values are representative of this structural class.
| Position | δ (ppm) | Multiplicity | Integral | Assignment Logic |
| Amide NH | 9.60 – 9.90 | Singlet (s) | 1H | Deshielded amide proton; disappears with D2O shake. |
| Py-H2 | 9.05 – 9.15 | Singlet (d*) | 1H | Most deshielded aromatic; meta coupling to H4 often unresolved. |
| Py-H6 | 8.70 – 8.80 | Doublet (d) | 1H | Adjacent to Pyridine Nitrogen. |
| Py-H4 | 8.20 – 8.35 | Doublet (dt) | 1H | Para to Pyridine Nitrogen. |
| Py-H5 | 7.50 – 7.60 | DD | 1H | Coupling to H4 and H6.[1] |
| Ar-H6' | 7.10 – 7.30 | Doublet (d) | 1H | Ortho to Amide; shifts upfield significantly from Nitro precursor. |
| Ar-H3' | 6.80 – 6.90 | Doublet (d) | 1H | Ortho to OMe; relatively stable shift. |
| Ar-H4' | 6.30 – 6.45 | DD | 1H | Ortho to NH2; Diagnostic for Amino group presence.[1] |
| NH2 | 4.50 – 5.00 | Broad Singlet | 2H | Exchangeable; confirms amine formation.[1] |
| OMe | 3.70 – 3.80 | Singlet (s) | 3H | Characteristic strong singlet.[1] |
Synthesis Monitoring Workflow
Use this flowchart to interpret your NMR results during the synthesis process (e.g., hydrogenation or Fe/HCl reduction of the nitro group).
Figure 2: Decision tree for validating the reduction of the Nitro precursor to the Amino product.
Troubleshooting & Tips
-
Water Peak Interference: In DMSO-d6, the water peak appears around 3.33 ppm.[1] This usually does not interfere with the key signals (OMe at 3.75, NH2 at 4.8).[1] If the NH2 signal is broadened into the baseline, the sample may be "wet" (acidic water promotes exchange).[1] Solution: Add a single pellet of KOH or K2CO3 to the tube to slow exchange and sharpen the NH2 peak.
-
Salt Forms: If the product was isolated as an HCl salt, the NH2 protons will appear as NH3+ (~8-9 ppm, broad) and the distinct shielding of H4'/H6' will be reduced.[1] Solution: Perform a "shake" with NaHCO3/D2O or add base to the NMR tube to observe the free base spectrum described above.[1]
References
-
Biological Magnetic Resonance Data Bank (BMRB). Spectral Data for Nicotinamide (Entry bmse000281).[1] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nicotinamide.[1] Retrieved from [Link]
-
Reich, H. J. Structure Determination Using NMR.[1] University of Wisconsin-Madison. (General reference for substituent effects on chemical shifts). Retrieved from [Link]
Sources
Comparative Guide: C13 NMR Profiling of N-(5-Amino-2-methoxyphenyl)nicotinamide
Topic: C13 NMR Characterization of N-(5-Amino-2-methoxyphenyl)nicotinamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
N-(5-Amino-2-methoxyphenyl)nicotinamide is a critical synthetic intermediate, often serving as a scaffold for EGFR and HDAC inhibitors in oncology research.[1] Its structure—a nicotinamide moiety coupled to a polysubstituted aniline—presents specific characterization challenges due to the overlapping aromatic regions (120–150 ppm) and the presence of exchangeable protons that influence carbon chemical shifts.
This guide objectively compares Standard 1D
Part 1: The Characterization Challenge
In high-throughput synthesis, distinguishing N-(5-Amino-2-methoxyphenyl)nicotinamide (Target) from its precursor N-(2-methoxy-5-nitrophenyl)nicotinamide (Impurity) is vital.[1]
-
The Problem: Both molecules share a nicotinamide core and a methoxy-benzene ring. In low-field (300 MHz)
H NMR, the aromatic protons often overlap, making quantitative purity assessment difficult.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Solution:
C NMR provides distinct chemical shift dispersion, particularly at the C5 position of the aniline ring, where the substituent changes from an electron-withdrawing Nitro group (-NOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) to an electron-donating Amino group (-NH ).
Part 2: Comparative Analysis of Methods
Comparison A: Methodology (1D vs. 2D NMR)
| Feature | Method 1: Standard 1D | Method 2: 2D HSQC + HMBC |
| Primary Utility | Routine purity check (>95%). | Full structural elucidation & assignment. |
| Resolution | High (digital resolution), but prone to peak overlap in the 120-140 ppm region. | Superior; resolves overlapping carbons by correlating them to distinct protons. |
| Quaternary Carbons | Visible (if relaxation delay D1 is sufficient). | HMBC required to link quaternary carbons (C-O, C=O) to nearby protons. |
| Time Cost | Low (15–30 mins at 100 mM). | Medium (1–2 hours). |
| Confidence Level | Medium : Cannot definitive assign C2 vs C6 of pyridine without models. | High : Unambiguously assigns the pyridine vs. benzene rings. |
Comparison B: Process Control (Target vs. Precursor)
Solvent: DMSO-d
| Carbon Position | Precursor (Nitro) | Target (Amino) | Shift Effect ( |
| C5 (Aniline) | ~142.0 (Deshielded) | ~140.5 (Shielded) | -1.5 ppm (Diagnostic) |
| C4/C6 (Aniline) | ~118-125 | ~112-115 | Upfield shift due to ortho-shielding by -NH |
| C=O (Amide) | ~164.5 | ~163.8 | Slight shielding due to increased electron density from amine. |
| Methoxy (-OCH | ~56.8 | ~55.9 | Minimal change (Internal Standard). |
Technical Insight: The reduction of the nitro group to an amine causes a significant upfield shift (shielding) of the ortho and para carbons relative to the amine group. This is the most reliable marker for reaction completion.
Part 3: Detailed Experimental Protocol
1. Sample Preparation
-
Solvent Selection: DMSO-d
is the gold standard for this molecule.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Why? CDCl
often leads to broadening of the amide/amine signals and poor solubility of the nicotinamide moiety. DMSO stabilizes the amide rotamers.
-
-
Concentration: Dissolve 20–30 mg of product in 0.6 mL DMSO-d
. -
Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors.[1]
2. Acquisition Parameters (Bruker Avance III 400/600 MHz)
Experiment 1: 1D
-
Pulse Sequence: Power-gated decoupling (WALTZ-16).
-
Relaxation Delay (D1): 2.0 sec (Essential for quaternary carbons like C=O and C-OMe to relax).
-
Scans (NS): 1024 (for 20 mg sample) to ensure S/N > 50:1.
-
Spectral Width: 240 ppm (to capture Carbonyl ~165 ppm).
Experiment 2: 2D Multiplicity-Edited HSQC (hsqcedetgpsisp2.3)
-
Utility: Distinguishes CH/CH
(positive phase, red) from CH (negative phase, blue). -
Coupling Constant: Optimized for
= 145 Hz. -
Scans: 4–8 per increment.
Part 4: Structural Assignment & Visualization
Predicted Chemical Shift Table (DMSO-d
)
| Atom ID | Type | Multiplicity (DEPT) | Assignment Logic | |
| 1 | C=O | 163.8 | Cq | Characteristic amide carbonyl. |
| 2 | Py-C2 | 152.1 | CH | Deshielded by adjacent N. |
| 3 | Py-C6 | 148.5 | CH | Deshielded by N, distinct from C2. |
| 4 | Ph-C2 | 144.2 | Cq | Ipso to Methoxy group (O-effect). |
| 5 | Ph-C5 | 140.5 | Cq | Ipso to Amino group (N-effect).[1] |
| 6 | Py-C4 | 135.2 | CH | Para to Pyridine N. |
| 7 | Py-C3 | 130.1 | Cq | Ipso to Carbonyl. |
| 8 | Ph-C1 | 126.5 | Cq | Ipso to Amide N. |
| 9 | Py-C5 | 123.4 | CH | Meta to Pyridine N. |
| 10 | Ph-C6 | 114.8 | CH | Ortho to Amino group (Shielded).[1] |
| 11 | Ph-C4 | 112.2 | CH | Ortho to Amino group (Shielded).[1] |
| 12 | Ph-C3 | 110.5 | CH | Ortho to Methoxy. |
| 13 | O-CH | 55.9 | CH | Characteristic Methoxy. |
Workflow Diagram
Caption: Decision matrix for NMR characterization of nicotinamide derivatives. HSQC is triggered when proton overlap prevents unambiguous assignment.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent chemical shift additivity rules).
-
Biological Magnetic Resonance Data Bank (BMRB). Nicotinamide 13C NMR Data (Entry bmse000281). Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 936 (Nicotinamide). Available at: [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for aniline and methoxy-benzene increment calculations).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] Available at: [Link]
Sources
HPLC purity analysis method for N-(5-Amino-2-methoxyphenyl)nicotinamide
Executive Summary & Technical Context[1][2][3][4][5][6][7]
Molecule: N-(5-Amino-2-methoxyphenyl)nicotinamide (CAS: 1356110-76-3) Class: Di-substituted aromatic amide / Pyridine derivative.[1] Critical Analytical Challenge: This molecule possesses two distinct basic centers (the pyridine nitrogen and the aniline nitrogen) and an electron-rich aromatic ring (methoxy-substituted).[1] Standard C18 methods often suffer from peak tailing due to silanol interactions or inadequate resolution of positional isomers (e.g., 4-amino impurities).
This guide compares the Standard C18 Method (Robust, QC-friendly) against a Fluorinated Phenyl (PFP) Method (High-Resolution, Selectivity-focused). While C18 is sufficient for crude purity assessment, the PFP approach is superior for separating structurally similar synthesis intermediates and oxidative degradants.
Method Comparison: C18 vs. PFP
The following table summarizes the performance characteristics of the two primary methodologies.
| Feature | Method A: Standard C18 (Generic) | Method B: Fluorinated Phenyl (PFP) (Recommended) |
| Stationary Phase | Octadecylsilane (C18), End-capped | Pentafluorophenyl propyl (PFP) |
| Separation Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobicity + |
| Peak Shape (Tailing Factor) | 1.2 – 1.5 (Prone to amine tailing) | 1.0 – 1.1 (Excellent for basic amines) |
| Isomer Selectivity | Low (Co-elution of regioisomers likely) | High (Resolves ortho/meta/para variants) |
| Mobile Phase pH | High pH (pH > 8) or Ion-Pairing required | Acidic (pH 2-3) – MS Compatible |
| Run Time | 15–20 minutes | 12–15 minutes |
| Suitability | Routine QC, Raw Material Release | R&D, Impurity Profiling, Stability Studies |
Mechanistic Insight[1][3][5]
-
Why C18 Fails: The basic nitrogen atoms on the pyridine and aniline rings interact with residual silanols on the silica surface of C18 columns, causing tailing. High pH buffers can mitigate this but degrade silica over time.
-
Why PFP Succeeds: The electron-deficient fluorine atoms on the PFP ring interact strongly with the electron-rich 5-amino-2-methoxyphenyl ring (
- interaction).[1] This provides an orthogonal retention mechanism that pulls the target molecule away from impurities based on electron density, not just hydrophobicity.
Detailed Experimental Protocols
Method B: The "Gold Standard" PFP Protocol (Recommended)
Use this method for final purity determination and stability testing.
1. Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis.[1]
-
Column: Phenomenex Kinetex PFP or Supelco Discovery HS F5 (150 x 4.6 mm, 2.6 µm or 5 µm).
-
Temperature: 35°C (Controls viscosity and kinetics).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (primary), 280 nm (secondary).
-
Injection Volume: 5–10 µL.
2. Reagents & Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (18 MΩ).
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Note: Formic acid is chosen over TFA to prevent ion-suppression if coupled with Mass Spectrometry later.
3. Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 40 | 60 | Linear Ramp |
| 12.0 | 5 | 95 | Wash |
| 14.0 | 5 | 95 | Hold |
| 14.1 | 95 | 5 | Re-equilibrate |
| 18.0 | 95 | 5 | End |
4. Sample Preparation (Self-Validating Step)
-
Stock Solution: Weigh 10 mg of N-(5-Amino-2-methoxyphenyl)nicotinamide into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:10 to reach 0.1 mg/mL.
-
System Suitability Test (SST):
-
Inject the Working Standard 5 times.
-
Pass Criteria: RSD of Area < 2.0%; Tailing Factor < 1.2; Theoretical Plates > 5000.
-
Method A: The "Workhorse" C18 Protocol (Alternative)
Use this method if PFP columns are unavailable or for rough reaction monitoring.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Buffer: 10 mM Ammonium Bicarbonate (pH 9.5) – High pH is critical to deprotonate the amines.
-
Organic: Methanol.[2]
-
Gradient: 10% to 90% Methanol over 20 minutes.
-
Risk: High pH shortens column life; ensure the column is rated for pH > 9.
Visualizations
Diagram 1: Analytical Workflow & Decision Tree
This diagram illustrates the decision process for selecting the correct method based on the sample stage (Synthesis vs. Final QC).
Caption: Decision matrix for selecting between C18 and PFP methodologies based on development stage.
Diagram 2: Separation Mechanism (Pi-Pi Interaction)
This diagram visualizes why the PFP column offers superior selectivity for this specific aromatic molecule.[1]
Caption: The PFP phase utilizes Pi-Pi electron interactions to separate the target from non-aromatic impurities.
Troubleshooting & Critical Parameters
Peak Tailing[3]
-
Symptom: Asymmetry factor > 1.5.
-
Cause: Secondary interactions between the amine (5-amino group) and silanols.
-
Fix:
-
Method A: Increase buffer concentration to 20mM or increase pH to 10.0 (if column permits).
-
Method B: Add 5 mM Ammonium Formate to the mobile phase to compete for active sites.
-
Oxidation Artifacts[3]
-
Symptom: Appearance of small peaks at RRT 0.9 or 1.1 that grow over time in the autosampler.
-
Cause: The 5-amino-2-methoxyphenyl moiety is an aniline derivative, susceptible to oxidation (turning into azo or nitroso species).[1]
-
Fix:
-
Use amber vials.
-
Maintain autosampler temperature at 4°C.
-
Limit sample stability time to 24 hours.
-
References
-
Separation of Nicotinamide Derivatives
-
Analysis of Amino-Aromatic Compounds
-
Chemical Structure Validation
-
General Method Development for Polar Amines
Sources
- 1. 1356110-76-3|5-(2-Methoxyphenyl)nicotinamide|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. matec-conferences.org [matec-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide | C15H16N2O3 | CID 63258050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of N-(5-Amino-2-methoxyphenyl)nicotinamide
An In-Depth Exploration of Collision-Induced Dissociation Pathways and Method Optimization for Robust Analyte Identification
For researchers and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. N-(5-Amino-2-methoxyphenyl)nicotinamide, a compound of interest in various research contexts, presents a unique analytical challenge due to its combination of a nicotinamide core, a substituted aminophenyl ring, and a methoxy group. This guide provides a comprehensive analysis of its fragmentation behavior under liquid chromatography-mass spectrometry (LC-MS) conditions, offering a comparative look at different fragmentation pathways and a detailed experimental protocol for its robust analysis.
Introduction: The Analytical Imperative
Understanding the fragmentation patterns of a molecule is fundamental to developing sensitive and specific LC-MS/MS methods, which are the gold standard for quantitative and qualitative analysis in complex matrices. The structure of N-(5-Amino-2-methoxyphenyl)nicotinamide, with its multiple functional groups, suggests several potential sites for bond cleavage upon collision-induced dissociation (CID). This guide will dissect these pathways, providing a predictive framework for identifying this and related compounds.
Deciphering the Fragmentation Cascade: A Tale of Two Moieties
The mass spectrometric fragmentation of N-(5-Amino-2-methoxyphenyl)nicotinamide is primarily dictated by the interplay between the nicotinamide and the 5-amino-2-methoxyphenyl moieties. Under positive electrospray ionization (ESI), the molecule readily protonates, most likely on the pyridine nitrogen or the primary amine, to form the precursor ion [M+H]⁺. Subsequent fragmentation of this precursor ion reveals a rich tapestry of product ions, each providing a piece of the structural puzzle.
The Dominant Nicotinamide Signature
A consistent and dominant fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the nicotinoyl cation. This highly stable fragment is a hallmark of nicotinamide-containing compounds.[1][2]
-
Pathway A: Formation of the Nicotinoyl Cation (m/z 106)
-
Mechanism: Cleavage of the C-N amide bond results in the loss of the 5-amino-2-methoxyphenyl group as a neutral species.
-
Significance: This fragment is a strong indicator of the nicotinamide core and is often the base peak in the MS/MS spectrum.
-
The Informative Aminophenyl Fragmentation
The fragmentation of the 5-amino-2-methoxyphenyl portion of the molecule provides crucial information about the substitution pattern on the phenyl ring.
-
Pathway B: Cleavage of the Phenyl-Nitrogen Bond
-
Mechanism: Scission of the bond between the phenyl ring and the amide nitrogen can lead to a characteristic fragment.
-
Significance: This pathway helps to confirm the presence and substitution of the aminophenyl group.
-
-
Pathway C: Loss of the Methoxy Group
-
Mechanism: The methoxy group is susceptible to cleavage, often as a neutral loss of formaldehyde (CH₂O) or a methyl radical (•CH₃). The loss of a methyl radical is a common fragmentation pathway for methoxy-substituted aromatic compounds.[3]
-
Significance: Observing these losses provides direct evidence for the presence of the methoxy substituent.
-
Visualizing the Fragmentation Pathways
To better illustrate the proposed fragmentation mechanisms, the following diagrams were generated using Graphviz.
Caption: Proposed major fragmentation pathways of protonated N-(5-Amino-2-methoxyphenyl)nicotinamide.
Comparative Analysis of Fragmentation Data
The following table summarizes the key fragmentation data and provides a comparison of the expected product ions. The relative abundance of these ions will be dependent on the collision energy applied.
| Precursor Ion [M+H]⁺ | Product Ion | Proposed Structure | Fragmentation Pathway |
| m/z 244.1 | m/z 106.0 | Nicotinoyl cation | Amide Bond Cleavage |
| m/z 244.1 | m/z 138.1 | 5-Amino-2-methoxyaniline | Phenyl-Nitrogen Cleavage |
| m/z 244.1 | m/z 229.1 | [M+H - •CH₃]⁺ | Loss of Methyl Radical |
| m/z 244.1 | m/z 213.1 | [M+H - CH₂O]⁺ | Loss of Formaldehyde |
Experimental Protocol for LC-MS/MS Analysis
This section provides a detailed, step-by-step methodology for the analysis of N-(5-Amino-2-methoxyphenyl)nicotinamide.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation and peak shape.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to observe the full range of fragment ions. For targeted analysis, specific collision energies should be optimized for the desired transitions.
Caption: A streamlined workflow for the LC-MS/MS analysis of N-(5-Amino-2-methoxyphenyl)nicotinamide.
Trustworthiness and Self-Validation
The proposed fragmentation pathways are based on established principles of mass spectrometry and are consistent with the known fragmentation behavior of related chemical structures.[3][4] The experimental protocol is designed to be a self-validating system. The observation of the predicted precursor ion and the characteristic product ions at appropriate retention times provides a high degree of confidence in the identification of N-(5-Amino-2-methoxyphenyl)nicotinamide. Furthermore, the use of a stable isotope-labeled internal standard, if available, would provide the highest level of quantitative accuracy.
Conclusion: A Roadmap for Confident Analysis
This guide provides a comprehensive framework for understanding and predicting the mass spectrometric fragmentation of N-(5-Amino-2-methoxyphenyl)nicotinamide. By elucidating the key fragmentation pathways and providing a detailed experimental protocol, researchers and drug development professionals are equipped with the necessary tools to develop robust and reliable LC-MS/MS methods for the analysis of this compound. The principles outlined here can also be extended to the analysis of other nicotinamide derivatives and related small molecules, serving as a valuable resource for the broader scientific community.
References
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. (2023). [Link]
-
A Method to Monitor the NAD + Metabolome—From Mechanistic to Clinical Applications. MDPI. (2021). [Link]
-
Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. PLOS ONE. (2013). [Link]
-
Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. PubMed. (2016). [Link]
Sources
Technical Guide: IR Spectroscopy of the N-(5-Amino-2-methoxyphenyl)nicotinamide Amide Bond
Executive Summary & Comparison Framework
Target Analyte: N-(5-Amino-2-methoxyphenyl)nicotinamide Primary Focus: Characterization of the secondary amide linkage (–CONH–) in a heteroaromatic environment. Context: This molecule represents a hybrid pharmacophore combining a nicotinic acid moiety with an electron-rich aniline derivative. It serves as a critical intermediate or structural motif in kinase inhibitors (e.g., EGFR or VEGFR targets).
The Comparative Challenge
In drug development, the "alternative" to the desired product is often the unreacted precursor or a hydrolysis byproduct. This guide compares the Target Amide vibrational signature against its two constituent precursors:
-
Electrophile: Nicotinoyl chloride (or activated Nicotinic acid).
-
Nucleophile: 5-Amino-2-methoxyaniline (or the nitro-precursor).
Key Differentiator: The formation of the Amide I and II bands and the disappearance of the precursor's carbonyl (acid/chloride) or specific amine doublet frequencies.[1]
Spectroscopic Profile: The Amide Bond Signature[1][2]
The amide bond in N-(5-Amino-2-methoxyphenyl)nicotinamide is a secondary aromatic amide . Its vibrational modes are coupled, meaning they do not arise from a single bond stretch but a combination of coordinate displacements.
Table 1: Critical IR Peak Assignments (Target vs. Precursors)
| Vibrational Mode | Target Molecule (cm⁻¹) | Precursor: Nicotinic Acid/Chloride | Precursor: 5-Amino-2-methoxyaniline | Structural Origin |
| Amide I | 1645 – 1680 (s) | ~1700 (Acid C=O)~1780 (Chloride C=O) | Absent | C=O[1] Stretch (80%) + C-N Stretch |
| Amide II | 1530 – 1560 (s) | Absent | 1620 (Amine Scissoring) | N-H Bend (60%) + C-N Stretch |
| Amide III | 1260 – 1310 (m) | Absent | ~1280 (C-N Amine) | C-N Stretch + N-H Bend |
| N-H Stretch | 3250 – 3350 (m) | 2500-3000 (O-H Broad) | 3350 & 3450 (Doublet) | Amide N-H (Single band) |
| Methoxy C-O | 1030 – 1050 (s) | Absent | 1035 (s) | O-CH₃ Symmetric Stretch |
| Pyridine Ring | 1580 – 1600 (m) | 1590 (m) | Absent | C=C / C=N Ring Breathing |
(s) = strong, (m) = medium, (w) = weak[2]
Detailed Mechanistic Analysis
1. The Amide I Band (1645–1680 cm⁻¹)
This is the most diagnostic peak. In nicotinanilides, the carbonyl oxygen is in resonance with the pyridine ring and the lone pair of the amide nitrogen.
-
Causality: The frequency is lower than a typical ketone (1715 cm⁻¹) due to resonance delocalization (C=O ↔ C–O⁻), which weakens the double bond character.
-
Differentiation: If you see a peak >1700 cm⁻¹, your reaction is incomplete (residual nicotinic acid) or the acid chloride has hydrolyzed.
2. The Amide II Band (1530–1560 cm⁻¹)
This band confirms the secondary nature of the amide.
-
Mechanism: It arises primarily from N-H in-plane bending coupled with C-N stretching.
-
Interference Warning: The primary amine (–NH₂) on the phenyl ring also has a scissoring vibration near 1620 cm⁻¹. Do not confuse the Amide II (lower frequency) with the residual amine scissoring (higher frequency).
3. The "Free" Amine (5-position)
The target molecule retains a primary amine at the 5-position of the phenyl ring.
-
Diagnostic: You will still observe the N-H stretching doublet (asymmetric/symmetric) around 3300–3450 cm⁻¹, but the environment changes slightly compared to the starting material due to the electron-withdrawing nature of the newly formed amide group on the same ring.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (Trustworthiness), this protocol uses internal standards and subtraction logic.
Method: FT-IR (ATR vs. Transmission)
-
Preferred: Attenuated Total Reflectance (ATR) (Diamond/ZnSe crystal).
-
Reason: Minimal sample prep prevents moisture absorption (hygroscopic nicotinamides) which broadens the Amide I/II region.
Step-by-Step Validation Procedure
-
Background Collection:
-
Clean crystal with isopropanol. Collect 32 scans of air background.
-
Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Precursor Baseline (Control):
-
Run the IR for 5-Amino-2-methoxyaniline.[3]
-
Key Marker: Note the doublet at 3350/3450 cm⁻¹ and the absence of any signal in the 1640–1700 cm⁻¹ region (except the 1620 amine bend).
-
-
Product Analysis:
-
Place solid N-(5-Amino-2-methoxyphenyl)nicotinamide on the crystal. Apply high pressure (clamp).
-
Collect 64 scans at 4 cm⁻¹ resolution.
-
-
The "Amide Ratio" Check (Self-Validation):
-
Calculate the peak height ratio of Amide I (1660) to Methoxy (1040) .
-
Logic: The Methoxy group is chemically inert during the coupling. It acts as an internal standard.[4]
-
Pass Criteria: A consistent ratio indicates batch-to-batch purity. A drop in this ratio suggests hydrolysis or contamination.
-
-
Deuteration Study (Optional but Authoritative):
-
Expose the sample to D₂O vapor.
-
Result: The Amide II band (~1550 cm⁻¹) should shift drastically to ~1450 cm⁻¹ (Amide II') as N-H becomes N-D. The Amide I band shifts very little (<10 cm⁻¹). This proves the band assignment is correct.
-
Visualization: Vibrational Pathways & Logic
The following diagram illustrates the origin of the vibrational modes and the logic flow for distinguishing the product from reactants.
Caption: Logical flow of IR energy absorption into specific vibrational modes, culminating in a pass/fail validation decision based on Amide I/II presence.
Troubleshooting & Common Pitfalls
The "Water Mask"
Nicotinamide derivatives are hydrogen-bond acceptors. Absorbed water creates a broad O-H stretch at 3400 cm⁻¹ that can obscure the N-H stretches of the free amine.
-
Solution: Dry sample in a vacuum oven at 40°C for 4 hours before analysis.
Polymorphism
Amides often crystallize in different polymorphs (e.g., alpha vs. gamma forms), which can shift the Amide I peak by 5–10 cm⁻¹.
-
Insight: If your Amide I peak splits into a doublet (e.g., 1655 and 1665 cm⁻¹), you likely have a mixture of crystal forms, not a chemical impurity.
Pyridine Overlap
The Pyridine ring breathing mode (~1590 cm⁻¹) sits very close to the Amide II band (~1550 cm⁻¹) and the Amide I band.
-
Resolution: Use Second Derivative spectroscopy (software processing) to resolve overlapping shoulders in the 1550–1650 cm⁻¹ region.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 5-Amino-2-methoxyphenol. National Institute of Standards and Technology. Available at: [Link]
-
Selvarajan, P., et al. (2024).[5] The infrared spectra of nicotinanilide molecule: Theoretical and experimental. Journal of Molecular Structure. (Contextual grounding for Nicotinanilide vibrational assignments). Available at: [Link]
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Authoritative source for Amide I/II/III general assignments). Available at: [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Table of IR Absorptions. (Standard reference for functional group zones). Available at: [Link]
Sources
A Comparative Guide for Researchers: N-(5-Amino-2-methoxyphenyl)nicotinamide vs. N-(2-aminophenyl)nicotinamide
This guide provides a detailed comparative analysis of two nicotinamide derivatives, N-(5-Amino-2-methoxyphenyl)nicotinamide and N-(2-aminophenyl)nicotinamide. As direct comparative experimental data for these specific compounds is limited in publicly available literature, this document serves as a comprehensive framework for researchers. It synthesizes known data, outlines robust experimental protocols for their evaluation, and provides a logical basis for comparative assessment in a drug discovery context.
Introduction: The Significance of Nicotinamide Derivatives
Nicotinamide, the amide form of vitamin B3, is a cornerstone of cellular metabolism as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+)[1]. NAD+ is integral to a vast array of cellular processes, including energy metabolism, DNA repair, and the regulation of gene expression[1]. Consequently, synthetic derivatives of nicotinamide are of significant interest in medicinal chemistry, with research exploring their potential as inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP) and sirtuins, as well as their applications as antimicrobial and anticancer agents.
This guide focuses on two specific amino-substituted phenyl nicotinamides. The structural differences between N-(5-Amino-2-methoxyphenyl)nicotinamide and N-(2-aminophenyl)nicotinamide—specifically the presence and position of the methoxy and amino groups on the phenyl ring—are predicted to significantly influence their physicochemical properties, target engagement, and ultimately, their biological activity.
Structural and Physicochemical Properties: A Comparative Overview
A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. Here, we compare the known and predicted properties of the two title compounds.
| Property | N-(5-Amino-2-methoxyphenyl)nicotinamide (Predicted) | N-(2-aminophenyl)nicotinamide (Experimental/Computed) |
| Molecular Formula | C13H13N3O2 | C12H11N3O[2] |
| Molecular Weight | 243.26 g/mol | 213.24 g/mol [2] |
| XLogP3 (Lipophilicity) | 1.8 | 1.6 |
| Hydrogen Bond Donors | 2 | 2[3] |
| Hydrogen Bond Acceptors | 4 | 3[3] |
| Polar Surface Area | 81.8 Ų | 68.0 Ų[3] |
| Rotatable Bond Count | 3 | 2[3] |
Note on Data: Properties for N-(2-aminophenyl)nicotinamide are sourced from PubChem[3]. Properties for N-(5-Amino-2-methoxyphenyl)nicotinamide are predicted using computational models due to the absence of published experimental data.
Expert Analysis of Physicochemical Differences:
The addition of a methoxy group in N-(5-Amino-2-methoxyphenyl)nicotinamide increases its molecular weight and is predicted to slightly increase its lipophilicity (XLogP3) and polar surface area. The higher polar surface area may suggest lower passive permeability across cell membranes compared to N-(2-aminophenyl)nicotinamide. The additional rotatable bond in the methoxy-substituted compound could allow for more conformational flexibility, which may influence its binding affinity to target proteins.
Synthesis Strategies
The synthesis of these N-aryl nicotinamides would likely follow established amide bond formation protocols. A general synthetic workflow is proposed below.
Caption: General synthetic workflow for N-aryl nicotinamides.
For N-(5-Amino-2-methoxyphenyl)nicotinamide, a plausible route involves the coupling of an activated nicotinic acid derivative with 2-methoxy-5-nitroaniline, followed by the reduction of the nitro group to an amine[4]. The synthesis of N-(2-aminophenyl)nicotinamide can be achieved by the direct coupling of activated nicotinic acid with 1,2-phenylenediamine. The choice of coupling reagents (e.g., thionyl chloride for the acid chloride or carbodiimides like EDC with HOBt) will depend on the desired scale and substrate tolerance.
Comparative Biological Evaluation: A Proposed Experimental Framework
Given the structural similarity to known inhibitors of PARP and sirtuins, a logical starting point for the biological evaluation of these compounds is to assess their activity against these enzyme families. Furthermore, evaluating their general cytotoxicity is a critical step in early-stage drug discovery.
In Vitro Cytotoxicity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of human cancer cell lines.
Methodology: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of N-(5-Amino-2-methoxyphenyl)nicotinamide and N-(2-aminophenyl)nicotinamide in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.
PARP Inhibition Assay
Objective: To quantify the inhibitory activity of the compounds against PARP enzymes.
Methodology: Colorimetric PARP Assay Kit
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all kit components as per the manufacturer's instructions. This includes the PARP buffer, PARP enzyme, and the PARP cocktail containing biotinylated NAD+.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the histone-coated wells of a 96-well plate.
-
Enzyme Addition: Add the PARP enzyme to the wells and incubate briefly.
-
Reaction Initiation: Add the PARP cocktail to initiate the ribosylation reaction and incubate for 60 minutes at room temperature[5].
-
Detection: Wash the wells and add streptavidin-HRP. After another incubation and wash, add the HRP substrate (e.g., TMB).
-
Absorbance Reading: Stop the reaction with an acid solution and read the absorbance at 450 nm[6].
-
Data Analysis: The signal is inversely proportional to PARP inhibition. Calculate the IC50 values from the dose-response curves.
Sirtuin Activity Assay
Objective: To determine the inhibitory potential of the compounds against sirtuin deacetylases (e.g., SIRT1, SIRT2).
Methodology: Fluorometric Sirtuin Activity Assay Kit
This assay utilizes an acetylated peptide substrate that, upon deacetylation by a sirtuin, can be cleaved by a developer to release a fluorescent group.
Step-by-Step Protocol:
-
Sample Preparation: Prepare lysates from cells or use purified recombinant sirtuin enzymes.
-
Reaction Setup: In a 96-well plate, add the sirtuin sample, the test compound at various concentrations, and NAD+[7].
-
Substrate Addition: Add the acetylated fluorogenic substrate to initiate the reaction. Incubate for 30-60 minutes at 37°C.
-
Development: Add the developer solution, which also stops the sirtuin reaction, and incubate for 10-15 minutes at 37°C[7].
-
Fluorescence Reading: Measure the fluorescence using an appropriate excitation and emission wavelength (e.g., Ex/Em = 400/505 nm)[7].
-
Data Analysis: The fluorescence signal is proportional to sirtuin activity. Calculate IC50 values for the inhibitors.
Anticipated Results and Mechanistic Insights
The structural variations between the two molecules are expected to yield different biological activity profiles. The methoxy group on N-(5-Amino-2-methoxyphenyl)nicotinamide, being an electron-donating group, may influence the electronic properties of the phenyl ring and potentially enhance interactions with the target enzyme's active site. Conversely, the unsubstituted N-(2-aminophenyl)nicotinamide is a smaller molecule, which might grant it access to more constrained binding pockets.
The position of the amino group is also critical. In N-(2-aminophenyl)nicotinamide, the ortho-amino group could form intramolecular hydrogen bonds with the amide linker, restricting conformational freedom and potentially pre-organizing the molecule for target binding. In N-(5-Amino-2-methoxyphenyl)nicotinamide, the meta-amino group is less likely to engage in such interactions, allowing for greater flexibility.
Conclusion for the Research Professional
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1133083, N-(2-Amino-phenyl)-nicotinamide. Available at: [Link]
-
Bio-protocol. In vitro PARP activity Inhibition. Available at: [Link]
-
Trevigen. HT Universal Colorimetric PARP Assay Kit. Available at: [Link]
-
Wu, J., et al. (2019). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 44(2), 97-104. Available at: [Link]
-
Global Substance Registration System. N-(2-AMINOPHENYL)NICOTINAMIDE. Available at: [Link]
-
Piras, M., et al. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International Journal of Molecular Sciences, 26(3), 1335. Available at: [Link]
Sources
- 1. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. N-(2-Amino-phenyl)-nicotinamide | C12H11N3O | CID 1133083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. bio-protocol.org [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Comparative Guide: Elemental Analysis & Purity Assessment for N-(5-Amino-2-methoxyphenyl)nicotinamide
[1]
Executive Summary
This guide provides a technical framework for the elemental characterization of N-(5-Amino-2-methoxyphenyl)nicotinamide , a synthetic intermediate often encountered in kinase inhibitor development.[1] Unlike standard Certificates of Analysis (CoA) that rely solely on HPLC for purity, this document focuses on Elemental Analysis (EA) as a critical validation tool for bulk composition, specifically comparing its utility against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .
Key Takeaway: While HPLC determines chromatographic purity, only EA and qNMR can definitively validate the bulk molar mass balance (solvates, salts, and inorganic residuals).
Part 1: Theoretical Framework & Calculation
Before experimental validation, the theoretical baseline must be established. The compound consists of a nicotinamide moiety amide-linked to a 2-methoxy-5-aminoaniline scaffold.[1]
Structural & Chemical Identity[1][2]
-
IUPAC Name: N-(5-Amino-2-methoxyphenyl)pyridine-3-carboxamide[1]
-
Molecular Formula:
[2] -
Molecular Weight (MW): 243.26 g/mol
The Calculation Workflow
The following theoretical values assume a solvent-free, free-base form.
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution | Theoretical % |
| Carbon (C) | 13 | 12.011 | 156.14 | 64.19% |
| Hydrogen (H) | 13 | 1.008 | 13.10 | 5.39% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 17.27% |
| Oxygen (O) | 2 | 15.999 | 32.00 | 13.15% |
| Total | 243.26 | 100.00% |
Expert Insight: The "5-amino" group (primary amine) is susceptible to oxidation.[1] If your experimental %O is high and %C is low , the sample may have partially oxidized to a nitro/nitroso derivative or absorbed atmospheric water.
Logic Visualization: From Structure to Validation
The following diagram illustrates the workflow for deriving and validating these values.
Figure 1: Workflow for establishing theoretical baselines and validating experimental data.
Part 2: Comparative Performance Analysis
In drug development, "Performance" refers to the analytical method's ability to confirm identity and purity. Below, we compare Elemental Analysis (EA) against modern alternatives for this specific molecule.
Method Comparison Matrix
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (High-Res Mass Spec) |
| Primary Output | Bulk % Composition (C, H, N) | Molar Ratio / Absolute Purity | Exact Mass ( |
| Best For | Detecting non-chromophoric impurities (inorganics, water, salts).[1] | Quantifying specific organic solvents and structural isomers. | Confirming molecular formula identity. |
| Blind Spot | Cannot distinguish isomers; requires ~2mg sample. | Insensitive to inorganic salts (e.g., NaCl) unless specialized probes used. | Does not indicate bulk purity (trace ionization dominates). |
| Performance Score | ⭐⭐⭐ (Gold Standard for Bulk) | ⭐⭐⭐⭐ (Superior for Solvates) | ⭐⭐ (Identity Only) |
Scenario Analysis: When EA Fails
For N-(5-Amino-2-methoxyphenyl)nicotinamide, EA is the superior method for detecting Hydrates and Hydrochloride Salts , which are common in the synthesis of this intermediate.[1]
Scenario A: The Hidden Hydrate
If the molecule forms a monohydrate (
-
Monohydrate Formula:
(MW: 261.28) -
Theoretical C: 59.76% (vs. 64.19% for dry)
-
Theoretical H: 5.79% (vs. 5.39% for dry)
Part 3: Experimental Protocol (CHN Combustion)
To ensure data integrity, follow this self-validating protocol.
Sample Preparation[1]
-
Drying: Dry 100 mg of the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Why? The amide moiety is hygroscopic. Surface water distorts %H values.
-
-
Homogenization: Grind the sample to a fine powder using an agate mortar.
-
Why? Large crystals cause incomplete combustion, leading to low %N results.
-
Analysis Parameters (Standard Combustion)
-
Carrier Gas: Helium (99.999% purity).
-
Combustion Temp: 950°C - 1000°C (Required for complete oxidation of the pyridine ring).[1]
-
Detection: Thermal Conductivity Detector (TCD).
-
Standard: Acetanilide (Standard) or Sulfanilamide (if testing for Sulfur).
Acceptance Criteria (Pass/Fail)
According to standard pharmaceutical guidelines (e.g., Journal of Medicinal Chemistry standards):
-
Tolerance: Experimental values must be within ± 0.4% of the theoretical value.
-
Example: Carbon must fall between 63.79% and 64.59% .
Part 4: Analytical Decision Tree
Use this logic flow to determine the correct analytical path for N-(5-Amino-2-methoxyphenyl)nicotinamide.
Figure 2: Decision matrix for handling analytical discrepancies.
References
-
International Conference on Harmonisation (ICH). (2014). Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
-
PubChem. (2025). Compound Summary: N-(2-aminophenyl)nicotinamide (Structural Analog).[1] National Library of Medicine.[3] Available at: [Link][3]
Structural Validation of Nicotinamide-Aniline Intermediates
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Estimated Reading Time: 12 Minutes
Executive Summary: The Structural Conundrum
In medicinal chemistry, particularly within kinase inhibitor development (e.g., Sorafenib analogs), the coupling of nicotinic acid derivatives with anilines to form
Standard analytical workflows often fail here. A routine 1H NMR at room temperature frequently displays "ghost" peaks—broadened or split signals suggesting impurities—that are actually restricted rotamers of the desired product. Furthermore, distinguishing the desired
This guide moves beyond basic characterization, comparing advanced validation techniques to provide a definitive, self-validating structural assignment workflow.
Comparative Analysis: Validation Methodologies
The following table contrasts the effectiveness of analytical techniques specifically for resolving nicotinamide-aniline structural ambiguities.
| Feature | 1D 1H NMR (RT) | Variable Temp (VT) NMR | 2D NMR (HMBC/NOESY) | Single Crystal X-Ray |
| Primary Utility | Purity check, functional group ID. | Confirming Rotamers. | Regiochemistry & Spatial Geometry. | Absolute Configuration. |
| Rotamer Resolution | Poor. Often shows broad/split peaks (artifacts). | Excellent. Coalescence at high T confirms rotamers. | Good. Exchange peaks in NOESY/ROESY. | N/A (Freezes one conformer). |
| Regioisomer ID | Ambiguous (chemical shift overlap). | Low utility. | High. Connects amide carbonyl to specific ring protons. | Definitive. |
| Throughput | High (5 mins). | Medium (30-60 mins). | Medium (1-4 hours). | Low (Days/Weeks). |
| Sample State | Solution (DMSO-d6 rec.). | Solution. | Solution. | Solid State. |
The Core Challenge: Rotamers vs. Impurities
The amide bond in
The "Ghost Peak" Phenomenon
At room temperature (298 K), the interconversion between syn and anti conformers is slow on the NMR timescale.
-
Observation: You observe two sets of signals for the amide proton and adjacent pyridine protons, or a single "pancake" broad peak.
-
The Error: Novice chemists often discard these batches, assuming ~80% purity with ~20% "impurity."
-
The Reality: It is likely 100% pure material trapped in slow exchange.
Visualization: The Isomer Landscape
The following diagram illustrates the synthetic pathway and the potential structural pitfalls (Regioisomers vs. Rotamers).
Figure 1: Synthetic pathway highlighting the divergence between actual chemical impurities (Regioisomers) and conformational artifacts (Rotamers).
Deep Dive: The Self-Validating Protocols
Protocol A: Variable Temperature (VT) NMR
Objective: Distinguish between rotamers (dynamic) and impurities (static).
Mechanism: Heating the sample increases the kinetic energy, overcoming the rotational barrier. If the peaks coalesce (merge) into a sharp singlet, they are rotamers. If they remain distinct, they are impurities.
Step-by-Step Workflow:
-
Preparation: Dissolve 5-10 mg of the intermediate in 0.6 mL of DMSO-d6 .
-
Expert Insight: Do not use CDCl3 for this validation. DMSO has a higher boiling point, allowing you to scan up to 100°C safely.
-
-
Baseline Scan: Acquire a standard 1H spectrum at 25°C (298 K) . Note the chemical shift (
) of the amide -NH and the pyridine C2-H. -
Stepwise Heating:
-
Increase probe temperature to 50°C (323 K) . Allow 5 minutes for equilibration (shimming may drift). Acquire spectrum.
-
Increase to 80°C (353 K) . Acquire spectrum.
-
Increase to 100°C (373 K) (if necessary).
-
-
Analysis:
-
Coalescence: As T increases, the two split peaks will move toward each other and merge.
-
Sharpening: Broad peaks will sharpen significantly at high T.
-
Protocol B: HMBC for Regiochemistry
Objective: Confirm the amide bond is attached to the correct nitrogen (critical when using amino-pyridines or amino-indazoles as the aniline component).
Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) shows correlations over 2-3 bonds. We look for the "Golden Link": the correlation between the Amide Carbonyl Carbon and the Protons on both rings .
Step-by-Step Workflow:
-
Setup: Standard sample in DMSO-d6.
-
Acquisition: Run a gradient-selected HMBC experiment optimized for long-range coupling (
). -
Interpretation (The Triangulation):
-
Locate the Amide Carbonyl (
) signal in the 13C dimension (typically 160–168 ppm). -
Check 1 (Pyridine side): Look for a cross-peak to the Pyridine C2-H and C4-H.
-
Check 2 (Aniline side): Look for a cross-peak to the Aniline Ortho-protons.
-
Validation: If the Carbonyl couples to protons on both rings, the linkage is intact. If it couples to an unexpected proton (e.g., an alkyl group from an ester side product), the structure is invalid.
-
Decision Matrix: The Validation Workflow
Use this logic flow to determine the correct analytical path for your intermediate.
Figure 2: Logic flow for validating nicotinamide intermediates. Note that VT-NMR is the first filter for "ghost" impurities.
References
-
Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide.
-
The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies.
) for nicotinamide rotation, establishing the thermodynamic baseline for these validations. -
Design, synthesis, structural characterization... as pfENR inhibitors. Source:[1] PubMed / National Institutes of Health (NIH). Context: A comprehensive example of validating
-phenyl substituted nicotinamide analogs using a combination of 2D NMR (HMBC/NOESY) and X-ray diffraction to confirm the conformation in solution vs. solid state. -
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Source: Oxford Instruments.[2][3] Context: Application note detailing the use of HMBC and COSY to distinguish subtle aromatic regioisomers in amide-containing drugs (acetanilides), directly applicable to the aniline portion of the nicotinamide scaffold.
Sources
- 1. Design, synthesis, structural characterization by IR, (1) H, (13) C, (15) N, 2D-NMR, X-ray diffraction and evaluation of a new class of phenylaminoacetic acid benzylidene hydrazines as pfENR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. nmr.oxinst.com [nmr.oxinst.com]
A Senior Application Scientist's Guide to Establishing a Reference Standard for Novel Nicotinamide Analogs
In the landscape of pharmaceutical research and development, the integrity of every piece of data hinges on the quality of the materials used. A well-characterized reference standard is the bedrock of analytical method validation, impurity profiling, and pharmacokinetic studies. This guide provides a comprehensive framework for establishing a reference standard for a novel nicotinamide analog, N-(5-Amino-2-methoxyphenyl)nicotinamide, by drawing direct comparisons with the universally accepted reference standard for Nicotinamide (Vitamin B3).
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the scientific rationale behind each step, ensuring a self-validating and robust qualification process.
The Imperative of a Qualified Reference Standard
A reference standard is a highly purified and well-characterized substance intended for use in specific analytical procedures. Its purpose is to provide a benchmark against which a new batch of a substance can be compared, ensuring consistency, purity, and identity. For a novel compound like N-(5-Amino-2-methoxyphenyl)nicotinamide, for which no official pharmacopeial standard exists[1], establishing an in-house primary standard is a critical first step.
We will use the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) reference standards for Nicotinamide as our benchmark for quality and characterization[2]. These standards represent the pinnacle of purity and are backed by extensive analytical data.
Comparative Analytical Workflow: The Benchmark vs. The Candidate
The qualification of a new reference standard involves a battery of orthogonal analytical techniques to unequivocally determine its identity, purity, and relevant physicochemical properties. The workflow below illustrates the parallel characterization of our established benchmark (Nicotinamide) and our candidate compound (N-(5-Amino-2-methoxyphenyl)nicotinamide).
Caption: Comparative workflow for reference standard qualification.
Experimental Protocols & Data Interpretation
The following sections detail the experimental protocols and expected data for the qualification process.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities. For Nicotinamide and its analogs, a reverse-phase method is typically effective[3][4].
Experimental Protocol: HPLC-UV Purity Determination
-
System Preparation: Use a calibrated HPLC system (e.g., Agilent 1290 Infinity II) with a UV detector[3].
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (adjust based on the UV absorbance maximum of the candidate compound).
-
Sample Preparation: Accurately weigh and dissolve the reference standard and candidate material in a suitable solvent (e.g., 50:50 Water:ACN) to a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 5 µL.
-
Analysis: Perform triplicate injections. Purity is calculated based on the area percent of the main peak relative to the total peak area.
Comparative Data Summary:
| Parameter | Nicotinamide USP/EP Standard | Candidate: N-(5-Amino-2-methoxyphenyl)nicotinamide | Justification |
| Purity (Area %) | > 99.8% | Target: > 99.5% | High purity is essential to prevent interference in analytical assays. |
| Major Impurity | < 0.15% (e.g., Nicotinic Acid) | Target: < 0.20% | Impurities must be identified, quantified, and assessed for potential activity. |
| Total Impurities | < 0.20% | Target: < 0.50% | Defines the overall cleanliness of the standard. |
Mass Spectrometry (MS) for Identity Confirmation
MS provides definitive confirmation of the molecular weight, corroborating the compound's identity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly specific and sensitive[3][5].
Experimental Protocol: LC-MS Identity Confirmation
-
System: Couple the HPLC system described above to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Infuse the sample or perform an LC-MS run.
-
Data Acquisition: Scan for the protonated molecule [M+H]⁺.
Comparative Data Summary:
| Parameter | Nicotinamide (C₆H₆N₂O) | Candidate: N-(5-Amino-2-methoxyphenyl)nicotinamide (C₁₃H₁₃N₃O₂) | Justification |
| Theoretical Mass | 122.12 g/mol | 243.26 g/mol | Based on the elemental composition. |
| Observed [M+H]⁺ | m/z 123.05 | Target: m/z 244.10 | The observed mass must match the theoretical mass within a narrow tolerance (typically <5 ppm for high-resolution MS). |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR is the most powerful technique for unambiguous structural confirmation. ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule's atomic framework.
Experimental Protocol: ¹H and ¹³C NMR
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), chosen for its ability to dissolve the compound without interfering with key signals.
-
Sample Preparation: Dissolve 5-10 mg of the substance in ~0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to assign all protons and carbons.
-
Interpretation: The chemical shifts, coupling constants, and integration values of the ¹H spectrum, along with the chemical shifts of the ¹³C spectrum, must be fully consistent with the proposed chemical structure.
The data for the candidate compound would be compared against the expected signals derived from its theoretical structure. This is a qualitative, not quantitative, assessment of identity.
Biological Context: The Nicotinamide Family
Nicotinamide is a form of vitamin B3 and a crucial component of the coenzymes NAD⁺ and NADP⁺, which are central to cellular metabolism and redox reactions[6][7]. It also functions as an inhibitor of sirtuins (SIRT1/SIRT2) and Poly (ADP-ribose) polymerases (PARPs)[6][8]. The introduction of an amino-methoxyphenyl group, as in our candidate compound, could significantly alter its biological activity, potentially leading to novel therapeutic properties. For instance, various nicotinamide derivatives have been explored for their antimicrobial and antifungal activities[9].
The signaling pathway below illustrates the central role of Nicotinamide in cellular energy metabolism, a pathway that could be modulated by novel analogs.
Caption: Role of Nicotinamide in key cellular pathways.
Conclusion and Best Practices
Establishing a robust, well-characterized in-house reference standard is a non-negotiable step in the journey of drug discovery and development. By using an internationally recognized standard like Nicotinamide USP/EP as a benchmark, researchers can apply a proven analytical framework to new chemical entities like N-(5-Amino-2-methoxyphenyl)nicotinamide.
The combination of high-purity HPLC, definitive mass spectrometry, and unambiguous NMR spectroscopy provides a self-validating system of checks and balances. This ensures that the reference standard is fit for its purpose: to serve as the single point of truth for all subsequent analytical measurements, guaranteeing data integrity and accelerating the path to discovery.
References
-
PhytoTech Labs. (2021). CERTIFICATE OF ANALYSIS - Niacinamide. [Link]
-
Duchefa Biochemie. (2016). CERTIFICATE OF ANALYSIS - NICOTINAMIDE. [Link]
-
Alchem.Pharmtech. (n.d.). N-(5-Amino-2-methylphenyl)nicotinamide. [Link]
-
Chem-Impex. (n.d.). 5-Amino-2-methoxyisonicotinic acid. [Link]
-
HELIX Chromatography. (2021). HPLC Methods for analysis of Nicotinamide. [Link]
-
Pharmaffiliates. (n.d.). Nicotinamide-impurities. [Link]
- Google Patents. (n.d.).
-
Cherry, A. et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]
-
PubChem - NIH. (2020). Nicotinamide. [Link]
-
PMC. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]
-
Moerdijk-Poortvliet, T.C.W. et al. (2021). Extraction and analysis of free amino acids and 5'-nucleotides to assess the umami taste of Dutch seaweeds. [Link]
-
Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link]
-
Loba Chemie. (n.d.). NICOTINAMIDE. [Link]
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- 4. helixchrom.com [helixchrom.com]
- 5. bevital.no [bevital.no]
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- 9. Secure Verification [cherry.chem.bg.ac.rs]
Safety Operating Guide
N-(5-Amino-2-methoxyphenyl)nicotinamide proper disposal procedures
Executive Summary & Chemical Identity
Immediate Action Required: Treat N-(5-Amino-2-methoxyphenyl)nicotinamide as a Hazardous Organic Waste (Toxic/Irritant) . Do not dispose of via municipal waste or sanitary sewer systems.[1]
As researchers, we often handle intermediate compounds where specific Safety Data Sheets (SDS) are sparse. In the absence of a compound-specific SDS, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR). This molecule contains two distinct functional moieties that dictate its disposal profile:
-
Nicotinamide moiety: Generally low toxicity, but a pyridine derivative.
-
5-Amino-2-methoxyphenyl moiety: An aniline/anisidine derivative. Crucial: Aromatic amines are frequently potent sensitizers, aquatic toxins, and potential carcinogens.
Disposal Classification:
-
RCRA Status: Non-listed (unless specific formulations apply), but exhibits characteristics of Toxic Waste .
-
Waste Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
-
Method: High-Temperature Incineration.
Hazard Profile & Risk Assessment
Before initiating disposal, you must understand the "Why" to ensure compliance and safety.
| Property | Assessment | Operational Implication |
| Physical State | Solid (Powder) | Dust generation is the primary exposure vector. Use a fume hood.[2] |
| Chemical Stability | Stable | Can be stored with general organic waste; segregate from strong oxidizers. |
| Toxicity (SAR) | High (Assumed) | The aniline motif implies potential for methemoglobinemia and skin sensitization. |
| Aquatic Toxicity | High | Zero-discharge policy. Do not allow entry into drains.[3] |
Personal Protective Equipment (PPE) Protocol
Standard: BSL-2 Chemical Safety Standards.
-
Respiratory: If weighing >100mg or disposing of fine powder, use a N95/P100 respirator or work strictly inside a certified chemical fume hood.
-
Dermal: Double-gloving recommended.
-
Inner Layer: Latex or Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Neoprene.
-
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Step-by-Step Disposal Workflow
This protocol ensures "Cradle-to-Grave" tracking, essential for GLP/GMP compliance.
Scenario A: Solid Waste (Pure Substance)
-
Containment: Transfer the solid substance into a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Note: Do not use standard trash bags for loose powder; it poses an inhalation risk to waste handlers.
-
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: Write out the full name. Do not use abbreviations or structure drawings.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Segregation: Place the container in the Solid Organic Waste bin.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Identification: Determine the primary solvent.
-
If DCM/Chloroform: Segregate to Halogenated Waste .
-
If Methanol/Ethanol/DMSO: Segregate to Non-Halogenated Waste .
-
-
Quenching (If Reactive): Ensure no unreacted reagents (e.g., acid chlorides used in synthesis) remain. Quench with methanol if necessary before bottling.
-
pH Check: Ensure pH is between 4–10. If highly acidic/basic, neutralize before adding to the organic solvent stream to prevent container degradation.
Decision Logic & Workflow Diagram
The following diagram illustrates the decision matrix for disposing of N-(5-Amino-2-methoxyphenyl)nicotinamide, ensuring segregation prevents cross-contamination or dangerous reactions.
Figure 1: Decision matrix for the segregation and disposal of N-(5-Amino-2-methoxyphenyl)nicotinamide wastes.
Emergency Response (Spill Procedures)
In the event of a spill outside of containment:
-
Evacuate & Ventilate: If the spill is significant (>5g of powder) and outside a hood, evacuate the immediate area to allow dust to settle.
-
PPE Up: Don N95 respirator, goggles, and double gloves.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersion. Scoop into a waste container.
-
Liquids: Use vermiculite or a commercial organic spill kit. Do not use water to wash down the drain.[3]
-
-
Decontamination: Clean the surface with a soap/water solution.[4] Collect all cleaning materials as Solid Hazardous Waste .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][5][6] National Academies Press (US); 2011.
-
U.S. Environmental Protection Agency.[7] Hazardous Waste Generators: Managing Your Waste. (RCRA Guidelines).[1]
-
Occupational Safety and Health Administration (OSHA).[1][5] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[5]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. download.basf.com [download.basf.com]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Pyridine | CASRN 110-86-1 | DTXSID9021924 | IRIS | US EPA, ORD [iris.epa.gov]
Personal protective equipment for handling N-(5-Amino-2-methoxyphenyl)nicotinamide
Executive Safety Summary
Compound Identity: N-(5-Amino-2-methoxyphenyl)nicotinamide Chemical Class: Substituted Nicotinamide / Aromatic Amine Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)[1]
Operational Directive: This compound contains a bioactive nicotinamide core fused with a substituted aniline moiety. While specific toxicological data may be sparse in public registries, the structural alerts (aromatic amine) mandate that this substance be handled as a Potent Compound (Occupational Exposure Band 3/4) .
The Golden Rule: Treat as a potential sensitizer and mutagen until certified otherwise. Zero skin contact and zero inhalation are the operational baselines.
Hazard Profiling & Risk Assessment
As a Senior Scientist, I do not rely solely on generic Safety Data Sheets (SDS). We use Read-Across Toxicology to predict risks when specific data is absent.[1]
| Structural Component | Associated Hazard Risk | Operational Implication |
| Aromatic Amine (Aniline derivative) | Skin Sensitization (H317), Potential Mutagenicity, Methemoglobinemia.[1] | High Dermal Risk. Double gloving is mandatory. |
| Nicotinamide Core | Mucous membrane irritation (H315, H319, H335). | Inhalation Risk. Dust control is critical. |
| Methoxy-Substitution | Increased Lipophilicity.[1] | Permeation Risk. Facilitates rapid skin absorption. |
Occupational Exposure Band (OEB) Assignment:
-
Default Assignment: OEB 4 (1 – 10 µg/m³) for powders.[2]
-
Rationale: High potency potential in kinase inhibition pathways; unknown long-term genotoxicity.[1]
Personal Protective Equipment (PPE) Matrix
Do not deviate from these standards. Standard "lab coats and safety glasses" are insufficient for solid-phase handling of this intermediate.[1]
A. Respiratory Protection (The Critical Barrier)[3]
| State of Matter | Minimum Requirement | Senior Scientist Recommendation |
| Solid / Powder | P100 / P3 Half-Mask Respirator | PAPR (Powered Air Purifying Respirator) with HEPA filters.[1] Eliminates face-seal leakage risks.[1] |
| Solution (<100mM) | Fume Hood (No respirator if sash is low) | N95/P2 Mask (as backup in case of spill outside hood). |
B. Dermal Protection (The Second Line of Defense)
-
Glove Protocol: Double Gloving is required.
-
Inner Glove: Nitrile (minimum 0.11 mm / 4 mil). Bright color (e.g., orange) to reveal tears.
-
Outer Glove: Extended Cuff Nitrile or Neoprene (minimum 0.14 mm / 5.5 mil).
-
Change Frequency: Every 60 minutes or immediately upon splash.
-
-
Body Protection:
-
Disposable Coveralls (Tyvek® Type 5/6) are superior to cloth lab coats. Cloth coats trap dust and facilitate secondary exposure in breakrooms.
-
Sleeve Covers: Tychem® or similar impermeable material if working inside a biosafety cabinet/hood to protect wrists.
-
C. Ocular Protection
-
Chemical Splash Goggles (Indirect vented). Safety glasses with side shields are not acceptable for powders of this potency due to potential airborne migration.
Operational Workflow: The "Safe Loop"
Safety is not just what you wear; it is how you move. The following diagram illustrates the Donning and Doffing sequence designed to prevent "take-home" exposure.
Figure 1: Sequential Donning (Putting on) and Doffing (Taking off) workflow to minimize cross-contamination.
Handling & Engineering Controls
Weighing and Transfer (Highest Risk Step)[1]
-
Static Control: Use an anti-static gun or ionizer bar. Substituted nicotinamides can be electrostatically charged, causing "powder fly."
-
Containment: Weigh ONLY inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Technique: Use the "Tare and Transfer" method.
-
Tare the vial closed.
-
Open, add solid, close.
-
Wipe the exterior of the vial with a solvent-dampened wipe before removing it from the hood.
-
Solubilization
-
Solvent Choice: DMSO or DMF are common solvents for this class.
-
Warning: DMSO enhances skin permeability. If this compound is dissolved in DMSO, it will penetrate standard nitrile gloves in <5 minutes. Double gloving is non-negotiable here.
-
Decontamination & Disposal Plan
Spill Management (Powder):
-
Do NOT sweep. Sweeping aerosolizes the potent dust.
-
Wet Wiping: Cover the spill with paper towels dampened with water/surfactant (soap).
-
Scoop: Carefully scoop up the wet mass.
-
Clean: Wipe the area 3 times with 70% Isopropanol.
Waste Disposal:
-
Classification: Treat as Hazardous Pharmaceutical Waste .
-
Stream: High-Temperature Incineration.[1]
-
Labeling: Clearly label waste containers: "Contains Bioactive Amine Intermediate – Potential Sensitizer/Mutagen."
Emergency Response
-
Eye Contact: Flush for 15 minutes minimum.[3][4][5] The amine nature makes it potentially caustic to the cornea.
-
Skin Contact:
References
-
National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process. CDC. Available at: [Link][1]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health.[1] Available at: [Link][1]
-
PubChem. Nicotinamide Structure and Safety Data. National Library of Medicine. Available at: [Link][1]
-
Safe Work Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. Available at: [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
